Product packaging for Tetraconazole(Cat. No.:CAS No. 112281-77-3)

Tetraconazole

Katalognummer: B1682234
CAS-Nummer: 112281-77-3
Molekulargewicht: 372.14 g/mol
InChI-Schlüssel: LQDARGUHUSPFNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]1,2,4-triazole is a member of the class of triazoles that is 1,2,4-triazole substituted at position 1 by a 2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl group. It is a member of triazoles, a dichlorobenzene, an ether and an organofluorine compound.
Tetraconazole is a liquid fungicide for control of Cercospora leafspot and powdery mildew on sugar beets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11Cl2F4N3O B1682234 Tetraconazole CAS No. 112281-77-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole
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InChI

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2
Source PubChem
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InChI Key

LQDARGUHUSPFNL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H11Cl2F4N3O
Source PubChem
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DSSTOX Substance ID

DTXSID8034956
Record name Tetraconazole
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Molecular Weight

372.14 g/mol
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Boiling Point

Decomposes at 240 °C without boiling
Record name TETRACONAZOLE
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Solubility

Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C
Record name TETRACONAZOLE
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Density

1.432 at 20 °C
Record name TETRACONAZOLE
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Vapor Pressure

1.35X10-6 mm Hg at 20 °C
Record name TETRACONAZOLE
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Color/Form

Colorless, viscous liquid

CAS No.

112281-77-3
Record name Tetraconazole
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Record name (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether
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Record name (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether
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Melting Point

Pour point 6 °C
Record name TETRACONAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Tetraconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole is a broad-spectrum triazole fungicide widely utilized in agriculture for the control of various fungal pathogens. Its efficacy is intrinsically linked to its specific chemical structure and stereochemistry. This technical guide provides a comprehensive overview of the chemical properties, stereoisomerism, and synthesis of this compound, with a focus on providing detailed experimental protocols and structured data for research and development purposes.

Chemical Structure and Identification

This compound is a synthetic compound belonging to the conazole class of fungicides. Its chemical structure is characterized by a 1,2,4-triazole ring linked to a 2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl group.

The key identifiers and physicochemical properties of racemic this compound are summarized in the table below for easy reference.

Identifier/PropertyValueReference
IUPAC Name (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether[1][2]
CAS Name 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole[2][3]
CAS Number 112281-77-3[2][3]
Molecular Formula C₁₃H₁₁Cl₂F₄N₃O[3][4]
Molecular Weight 372.15 g/mol [3][4]
Appearance Viscous colorless oil
Water Solubility 150 mg/L (at 20°C, pH 7)[5]
Vapor Pressure 1.2 x 10⁻⁵ mmHg (at 20°C)
Log P (octanol/water) 3.1 (at pH 7)

Stereoisomerism of this compound

This compound possesses a single chiral center at the C-2 position of the propyl chain, giving rise to two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole.[1] Commercial this compound is typically formulated and sold as a racemic mixture, containing equal amounts of both enantiomers.[1][6]

The differential biological activity of the individual enantiomers is a critical aspect of this compound's fungicidal action. Research has shown that the (R)-(+)-enantiomer exhibits significantly higher fungicidal activity against various plant pathogens compared to the (S)-(-)-enantiomer.[7][8][9] Specifically, (R)-(+)-Tetraconazole is reported to be 1.49 to 1.98 times more active than (S)-(-)-Tetraconazole.[7][9]

StereoisomerCommon NameBiological Activity
(R)-1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole(R)-(+)-Tetraconazole, RectusazoleMore fungitoxically active enantiomer[8][9]
(S)-1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole(S)-(-)-TetraconazoleLess fungitoxically active enantiomer[8][9]

Mechanism of Action

This compound, like other triazole fungicides, acts as a sterol biosynthesis inhibitor.[1] It specifically targets and inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51).[7] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[7]

G cluster_0 Fungal Cell This compound This compound CYP51 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component

Mechanism of action of this compound.

Experimental Protocols

Synthesis of Racemic this compound

A common synthetic route for racemic this compound involves the fluorination of a key alcohol intermediate, 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol. The following is a generalized protocol based on published patent literature.[10]

G A 2-(2,4-dichlorophenyl)-3- (1H-1,2,4-triazol-1-yl)propan-1-ol B Dissolve in Toluene and DMSO A->B C Cool to -5°C to -10°C B->C D Add finely ground KOH C->D E Introduce Tetrafluoroethylene gas D->E F Reaction for ~4 hours E->F G Aqueous workup and extraction F->G H Evaporation of solvent G->H I Racemic this compound H->I

Workflow for the synthesis of racemic this compound.

Materials:

  • 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Potassium hydroxide (KOH), finely ground

  • Tetrafluoroethylene gas

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a suitable glass reactor equipped with a stirrer and cooling system, dissolve 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol in a mixture of toluene and DMSO.[10]

  • Cool the reaction mixture to a temperature between -5°C and -10°C.[10]

  • While maintaining the low temperature, add finely ground potassium hydroxide to the mixture.[10]

  • Introduce gaseous tetrafluoroethylene into the reactor.

  • Allow the reaction to proceed with stirring for approximately 4 hours, maintaining the temperature between -5°C and -10°C.[10]

  • After the reaction is complete, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.

  • Wash the organic phase with water, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound product.

  • Purification can be achieved via column chromatography if necessary to remove impurities.[10]

Chemoenzymatic Synthesis of this compound Enantiomers

A stereoselective synthesis of the individual enantiomers of this compound can be achieved through a chemoenzymatic approach, which utilizes lipases for stereoselective hydrolysis or transesterification.[8]

Key Steps:

  • Enzymatic Resolution: A racemic precursor, such as (R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)prop-1-yl acetate, is subjected to lipase-catalyzed hydrolysis. The lipase will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted acetate and the hydrolyzed alcohol.[8]

  • Chemical Conversion: The separated enantiomerically enriched precursor is then chemically converted to the corresponding this compound enantiomer through the fluorination step described in the racemic synthesis.[8]

Analytical Separation of this compound Enantiomers

The enantiomers of this compound can be separated and quantified using chiral High-Performance Liquid Chromatography (HPLC).

Method:

  • Column: A chiral stationary phase, such as cellulose tris(3-chloro-4-methylphenylcarbamate), is effective for the separation.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and a 0.1% formic acid solution (e.g., 70:30, v/v).

  • Detection: Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a tandem mass spectrometer (MS/MS).

Fungicidal Activity Assay (In Vitro)

The relative fungicidal activity of the this compound enantiomers can be determined using an agar dilution method against various fungal pathogens.[8]

Procedure:

  • Prepare a stock solution of each this compound enantiomer and the racemic mixture in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of each test compound.

  • Incorporate the dilutions into a molten agar medium (e.g., Potato Dextrose Agar) to achieve a range of final concentrations.

  • Pour the agar into petri dishes and allow to solidify.

  • Inoculate the center of each plate with a mycelial plug of the target fungus.

  • Incubate the plates at an appropriate temperature for the specific fungus.

  • Measure the radial growth of the fungal colony over time.

  • Calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) for each compound to compare their fungicidal potency.

Conclusion

This compound's efficacy as a fungicide is a direct result of its unique chemical structure and the stereospecific activity of its (R)-(+)-enantiomer. Understanding the synthesis, stereochemistry, and mechanism of action of this compound is crucial for the development of more effective and environmentally sound crop protection strategies. The detailed protocols and data presented in this guide are intended to support further research and development in this field.

References

A Technical Guide to the Mechanism of Action of Tetraconazole in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms by which tetraconazole exerts its antifungal effects. It details the primary cellular target, the biochemical consequences of drug-target interaction, and the standard methodologies used to quantify and characterize its activity.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is a member of the triazole class of antifungal agents.[1] Like other medical and agricultural azoles, its primary mechanism of action is the disruption of fungal cell membrane integrity by inhibiting the synthesis of ergosterol, a sterol component essential for fungal membrane structure and function.[1][2][3][4] Ergosterol's role in fungi is analogous to that of cholesterol in mammalian cells, where it modulates membrane fluidity, permeability, and the activity of membrane-bound proteins.[5][6]

The Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The specific target of this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][7][8] This enzyme is critical for the multi-step conversion of lanosterol into ergosterol.[4]

This compound's inhibitory action is highly specific. The triazole ring, a key feature of this drug class, contains three nitrogen atoms.[1] The N-4 nitrogen of the triazole ring binds with high affinity to the heme iron atom located in the active site of the CYP51 enzyme, acting as a sixth ligand.[8][9][10] This strong, stable interaction competitively inhibits the natural substrate, lanosterol, from binding and undergoing demethylation.[1][3]

Biochemical Consequences of CYP51 Inhibition

The inhibition of lanosterol 14α-demethylase by this compound has two major downstream effects on the fungal cell:

  • Depletion of Ergosterol: The blockage of the biosynthetic pathway leads to a significant reduction in the cellular concentration of ergosterol.[1][7] The resulting ergosterol-deficient membranes become more permeable and less stable, impairing their barrier function and the activity of integral membrane proteins.[3][4][7]

  • Accumulation of Toxic Sterol Precursors: Concurrently, the inhibition causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][7] These methylated sterols are abnormally shaped and incorporate into the fungal membrane, disrupting its structure and leading to increased membrane stress and eventual growth arrest.[1]

This dual-action mechanism—ergosterol depletion and toxic precursor accumulation—compromises the structural and functional integrity of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[4][7]

Signaling Pathway Visualization

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1p Intermediates Further Intermediates (e.g., Zymosterol) Lanosterol->Intermediates CYP51 (Erg11p) 14α-demethylase Accumulation Accumulation of 14α-methyl sterols Lanosterol->Accumulation Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Depletion Ergosterol Depletion & Membrane Disruption Ergosterol->Depletion This compound This compound This compound->Lanosterol INHIBITS

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Quantitative Data on this compound Activity

The efficacy of an antifungal agent is quantified by its inhibitory concentration against the target enzyme (IC₅₀) and its effect on whole-cell fungal growth (Minimum Inhibitory Concentration, MIC).

ParameterTarget/OrganismValue (nM)EnantiomerReference
IC₅₀ Candida albicans CYP51100 ± 12(R)-enantiomer[8]
IC₅₀ Candida albicans CYP51550 ± 58(S)-enantiomer[8]
IC₅₀ Candida albicans CYP51350 ± 29Racemic Mixture[8]

Note: The (R)-enantiomer of this compound is a more potent inhibitor of C. albicans CYP51 than the (S)-enantiomer by approximately 5.5-fold.[8] In vitro studies have also demonstrated fungicidal activity against all tested strains of Candida albicans at concentrations ≤100 ng/mL.[9]

Key Experimental Protocols

The mechanism and efficacy of this compound are elucidated through a series of standardized in vitro and cell-based assays.

Protocol: In Vitro CYP51 Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method for determining the 50% inhibitory concentration (IC₅₀) of this compound against fungal CYP51. The assay uses a reconstituted enzyme system.

  • Expression and Purification: The target fungal CYP51 enzyme is heterologously expressed (e.g., in E. coli or S. cerevisiae) and purified to homogeneity.[8][11] A partner cytochrome P450 reductase is also required and purified.[11]

  • Reconstitution of Enzyme System: The purified CYP51 and its reductase partner are combined in a reaction buffer containing lipids (to simulate a membrane environment) and allowed to reconstitute.[12]

  • Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are made to create a range of test concentrations.[13]

  • Reaction Initiation: The reaction is initiated by adding the substrate (e.g., 50-60 µM lanosterol) and an NADPH-generating system to the reconstituted enzyme mixture containing the various concentrations of this compound.[11][14]

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Analysis: The reaction is stopped, and the sterols are extracted. The amount of substrate consumed or product formed is quantified using methods like GC-MS or HPLC.

  • IC₅₀ Calculation: The rate of reaction at each this compound concentration is plotted against the log of the concentration. A dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of this compound that reduces enzyme activity by 50%.[11][15]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is widely used to determine the susceptibility of a fungal isolate to an antifungal agent.[16][17]

  • Drug Plate Preparation: In a 96-well microtiter plate, add 100 µL of sterile liquid culture medium (e.g., RPMI-1640) to all wells except the first column. To the first column, add 200 µL of medium containing this compound at twice the highest desired final concentration.[18]

  • Serial Dilution: Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last drug-containing column. This creates a gradient of drug concentrations. One column should be left drug-free as a positive growth control.[17][18]

  • Inoculum Preparation: Grow the fungal strain to be tested in an overnight culture.[18] Dilute the culture in fresh medium to a standardized final concentration (e.g., ~10³ cells/mL).[18]

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate.[18]

  • Incubation: Incubate the plate at a suitable temperature (e.g., 35°C) for 24 to 48 hours.[19]

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant reduction in fungal growth (typically ≥50%) compared to the drug-free control well.[17][20] This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[18]

Protocol: Fungal Sterol Analysis by GC-MS

This protocol is used to confirm the mechanism of action by observing the depletion of ergosterol and the accumulation of its precursors in this compound-treated fungal cells.[21][22]

  • Cell Culture and Treatment: Grow fungal cells in a liquid culture to mid-log phase. Treat one flask with a sub-inhibitory concentration of this compound and leave another untreated as a control. Incubate for several hours.

  • Cell Harvesting and Saponification: Harvest the cells by centrifugation. To extract the sterols, resuspend the cell pellet in a solution of methanolic potassium hydroxide (KOH) and heat at ~90°C for 2 hours.[23] This process, called saponification, hydrolyzes fatty acid esters without affecting the sterols.

  • Extraction of Non-Saponifiable Lipids: After cooling, extract the sterols (the non-saponifiable fraction) from the mixture using an organic solvent like n-heptane or hexane.[23] Repeat the extraction twice to ensure complete recovery.

  • Derivatization: Evaporate the solvent to dryness. To make the sterols volatile for gas chromatography, derivatize them by adding a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and pyridine, then heating briefly.[23] This replaces the hydroxyl group on the sterol with a trimethylsilyl (TMS) ether.

  • GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[23][24]

    • Gas Chromatography (GC): The different sterols will separate based on their boiling points and interaction with the GC column.

    • Mass Spectrometry (MS): As each sterol elutes from the column, it is fragmented and detected by the mass spectrometer, producing a unique mass spectrum that allows for its identification and quantification.

  • Data Interpretation: Compare the sterol profiles of the this compound-treated and untreated samples. The treated sample is expected to show a marked decrease in the ergosterol peak and a corresponding increase in the lanosterol peak.

Experimental Workflow Visualization

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 Prepare 2x this compound stock solution a1 Perform 2-fold serial dilutions of drug in 96-well plate p1->a1 p2 Prepare standardized fungal inoculum a2 Add inoculum to all wells p2->a2 a1->a2 a3 Incubate plate (e.g., 35°C for 24-48h) a2->a3 an1 Read plate visually or measure OD600 a3->an1 an2 Determine lowest concentration with ≥50% growth inhibition an1->an2 an3 Report MIC value (µg/mL) an2->an3

Caption: Workflow for a standard broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Conclusion

The antifungal activity of this compound is rooted in its highly specific and potent inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. By simultaneously depleting essential ergosterol and causing the buildup of toxic precursor sterols, this compound effectively disrupts the structure and function of the fungal cell membrane, leading to growth inhibition. The well-established protocols for determining IC₅₀ and MIC values, along with sterol profile analysis, provide a robust framework for characterizing its efficacy and confirming its mechanism of action in both research and clinical development settings.

References

The Enantioselective Bioactivity of Tetraconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole, a broad-spectrum triazole fungicide, is a chiral molecule widely utilized in agriculture. As with many chiral pesticides, the enantiomers of this compound exhibit differential biological activity. This technical guide provides an in-depth analysis of the stereoselective action of this compound enantiomers, focusing on their fungicidal efficacy, mechanism of action, and the experimental methodologies used for their evaluation. Quantitative data is presented to highlight the differences in bioactivity, and key experimental workflows and signaling pathways are visualized to provide a comprehensive understanding for research and development professionals.

Introduction

This compound [(R,S)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether] is a systemic fungicide that effectively controls a wide range of fungal pathogens in various crops. Its mode of action involves the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal growth inhibition.[2]

This compound possesses a single chiral center, resulting in two enantiomers: (R)-(+)-tetraconazole and (S)-(-)-tetraconazole. It is well-established that the biological activity of chiral pesticides can be enantioselective, with one enantiomer often exhibiting significantly higher efficacy than the other.[3] This guide focuses on elucidating these differences for this compound, providing valuable insights for the development of more effective and potentially safer fungicidal formulations.

Enantioselective Fungicidal Activity

Quantitative studies have demonstrated a significant difference in the fungicidal activity of this compound enantiomers. The (R)-(+)-enantiomer has been consistently identified as the more active form against various fungal pathogens.

Table 1: In Vitro Fungicidal Activity of this compound Enantiomers
Fungal PathogenEnantiomerEC50 (mg/L)Enantiomeric Ratio (S/R)Reference
Rhizoctonia cerealis(R)-(+)-TetraconazoleNot explicitly stated, but 1.49-1.98x more active than (S)-(-)~1.49-1.98[1]
(S)-(-)-Tetraconazole[1]
Fusarium graminearum(R)-(+)-TetraconazoleNot explicitly stated, but 1.49-1.98x more active than (S)-(-)~1.49-1.98[1]
(S)-(-)-Tetraconazole[1]
Wheat Pathogens (unspecified)Racemic this compound0.382 - 0.802-[4]

Note: Specific EC50 values for the individual enantiomers were not available in the searched literature, but the relative activity is reported.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound is the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the structural integrity and function of the fungal cell membrane. The differential activity of the enantiomers is attributed to their stereospecific interactions with the active site of the CYP51 enzyme.[2][5]

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Sterol 14α-demethylase) lanosterol->cyp51 Demethylation ergosterol Ergosterol cyp51->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane This compound (R)-(+)-Tetraconazole (S)-(-)-Tetraconazole This compound->cyp51 Inhibition ((R)-(+) is more potent)

Figure 1. Inhibition of the ergosterol biosynthesis pathway by this compound enantiomers.

Experimental Protocols

This section details the methodologies employed to assess the biological activity of this compound enantiomers.

Enantiomer Separation and Analysis

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a common approach for the separation and quantification of this compound enantiomers in various matrices.[1]

Protocol: UPLC-MS/MS for this compound Enantiomer Separation

  • Sample Preparation (QuEChERS):

    • Homogenize the sample (e.g., wheat plant, soil).

    • Extract with acetonitrile.

    • Perform partitioning by adding magnesium sulfate, sodium chloride, and buffering salts.

    • Centrifuge to separate the layers.

    • Clean up the supernatant using a dispersive solid-phase extraction (d-SPE) kit containing primary secondary amine (PSA) and C18 sorbents.

    • Centrifuge and filter the final extract.

  • Chiral UPLC Separation:

    • Column: A chiral stationary phase column, such as a cellulose tris(3-chloro-4-methylphenylcarbamate) based column, is typically used.

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and 0.1% formic acid solution (e.g., 70:30, v/v).

    • Flow Rate: A constant flow rate, for instance, 0.2 mL/min.

    • Injection Volume: A small injection volume, such as 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each enantiomer.

In Vitro Fungicidal Activity Assay

The mycelial growth rate method is a standard in vitro assay to determine the fungicidal activity of compounds.

Protocol: Mycelial Growth Inhibition Assay

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and amend with a series of concentrations of the individual this compound enantiomers and the racemate. A solvent control (without the test compound) is also prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Assessment: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches a certain diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined using probit analysis or other suitable statistical methods.

In Vivo Fungicidal Activity Assay

In vivo assays on host plants are crucial for evaluating the protective and curative efficacy of fungicides under more realistic conditions.

Protocol: In Vivo Assay on Cucumber Plants against Powdery Mildew (Sphaerotheca fuliginea)

  • Plant Cultivation: Grow cucumber plants in a greenhouse until they have 2-3 true leaves.

  • Fungicide Application: Prepare solutions of the this compound enantiomers and the racemate at various concentrations in a suitable solvent with a surfactant. Spray the solutions onto the cucumber leaves until runoff. Control plants are sprayed with the solvent-surfactant solution only.

  • Inoculation: After the sprayed solution has dried, inoculate the plants with a suspension of Sphaerotheca fuliginea conidia.

  • Incubation: Maintain the plants in a controlled environment with conditions favorable for disease development (e.g., high humidity and moderate temperature).

  • Disease Assessment: After a specific incubation period (e.g., 7-10 days), assess the disease severity on each leaf by estimating the percentage of the leaf area covered by powdery mildew.

  • Efficacy Calculation: Calculate the protective efficacy of each treatment relative to the control.

Experimental and Logical Workflows

Workflow for Assessing Enantioselective Bioactivity

Experimental_Workflow start Start enantiomer_sep Enantiomer Separation (Chiral HPLC/UPLC) start->enantiomer_sep in_vitro In Vitro Bioassays (Mycelial Growth Inhibition) enantiomer_sep->in_vitro in_vivo In Vivo Bioassays (Whole Plant Assays) enantiomer_sep->in_vivo cyp51_assay Mechanism of Action Study (CYP51 Inhibition Assay) enantiomer_sep->cyp51_assay data_analysis Data Analysis (EC50, MIC determination) in_vitro->data_analysis in_vivo->data_analysis cyp51_assay->data_analysis conclusion Conclusion on Enantioselective Activity data_analysis->conclusion

Figure 2. General experimental workflow for evaluating the enantioselective bioactivity of this compound.

Conclusion

The biological activity of this compound is clearly enantioselective, with the (R)-(+)-enantiomer demonstrating superior fungicidal efficacy. This is primarily due to its more potent inhibition of the target enzyme, CYP51. A thorough understanding of these stereoselective differences is paramount for the development of advanced fungicidal products. The use of single, more active enantiomers could potentially lead to reduced application rates, lower environmental impact, and a more targeted and effective approach to crop protection. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and characterization of chiral fungicides. Further research to obtain specific EC50 values for each enantiomer against a broader range of fungal pathogens is recommended to fully quantify the extent of this enantioselectivity.

References

An In-depth Technical Guide to the Degradation of Tetraconazole: Products and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole is a broad-spectrum systemic triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops. As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its potential impact on non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the degradation products and pathways of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex processes involved.

Degradation Kinetics and Half-Life

The degradation of this compound in the environment is a slow process, influenced by factors such as soil type, water pH, and microbial activity.[1] Its dissipation often follows first-order or two-compartment first-order kinetics.[2]

Table 1: Half-life of this compound in Soil
Soil TypeApplication Rate (mg/kg)Half-life (t½) in daysReference
-0.3369[3][4]
-1.00-[3][4]
-3.3387[3][4]
Alluvial2.566.9 - 77.2[1][5]
Red Lateritic2.566.9 - 77.2[1][5]
Coastal Saline2.566.9 - 77.2[1][5]
Alluvial5.073.4 - 86.0[1][5]
Red Lateritic5.073.4 - 86.0[1][5]
Coastal Saline5.073.4 - 86.0[1][5]
Table 2: Half-life of this compound in Water
pHApplication Rate (µg/mL)Half-life (t½) in daysReference
4.01.094 - 125[1][5]
7.01.094 - 125[1][5]
9.21.094 - 125[1][5]
4.02.094 - 125[1][5]
7.02.094 - 125[1][5]
9.22.094 - 125[1][5]

Degradation Pathways and Products

The degradation of this compound proceeds through various pathways, including microbial degradation, hydrolysis, and photolysis, leading to the formation of several transformation products. A key identified environmental transformation product is 1H-1,2,4-triazol-1-ylacetic acid .[6] While specific degradation pathways for this compound are not extensively detailed in the public literature, analogies with other azole fungicides suggest that hydroxylation, dechlorination, and cleavage of the dioxolane ring are likely transformation reactions.[7][8]

Microbial Degradation

Soil microorganisms play a role in the breakdown of this compound, although the process is generally slow.[1] The application of this compound can significantly shift the microbial community structure in the soil.[3][4]

Microbial_Degradation_Pathway This compound This compound Metabolite1 Intermediate Metabolites This compound->Metabolite1 Microbial Action Triazolylacetic_Acid 1H-1,2,4-triazol-1-ylacetic acid Metabolite1->Triazolylacetic_Acid Mineralization Mineralization (CO2, H2O, etc.) Metabolite1->Mineralization

A proposed microbial degradation pathway for this compound.
Hydrolysis

This compound is reported to be stable in dilute aqueous solutions at pH levels between 5 and 9, suggesting that hydrolysis is not a major degradation pathway under typical environmental conditions.[6] However, under more extreme pH and temperature conditions, hydrolysis may occur.

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Tetraconazole_sol This compound in sterile aqueous buffer pH4 pH 4 Tetraconazole_sol->pH4 pH7 pH 7 Tetraconazole_sol->pH7 pH9 pH 9 Tetraconazole_sol->pH9 Incubate Incubate in dark at constant temperature pH4->Incubate pH7->Incubate pH9->Incubate Sampling Sample at intervals Incubate->Sampling Analysis Analyze for this compound and degradation products (e.g., LC-MS/MS) Sampling->Analysis

Experimental workflow for a hydrolysis study of this compound.
Photodegradation

This compound is generally stable in light, indicating a low susceptibility to direct photolysis by sunlight.[6] However, indirect photodegradation, potentially sensitized by other substances in the environment, may contribute to its breakdown.

Experimental Protocols

Analysis of this compound Residues in Soil (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective procedure for extracting pesticide residues from soil samples.

1. Sample Extraction:

  • Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

  • Add an appropriate volume of water to moisten the soil if necessary.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is ready for analysis.

QuEChERS_Workflow Start Soil Sample Extraction Add Acetonitrile & Shake Start->Extraction Salting_out Add QuEChERS Salts & Shake Extraction->Salting_out Centrifuge1 Centrifuge Salting_out->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (MgSO4, PSA, C18) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

A simplified workflow of the QuEChERS method for soil analysis.
Analysis of this compound and its Metabolites in Water by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with deionized water.

  • Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for triazole fungicides.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for this compound and its metabolites need to be optimized.

Table 3: Example LC-MS/MS Transitions for this compound
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound372.1159.1(Optimized value)
This compound (Qualifier)372.170.1(Optimized value)
1H-1,2,4-triazol-1-ylacetic acid(To be determined)(To be determined)(Optimized value)

Note: Specific transitions for degradation products must be determined experimentally.

Conclusion

The degradation of this compound in the environment is a complex process involving microbial, hydrolytic, and photolytic pathways, although it is generally considered to be persistent. The primary identified degradation product is 1H-1,2,4-triazol-1-ylacetic acid. Further research is needed to fully elucidate all degradation pathways and identify all major transformation products to conduct a comprehensive environmental risk assessment. The experimental protocols outlined in this guide provide a foundation for researchers to conduct robust studies on the environmental fate of this compound.

References

Environmental Fate and Behavior of Tetraconazole in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole is a broad-spectrum systemic triazole fungicide used to control a variety of fungal diseases in agricultural crops. Its application, while beneficial for crop protection, necessitates a thorough understanding of its environmental fate and behavior, particularly within the soil compartment. This technical guide provides an in-depth overview of the current scientific knowledge regarding this compound's persistence, mobility, and transformation in soil, intended to inform risk assessment and guide future research.

Data Summary

The environmental fate of a pesticide in soil is governed by a complex interplay of physical, chemical, and biological processes. Key parameters that quantify these processes for this compound are summarized below.

Table 1: Physicochemical Properties and Sorption Coefficients of this compound
ParameterValueReference
Log K_ow_ 3.56[1]
Water Solubility (mg/L) 156[1]
Vapor Pressure (mm Hg) 1.35 x 10⁻⁶[1]
Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) (mL/g) 531 - 1,922[1]
Table 2: Degradation and Leaching Potential of this compound in Soil
ParameterValueSoil Type/ConditionsReference
Degradation Half-Life (DT₅₀) (days) 69 - 87Dependent on application concentration[2]
66.9 - 77.2 (at 2.5 µg/g)Alluvial, Red Lateritic, Coastal Saline[3][4]
73.4 - 86.0 (at 5.0 µg/g)Alluvial, Red Lateritic, Coastal Saline[3][4]
Up to 1688-[5]
Groundwater Ubiquity Score (GUS) 1.73Calculated[6]

Environmental Fate Processes

The following sections detail the primary processes that dictate the environmental fate of this compound in the soil environment.

Sorption and Mobility

The mobility of this compound in soil is largely governed by its sorption to soil particles. The soil organic carbon-water partitioning coefficient (K_oc_) for this compound ranges from 531 to 1,922 mL/g, which suggests low to moderate mobility[1]. This is further supported by a calculated Groundwater Ubiquity Score (GUS) of 1.73, classifying it as having a low leaching potential[6]. The GUS index is an empirical model that relates pesticide persistence (half-life) and sorption (K_oc_) to its likelihood of contaminating groundwater.

Sorption is influenced by soil properties such as organic matter content, clay content, and pH. For triazole fungicides, which can be nitrogenous compounds, the percentage of organic matter is often the most highly correlated soil characteristic to the soil-water distribution coefficient (K_d)[7].

Degradation

Degradation is a key process that reduces the concentration of this compound in the soil over time. This occurs through both microbial and abiotic pathways.

Microbial Degradation: This is considered the primary mechanism for this compound dissipation in soil. The degradation half-life (DT₅₀) in soil has been reported to range from 67 to over 100 days in laboratory and field studies, and in some cases, it can be significantly longer[5]. One study found DT₅₀ values ranging from 69 to 87 days, depending on the initial application concentration[2]. Another study reported DT₅₀ values of 66.9 to 86.0 days across different soil types (alluvial, red lateritic, and coastal saline)[3][4].

Abiotic Degradation:

  • Hydrolysis: this compound is stable to hydrolysis at environmentally relevant pH values.

  • Photolysis: Photodegradation on the soil surface is generally not considered a major dissipation pathway for this compound.

This compound Degradation Pathway in Soil

The degradation of this compound in soil leads to the formation of various metabolites. The primary identified soil metabolite is 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CGA 179944)[6]. Additionally, 1,2,4-triazole is a common metabolite for many triazole fungicides and is expected to be formed during this compound degradation[6].

Tetraconazole_Degradation_Pathway This compound This compound Metabolite1 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanoic acid (CGA 179944) This compound->Metabolite1 Microbial Oxidation Metabolite2 1,2,4-Triazole Metabolite1->Metabolite2 Further Degradation Mineralization Mineralization (CO2, H2O, etc.) Metabolite2->Mineralization Microbial Degradation

Figure 1: Proposed degradation pathway of this compound in soil.

Experimental Protocols

Standardized methodologies are crucial for generating reliable and comparable data on the environmental fate of pesticides. The following sections outline the key experimental protocols based on OECD guidelines.

Soil Sorption/Desorption: OECD Guideline 106

This guideline describes a batch equilibrium method to determine the soil sorption coefficient (K_d) and the soil organic carbon-water partitioning coefficient (K_oc_).

OECD_106_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SoilPrep Select and characterize soils (e.g., pH, %OC, texture) Mix Add soil to this compound solutions in centrifuge tubes SoilPrep->Mix SolutionPrep Prepare this compound solutions of known concentrations SolutionPrep->Mix Equilibrate Equilibrate by shaking for a determined period (e.g., 24h) Mix->Equilibrate Separate Centrifuge to separate soil and aqueous phases Equilibrate->Separate AnalyzeAq Analyze aqueous phase for This compound concentration (Ce) Separate->AnalyzeAq CalculateSorb Calculate amount of this compound sorbed to soil (Cs) by difference AnalyzeAq->CalculateSorb CalculateKd Calculate Kd = Cs / Ce CalculateSorb->CalculateKd CalculateKoc Calculate Koc = (Kd / %OC) * 100 CalculateKd->CalculateKoc OECD_307_Workflow cluster_setup Incubation Setup cluster_sampling Sampling and Analysis cluster_data Data Interpretation SoilPrep Prepare and characterize soil samples Apply Apply ¹⁴C-tetraconazole to soil at a defined concentration SoilPrep->Apply Incubate Incubate soil samples in the dark at constant temperature and moisture Apply->Incubate Trapping Continuously trap volatile organics and ¹⁴CO₂ Incubate->Trapping Sample Collect soil samples at predetermined time intervals Incubate->Sample AnalyzeTraps Analyze trapping solutions for volatiles and ¹⁴CO₂ Trapping->AnalyzeTraps Extract Extract soil samples with appropriate solvents Sample->Extract Analyze Analyze extracts for this compound and metabolites (e.g., HPLC, LC-MS/MS) Extract->Analyze Kinetics Determine degradation kinetics and calculate DT₅₀ and DT₉₀ values Analyze->Kinetics Metabolites Identify and quantify major degradation products Analyze->Metabolites MassBalance Calculate mass balance AnalyzeTraps->MassBalance Kinetics->MassBalance Metabolites->MassBalance

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Tetraconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of Tetraconazole, a broad-spectrum triazole fungicide. The information is presented to support research, development, and formulation activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.

Core Physicochemical Properties

This compound is a well-established fungicide known for its systemic activity. A thorough understanding of its physicochemical properties is fundamental to predicting its environmental fate, bioavailability, and for the development of effective formulations.

PropertyValueReference
IUPAC Name 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole[1][2]
CAS Number 112281-77-3[2][3][4][5][6]
Molecular Formula C₁₃H₁₁Cl₂F₄N₃O[1][5][7]
Molecular Weight 372.15 g/mol [5][7]
Physical Form Colorless, viscous liquid[1][2]
Melting Point Pour point 6 °C[1]
Boiling Point Decomposes at 240 °C without boiling[1]
Vapor Pressure 1.8 x 10⁻⁴ Pa (at 20 °C)[6][8]
pKa (Predicted) 2.68 ± 0.10[2]
Octanol-Water Partition Coefficient (Log P) 3.56 (at 23 °C)[4][9]

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its formulation and delivery. It exhibits moderate solubility in water and is readily soluble in several organic solvents.

SolventSolubilityTemperature
Water 150 mg/L20 °C
156 mg/L (pH 7)20 °C
0.159 g/L20 °C
Acetone Readily SolubleNot Specified
Methanol Readily SolubleNot Specified
1,2-Dichloroethane Readily SolubleNot Specified
DMSO SolubleNot Specified
Xylene > 300,000 mg/L20 °C

Experimental Protocols

The determination of the physicochemical properties of chemical substances like this compound follows standardized and internationally recognized methodologies, such as those published by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of a compound is determined to understand its behavior in aqueous environments. The Flask Method is a commonly employed technique.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. After equilibration, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Methodology:

  • Preparation of the Test Solution: An excess amount of this compound is added to a flask containing purified water.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. This can take 24 to 48 hours.

  • Phase Separation: The solution is centrifuged or filtered to remove undissolved particles.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Vapor Pressure (OECD Guideline 104)

Vapor pressure is a key indicator of a substance's volatility. The Gas Saturation Method is a suitable technique for compounds with low vapor pressures.

Principle: A stream of an inert gas is passed through or over the test substance at a known flow rate and temperature, becoming saturated with the substance's vapor. The amount of substance transported by the gas is then determined.

Methodology:

  • Sample Preparation: A known quantity of this compound is placed in a temperature-controlled saturation column.

  • Gas Saturation: An inert gas (e.g., nitrogen) is passed through the column at a constant, slow flow rate to ensure saturation.

  • Trapping: The vapor is collected in a suitable trap (e.g., a sorbent tube or a cold trap).

  • Quantification: The amount of this compound in the trap is quantified using an appropriate analytical technique, such as Gas Chromatography (GC) with a suitable detector. The vapor pressure is then calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The octanol-water partition coefficient (Log P) is a measure of a substance's lipophilicity and is crucial for predicting its environmental partitioning and biological uptake. The Shake Flask Method is a classical approach.

Principle: The test substance is dissolved in a two-phase system of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.

Methodology:

  • Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.

  • Test Procedure: A known amount of this compound is added to a mixture of the saturated n-octanol and water in a vessel.

  • Equilibration: The vessel is shaken to facilitate partitioning until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Analysis: The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method, such as HPLC. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase. Log P is the base-10 logarithm of this value.

Determination of pKa

The acid dissociation constant (pKa) indicates the strength of an acid in solution. For triazole fungicides, potentiometric titration is a common method for pKa determination.

Principle: The pH of a solution of the test substance is monitored as a titrant (an acid or a base) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol or acetonitrile to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously measured with a calibrated pH electrode.

  • Data Analysis: The pKa value is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

Visualizations

Relationship between Physicochemical Properties and Solubility

cluster_intrinsic Intrinsic Molecular Properties cluster_physicochemical Physicochemical Properties cluster_solubility Solubility Behavior Molecular_Weight Molecular Weight Vapor_Pressure Vapor Pressure Molecular_Weight->Vapor_Pressure Inversely related Molecular_Structure Molecular Structure (Functional Groups) pKa pKa Molecular_Structure->pKa Determines ionizability LogP Log P (Lipophilicity) Molecular_Structure->LogP Influences Aqueous_Solubility Aqueous Solubility pKa->Aqueous_Solubility pH-dependent solubility LogP->Aqueous_Solubility Inversely related Organic_Solubility Organic Solvent Solubility LogP->Organic_Solubility Directly related start Start prep Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze Solute Concentration in Supernatant/Filtrate (e.g., HPLC) separate->analyze calculate Calculate Solubility (e.g., in g/L or mg/mL) analyze->calculate end End calculate->end

References

Tetraconazole's Impact on Plant Physiology and Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture to control a variety of fungal pathogens. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes. However, the effects of this compound extend beyond its fungicidal properties, significantly impacting the physiology and growth of host plants. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with plant systems. It delves into its mode of action, its influence on key physiological processes such as hormone signaling and photosynthesis, and its overall impact on plant growth and development. This document summarizes quantitative data from various studies, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and workflows.

Introduction

Triazole fungicides, including this compound, are systemic compounds known for their protective, curative, and eradicant properties against a wide range of plant fungal diseases.[1] Their primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol in fungi.[2] This disruption of ergosterol production leads to impaired fungal cell membrane integrity and ultimately, cell death. Beyond its intended fungicidal activity, this compound exerts a number of off-target effects on the host plant's physiology. These effects can range from growth regulation to the induction of stress responses. Understanding these interactions is crucial for optimizing its use in agricultural settings and for developing new plant protection strategies.

Mechanism of Action in Plants

While the primary target of this compound is fungal ergosterol biosynthesis, its structural similarity to plant sterols and other endogenous molecules leads to interactions with various plant metabolic pathways. The most well-documented off-target effect of triazole fungicides in plants is the inhibition of certain cytochrome P450 monooxygenases involved in the biosynthesis of plant hormones.

Inhibition of Gibberellin Biosynthesis

This compound, like other triazole fungicides, is known to inhibit the biosynthesis of gibberellins (GAs).[3] GAs are a class of plant hormones that regulate various developmental processes, including stem elongation, seed germination, and flowering.[4] The inhibitory effect of triazoles on GA biosynthesis is attributed to their ability to block the activity of ent-kaurene oxidase, a cytochrome P450 monooxygenase that catalyzes a key step in the GA biosynthetic pathway.[3] This inhibition leads to a reduction in the levels of bioactive GAs, which can result in a dwarfing or growth-retardant effect on the treated plants.

Gibberellin_Biosynthesis_Inhibition This compound This compound This compound->Inhibition ent_Kaurene_oxidase ent_Kaurene_oxidase ent_Kaurene_oxidase_node ent-Kaurene oxidase (P450)

Caption: Potential Interaction of this compound with Brassinosteroid Signaling.

Physiological Effects of this compound on Plants

This compound application can lead to a range of physiological responses in plants, often as a consequence of its primary and secondary modes of action.

Induction of Oxidative Stress

A common response of plants to xenobiotics, including fungicides like this compound, is the induction of oxidative stress. [5]This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to detoxify them. Studies have shown that this compound treatment can lead to an increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and hydrogen peroxide (H₂O₂). [1][5]In response to this oxidative stress, plants often upregulate their antioxidant defense systems. This includes an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), peroxidase (POD), and ascorbate peroxidase (APX). [1][5] dot

Oxidative_Stress_Response This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) This compound->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation (MDA increase) Oxidative_Stress->Lipid_Peroxidation Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, POD, APX) Oxidative_Stress->Antioxidant_Enzymes Upregulates Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Antioxidant_Enzymes->ROS Scavenges

Caption: this compound-induced Oxidative Stress and Plant Response.

Effects on Photosynthesis

The impact of this compound on photosynthesis can be complex. While some studies on triazole fungicides suggest a potential to stimulate photosynthesis under certain conditions, others report inhibitory effects. [6]this compound exposure has been shown to decrease the levels of photosynthetic pigments, including chlorophyll a, chlorophyll b, and carotenoids. [1]A reduction in these pigments can limit the plant's ability to capture light energy, thereby affecting the overall photosynthetic rate.

Impact on Plant Growth and Development

The physiological effects of this compound ultimately manifest in changes to plant growth and development. Due to its inhibition of gibberellin biosynthesis, a common effect is a reduction in stem elongation, leading to a more compact plant stature. [3]High concentrations of this compound can have phytotoxic effects, resulting in reduced germination rates, decreased root length, and lower overall biomass. [5]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the impact of this compound on plant physiology and growth.

Table 1: Effects of this compound on Growth Parameters in Allium cepa

Concentration (mg/L)Germination Ratio Reduction (%)Root Length Reduction (%)Weight Gain Reduction (%)
1.00Data not specifiedData not specifiedData not specified
5.00Data not specifiedData not specifiedData not specified
10.00Data not specifiedData not specifiedData not specified
EC₅₀ - 6.7 -

Data from Macar (2020). [5]Note: Specific percentage reductions for each concentration were not provided in the abstract.

Table 2: Effects of this compound on Oxidative Stress Markers and Antioxidant Enzymes in Allium cepa

Concentration (mg/L)Superoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityMalondialdehyde (MDA) Content
1.00IncreasedIncreasedIncreased
5.00IncreasedIncreasedIncreased
10.00IncreasedIncreasedIncreased

Data from Macar (2020). [5]The study indicates a dose-dependent increase, but specific values are not available in the abstract.

Table 3: Effects of this compound on Photosynthetic Pigments, Oxidative Stress, and Antioxidant Systems in Lemna minor

Concentration (ppm)Chlorophyll a & b ReductionCarotenoids ReductionMDA & H₂O₂ IncreaseSOD, CAT, POD, APX ActivitySOD, CAT, POD Gene Expression
0.005YesYesYesIncreasedInduced
0.01YesYesYesIncreasedInduced
0.02YesYesYesIncreasedInduced

Data from a study on Lemna minor. [1]The study indicates a dose-dependent effect, but specific quantitative values are not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on plant physiology.

Allium cepa Toxicity Test

This test is a widely used method for evaluating the toxicity of substances on a model plant system.

Objective: To assess the physiological, cytotoxic, and genotoxic effects of this compound on the root meristematic cells of Allium cepa.

Materials:

  • Healthy, equal-sized onion bulbs (Allium cepa)

  • This compound solutions of varying concentrations (e.g., 1.00, 5.00, and 10.00 mg/L)

  • Control solution (e.g., distilled water)

  • Beakers or glass jars

  • Microscope slides and coverslips

  • Aceto-orcein stain

  • Microscope

  • Analytical balance

  • Graduated cylinders

Procedure:

  • Bulb Preparation: Remove the dry outer scales of the onion bulbs, being careful not to damage the root primordia.

  • Exposure: Place the bulbs in beakers containing the different concentrations of this compound solution and a control solution. Ensure the base of the bulb is in contact with the solution.

  • Incubation: Keep the bulbs in the solutions for a specified period (e.g., 72 hours) under controlled environmental conditions (temperature, light).

  • Physiological Parameter Measurement:

    • Germination Ratio: Record the number of bulbs that produce roots in each group.

    • Root Length: Measure the length of the longest roots from each bulb.

    • Weight Gain: Weigh the bulbs before and after the experiment to determine the change in weight.

  • Cytogenetic Analysis:

    • Root Tip Fixation: Excise the root tips and fix them in a suitable fixative (e.g., Carnoy's fixative).

    • Staining: Hydrolyze the root tips in 1N HCl and then stain with aceto-orcein.

    • Slide Preparation: Squash the stained root tips on a microscope slide with a drop of 45% acetic acid.

    • Microscopic Observation: Examine the slides under a microscope to determine the mitotic index (MI), and the frequency of micronuclei (MN) and chromosomal aberrations (CAs).

  • Biochemical Analysis:

    • Enzyme Extraction: Homogenize fresh root tissue in a suitable buffer.

    • Enzyme Assays: Use spectrophotometric methods to determine the activities of antioxidant enzymes (SOD, CAT).

    • MDA Assay: Measure the malondialdehyde content as an indicator of lipid peroxidation.

dot

Allium_Cepa_Test_Workflow start Start: Select Onion Bulbs exposure Expose to this compound & Control Solutions start->exposure incubation Incubate (e.g., 72h) exposure->incubation measure_phys Measure Physiological Parameters (Germination, Root Length, Weight) incubation->measure_phys analyze_cyto Cytogenetic Analysis (MI, MN, CAs) incubation->analyze_cyto analyze_biochem Biochemical Analysis (SOD, CAT, MDA) incubation->analyze_biochem end End: Data Analysis & Conclusion measure_phys->end analyze_cyto->end analyze_biochem->end

Caption: Workflow for the Allium cepa Toxicity Test.

Quantification of Photosynthetic Pigments

Objective: To determine the effect of this compound on the chlorophyll and carotenoid content in plant tissues.

Materials:

  • Plant tissue (e.g., leaves) from control and this compound-treated plants

  • 80% acetone

  • Spectrophotometer

  • Mortar and pestle

  • Centrifuge and centrifuge tubes

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh a known amount of fresh plant tissue (e.g., 0.1 g).

  • Extraction: Grind the tissue in a mortar and pestle with a small amount of 80% acetone until it is completely homogenized.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge to pellet the cell debris.

  • Spectrophotometry: Carefully collect the supernatant and measure its absorbance at 663 nm, 645 nm, and 470 nm using a spectrophotometer. Use 80% acetone as a blank.

  • Calculation: Use the following equations to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids:

    • Chlorophyll a (μg/mL) = 12.7(A₆₆₃) - 2.69(A₆₄₅)

    • Chlorophyll b (μg/mL) = 22.9(A₆₄₅) - 4.68(A₆₆₃)

    • Total Carotenoids (μg/mL) = (1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)) / 198

Analysis of Plant Hormones (Gibberellins and Brassinosteroids) by LC-MS/MS

Objective: To quantify the levels of endogenous gibberellins and brassinosteroids in plant tissues following this compound treatment.

Materials:

  • Plant tissue from control and this compound-treated plants

  • Liquid nitrogen

  • Extraction solvent (e.g., 80% methanol with internal standards)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (Liquid Chromatograph coupled with a Tandem Mass Spectrometer)

  • Analytical standards for gibberellins and brassinosteroids

Procedure:

  • Sample Collection and Freezing: Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Homogenization and Extraction: Homogenize the frozen tissue in a pre-chilled mortar and pestle with the extraction solvent containing deuterated internal standards.

  • Purification:

    • Centrifuge the homogenate to pellet solids.

    • Pass the supernatant through an SPE cartridge to remove interfering compounds.

    • Elute the hormones from the SPE cartridge with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Inject the purified extract into the LC-MS/MS system.

    • Separate the different hormones using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify the hormones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each analyte and its internal standard.

  • Data Analysis: Calculate the concentration of each hormone in the original plant tissue based on the peak areas of the analyte and its corresponding internal standard.

dot

Hormone_Analysis_Workflow start Start: Collect & Freeze Plant Tissue extraction Homogenize & Extract with Internal Standards start->extraction purification Purify Extract (e.g., SPE) extraction->purification analysis LC-MS/MS Analysis (Separation & Detection) purification->analysis quantification Quantify Hormones (Data Analysis) analysis->quantification end End: Hormone Concentration Results quantification->end

Caption: Workflow for Plant Hormone Analysis using LC-MS/MS.

Conclusion and Future Directions

This compound is an effective fungicide with a well-established primary mode of action against fungal pathogens. However, its impact on plant physiology is multifaceted and significant. The inhibition of gibberellin biosynthesis is a key off-target effect, leading to growth regulation. Furthermore, this compound can induce oxidative stress, prompting the plant's antioxidant defense mechanisms, and can negatively affect photosynthesis.

While progress has been made in understanding these interactions, several areas warrant further investigation. The precise molecular mechanisms underlying this compound's potential interaction with brassinosteroid signaling require clarification. A more comprehensive quantitative analysis of its impact on a wider range of plant species and under different environmental conditions is also needed. Future research should focus on elucidating the complex signaling crosstalk that occurs in plants upon exposure to this compound and other triazole fungicides. This knowledge will be invaluable for developing more targeted and sustainable crop protection strategies, minimizing unintended effects on plant health and productivity.

References

Toxicological profile of Tetraconazole on model organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Toxicological Profile of Tetraconazole on Model Organisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum, systemic triazole fungicide used to control a variety of fungal diseases on crops such as cereals and sugar beets.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1][2] While effective, its widespread use necessitates a thorough understanding of its toxicological impact on non-target model organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support environmental risk assessment and further research. The primary target organs for this compound in oral toxicity studies across all species are the liver and kidney.[3][4][5]

Mechanism of Action

This compound, like other conazole fungicides, functions by disrupting the synthesis of ergosterol, an essential sterol that maintains the integrity and functionality of fungal cell membranes.[1][2] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[6] This enzyme catalyzes a vital step in the ergosterol biosynthesis pathway: the conversion of lanosterol to ergosterol.[6] The inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane structure and function and inhibiting fungal growth.[6]

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (Cytochrome P450 Enzyme) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Conversion Disruption Disrupted Membrane Integrity & Fungal Cell Death Enzyme->Disruption Pathway Blocked Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Essential Component This compound This compound This compound->Enzyme Inhibits

Caption: Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

Toxicological Profile in Aquatic Organisms

This compound demonstrates varying levels of toxicity to aquatic life, ranging from moderately to very highly toxic depending on the species.

Quantitative Aquatic Toxicity Data

The following table summarizes the key toxicity endpoints for this compound in various aquatic model organisms.

Organism TypeSpeciesEndpointValueReference
Fish Freshwater Fish (general)96-hr LC50>2.5 - 4.3 mg/L[7]
Pimephales promelas (Fathead Minnow)34-day NOEC1.09 mg/L (1.09 ppm)[7]
Pimephales promelas (Fathead Minnow)34-day LOEC3.21 mg/L (3.21 ppm)[7]
Invertebrate Daphnia magna (Water Flea)48-hr EC5012.35 µg/L[8]
Daphnia magna (Water Flea)48-hr LC505.2 - 10 µg/L[9]
Chironomus riparius (Midge Larvae)28-day LC505.3 mg/L[7]
Algae Single-cell green alga72-hr EbC500.27 mg/L[7]
Single-cell green alga72-hr NOEC0.14 mg/L[7]
Pseudokirchneriella subcapitataIC5011 - 23 µg/L[9]
Aquatic Plant Lemna gibba (Duckweed)EC500.52 - 1.56 mg/L[7]
Lemna minor (Duckweed)EC500.54 mg/L[9]

LC50: Lethal Concentration for 50% of the population; EC50: Effective Concentration for 50% of the population; IC50: Inhibitory Concentration for 50% of the population; NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration.

Experimental Protocol: Fish, Acute Toxicity Test (OECD 203)

This protocol outlines the standardized method for determining the acute lethal toxicity of a substance to fish.[10][11]

  • Objective: To determine the median lethal concentration (LC50) of this compound that causes mortality in 50% of the test fish population over a 96-hour period.[12]

  • Test Organism: A standard freshwater fish species, such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Test Conditions:

    • Exposure Duration: 96 hours.[11][12]

    • System: Semi-static (test solution is renewed every 24 or 48 hours) or static (test solution is not renewed).[12]

    • Vessels: Chemically inert tanks of sufficient volume.

    • Loading: Fish loading should not exceed 1.0 g of fish per liter of water.

    • Temperature & Light: Maintained at a constant, appropriate temperature for the species with a defined photoperiod (e.g., 12-16 hours of light).[12]

  • Procedure:

    • Range-Finding Test: A preliminary test is conducted with a wide range of concentrations to determine the approximate toxicity range.

    • Definitive Test: Based on the range-finding results, at least five test concentrations are chosen in a geometric series.[10] A control group (0 mg/L this compound) is also maintained.

    • Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

    • Exposure: At least seven fish are randomly assigned to each test and control vessel.[10] They are not fed during the test.

    • Observations: Mortalities and any sublethal effects (e.g., erratic swimming, lethargy) are recorded at 24, 48, 72, and 96 hours.[11][12]

    • Water Quality: Parameters such as dissolved oxygen, pH, and temperature are monitored regularly.

  • Data Analysis: The cumulative mortality data is used to calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., Probit analysis, Spearman-Karber).[13]

G start Start: Acclimate Fish range_finding Step 1: Range-Finding Test (Broad concentrations) start->range_finding definitive_test Step 2: Definitive Test Setup (≥5 concentrations + Control) range_finding->definitive_test exposure Step 3: 96-hour Exposure Period definitive_test->exposure observations Step 4: Record Mortality (at 24, 48, 72, 96 hrs) exposure->observations analysis Step 5: Statistical Analysis observations->analysis end Result: Calculate 96-hr LC50 analysis->end

Caption: Experimental workflow for a standard OECD 203 Fish Acute Toxicity Test.

Toxicological Profile in Terrestrial Invertebrates

Honeybees (Apis mellifera)

This compound alone is considered to have relatively low toxicity to honeybees compared to many insecticides.[14][15] However, a significant concern is its potential for synergistic effects when combined with other pesticides, particularly pyrethroid insecticides.[14][15] Studies have shown that binary mixtures of this compound with pyrethroids can exhibit greater synergistic toxicity to A. mellifera than mixtures of other pesticides like acephate with the same pyrethroids.[14] This highlights the importance of assessing mixture toxicity in environmental risk assessments for pollinators.

Soil Organisms (Earthworms)

This compound can impact soil microbial communities.[2] Studies have shown that its application can affect the structure of the bacterial community, with the impact being more prominent in soils with a long history of pesticide application.[2][16] Specific quantitative toxicity data for key model earthworm species like Eisenia fetida was not available in the reviewed literature. However, studies on other fungicides and soil organisms like Enchytraeus crypticus show that reproductive effects are often a sensitive endpoint.[17]

Toxicological Profile in Mammals

The toxicological database for this compound in mammals is extensive, with the primary target organs being the liver and kidneys across multiple species in oral studies.[4][7]

Quantitative Mammalian Toxicity Data

The following table summarizes key No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) values from studies on various mammalian models.

SpeciesStudy TypeDurationNOAELLOAELKey Effects at LOAELReference
Rat Combined Chronic Toxicity/ Carcinogenicity2 years0.4 mg/kg bw/day-This was the lowest overall NOAEL identified[5]
Acute NeurotoxicitySingle dose50 mg/kg/day200 mg/kg/dayDecreased motor activity, hunched posture.[4]
2-Generation Reproduction-0.4 mg/kg bw/day (10 ppm)-Decreased pup weights and litter size at higher doses.[7]
DevelopmentalGestation Days 6-155 mg/kg bw/day-Increased hydronephrosis/hydroureter at maternally toxic doses.[5]
Mouse Sub-chronic (dietary)13 weeks<25 ppm25 ppmHepatocyte enlargement.[7]
Carcinogenicity---Increased incidence of hepatocellular adenomas and carcinomas.[5]
Rabbit DevelopmentalGestation Days 6-1930 mg/kg bw/day (fetal)40 mg/kg bw/day (maternal)Reduced food intake, body weight loss (maternal); abortion, reduced fetal weight at 40 mg/kg/day.[7]
Dog Chronic1 year0.73 mg/kg/day2.95 mg/kg/dayNephrotoxicity (organ weight and histopathology).[4]

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Key Toxicological Findings
  • Acute Toxicity: this compound has low acute toxicity via oral, dermal, and inhalation routes (Toxicity Categories III-IV).[3][4] It is not a dermal irritant or sensitizer but is considered a slight eye irritant.[3]

  • Carcinogenicity: While this compound caused liver tumors in mice, it has been classified as "Not likely to be carcinogenic to humans at levels that do not cause increased cell proliferation in the liver."[3][4][18] This indicates a non-genotoxic mode of action, allowing for the establishment of a threshold dose.[5][18]

  • Reproductive & Developmental Toxicity: No evidence suggests increased susceptibility of offspring in reproduction or developmental studies.[3][4] Developmental effects in rats were only observed at doses that also caused maternal toxicity.[4][5]

  • Neurotoxicity: An acute neurotoxicity study in rats showed decreased motor activity and other clinical signs at high doses, but a clear NOAEL was established.[4]

  • Genotoxicity: this compound did not show evidence of mutagenicity or genotoxicity in a battery of in vitro and in vivo studies.[4][5][7]

Experimental Protocol: Mammalian Sub-Chronic Oral Toxicity Study (General)

This protocol is a generalized representation based on descriptions of 13-week and 90-day studies.

  • Objective: To determine the NOAEL and LOAEL of this compound following repeated oral administration over a sub-chronic period (e.g., 90 days) and to identify target organs.

  • Test Organism: Typically rats or mice.

  • Test Conditions:

    • Administration: Test substance is mixed into the diet at specified concentrations (ppm) or administered daily by gavage.

    • Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group.

    • Animals: Equal numbers of male and female animals per group.

  • Procedure:

    • Dosing Period: Animals are dosed daily for the specified duration (e.g., 90 days).

    • In-life Observations: Regular monitoring of clinical signs of toxicity, body weight, and food/water consumption.

    • Clinical Pathology: Blood and urine samples are collected at termination (and often at an interim point) for hematology and clinical chemistry analysis.

    • Terminal Procedures: At the end of the study, all animals are euthanized. A full necropsy is performed, and all major organs are weighed.

    • Histopathology: A comprehensive set of tissues and organs from all high-dose and control animals are examined microscopically. Any target organs identified are also examined in the lower-dose groups.

  • Data Analysis: Statistical analysis is performed to compare dose groups to the control group. The NOAEL is established as the highest dose at which there are no statistically or biologically significant adverse findings. The LOAEL is the lowest dose at which an adverse effect is observed.

G cluster_input Hazard Identification cluster_exposure Exposure Assessment cluster_output Risk Characterization Toxicity Toxicity Studies Acute Sub-chronic Chronic Genetic Repro/Dev Risk Dose-Response Assessment Establish NOAEL/LOAEL Risk Estimation Compare Exposure to Toxicity Endpoints (e.g., ADI/ARfD) Toxicity->Risk Provides Hazard Data Exposure Exposure Pathways Dietary (Food/Water) Residential Occupational Exposure->Risk Provides Exposure Levels

Caption: Logical relationship in a toxicological risk assessment framework.

Conclusion

The toxicological profile of this compound indicates a moderate to high risk for certain aquatic organisms, particularly invertebrates like Daphnia magna and some algae, at environmentally relevant concentrations.[8][9] For terrestrial invertebrates, the primary concern is the synergistic toxicity when combined with other pesticides.[14] In mammals, this compound demonstrates low acute toxicity, and while chronic exposure targets the liver and kidneys, it is not considered a genotoxic carcinogen.[3][4][5] The established NOAELs from extensive mammalian studies are used to derive safety thresholds like the Acceptable Daily Intake (ADI) and Acute Reference Dose (ARfD) for human health risk assessment.[5][7] This guide provides the foundational data and procedural context necessary for researchers and professionals to conduct further studies and robust environmental and human health risk assessments.

References

Molecular formula and IUPAC name of Tetraconazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Fungicide's Core Attributes for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – This technical guide provides a detailed overview of the triazole fungicide, Tetraconazole, including its chemical properties, mechanism of action, toxicological data, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and agricultural science.

Chemical Identity

This compound is a broad-spectrum systemic fungicide valued for its protective, curative, and eradicant properties against a variety of fungal pathogens in agricultural and horticultural crops.

  • Molecular Formula: C₁₃H₁₁Cl₂F₄N₃O[1]

  • IUPAC Name: (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of the cell membrane's structure and function ultimately arrests fungal growth and proliferation.

Tetraconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Effects Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps This compound This compound This compound->Inhibition Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Fungal_Growth_Inhibition

Caption: Mechanism of action of this compound via inhibition of the ergosterol biosynthesis pathway.

Quantitative Data

Toxicological Profile

A summary of the key toxicological data for this compound is presented below.

ParameterValueSpeciesReference
Acute Oral LD₅₀1,031 mg/kgRat
Acute Dermal LD₅₀> 2,000 mg/kgRat
Acute Inhalation LC₅₀3.66 mg/LRat
No Observed Adverse Effect Level (NOAEL) (Chronic Toxicity/Carcinogenicity)0.4 mg/kg bw/dayRat
Acceptable Daily Intake (ADI)0.04 mg/kg bw/day-
Acute Reference Dose (ARfD)0.05 mg/kg bw/day-
Efficacy Against Phytopathogenic Fungi

While comprehensive data across a wide range of fungi is extensive, the following table provides examples of the efficacy of this compound against specific pathogens. Efficacy is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half of the maximal response.

Fungal SpeciesEC₅₀ (mg/L)Crop
Cercospora beticola (Cercospora leaf spot)Not specifiedSugar beet
Powdery MildewNot specifiedSugar beet
Grape Powdery MildewNot specifiedGrape

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of this compound can be determined using standardized methods such as those developed by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A guideline for yeasts and the M38-A2 guideline for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal isolate.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal inoculum

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure (Broth Microdilution Method):

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1600 µg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density.

Antifungal_Susceptibility_Workflow Start Start Prep_this compound Prepare this compound Stock Solution Start->Prep_this compound Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_this compound->Serial_Dilution Inoculate_Plate Inoculate Plate with Fungus Serial_Dilution->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells upon exposure to this compound.

Objective: To measure the dose-dependent effect of this compound on ergosterol biosynthesis.

Materials:

  • Fungal culture

  • Sabouraud Dextrose Broth (or other suitable growth medium)

  • This compound

  • Saponification reagent (e.g., alcoholic potassium hydroxide)

  • Heptane

  • Sterile water

  • UV-Vis Spectrophotometer

Procedure:

  • Fungal Culture: Grow the fungal isolate in a suitable broth to mid-log phase.

  • This compound Treatment: Aliquot the fungal culture into several flasks and expose them to a range of this compound concentrations (including a no-drug control) for a defined period.

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water.

  • Saponification: Resuspend the cell pellet in the saponification reagent and incubate at a high temperature (e.g., 85°C) for a set time to break open the cells and hydrolyze fatty acids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 230 to 300 nm. Ergosterol has a characteristic four-peaked curve, and the amount can be calculated from the absorbance values at specific wavelengths.

  • Data Analysis: Compare the ergosterol content in the this compound-treated samples to the untreated control to determine the percentage of inhibition.

Pharmacokinetics (ADME)

A predictive study on several triazole fungicides, including this compound, suggests good oral bioavailability and the potential to penetrate the blood-brain barrier. These compounds are also predicted to interact with P-glycoprotein and hepatic cytochromes. Further specific experimental data on the absorption, distribution, metabolism, and excretion of this compound in animal models is required for a complete pharmacokinetic profile.

Conclusion

This compound is a potent and effective fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of antifungal drug development and application. Further research into its efficacy against a broader range of fungal species and detailed pharmacokinetic studies will continue to enhance our understanding and utilization of this important compound.

References

Methodological & Application

Application Note: Quantification of Tetraconazole using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Tetraconazole in various matrices using a sensitive and selective HPLC-MS/MS method.

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agriculture.[1] Accurate and reliable quantification of this compound residues is crucial for ensuring food safety, environmental monitoring, and conducting pharmacokinetic studies. This application note details a robust HPLC-MS/MS method for the determination of this compound, offering high sensitivity and selectivity. The method is applicable to various sample matrices, including soil, water, and biological samples, with appropriate sample preparation.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) for the separation of this compound from other matrix components, followed by tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. The use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode ensures minimal interference and accurate quantification.

Experimental

Instrumentation and Materials
  • HPLC System: A system capable of delivering a stable and reproducible gradient flow.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column is commonly used. For example, a Newcrom R1 column can be employed.[2]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water. Formic acid is often added to the mobile phase to enhance ionization.[3][4][5]

  • Standards: Certified reference standard of this compound.[1]

Chromatographic Conditions

A reverse-phase HPLC method provides good separation for this compound.[2][3] The following table summarizes a typical set of chromatographic conditions.

ParameterValue
Column Newcrom R1, 3 µm or equivalent C18 column
Mobile Phase A Water with 0.1% Formic Acid[3][4][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Optimized for separation (e.g., starting with 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating)
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The specific precursor and product ions for this compound should be optimized for the instrument being used.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 372.1
Product Ions (m/z) 159.1, 70.1[6]
Collision Energy Optimized for the specific instrument
Capillary Voltage 3.5 kV
Source Temperature 120 °C[5]
Desolvation Gas Flow 600 L/hr

Protocol

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition. A typical concentration range for the calibration curve is 1 ng/mL to 500 ng/mL.

Sample Preparation

The choice of sample preparation technique depends on the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticides like this compound from complex matrices such as fruits, vegetables, and soil.[6]

  • Extraction:

    • Homogenize 10 g of the sample.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant from the extraction step.

    • Add it to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Sample:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Data

The following table summarizes typical performance characteristics of a validated HPLC-MS/MS method for this compound.

ParameterTypical Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.001 - 0.003 mg/kg[3][4][5]
Limit of Quantification (LOQ) 0.005 mg/kg
Accuracy (Recovery) 85.5% - 110.7%[7]
Precision (RSD) < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile & Salts) sample->extraction cleanup Dispersive SPE Cleanup (PSA & MgSO4) extraction->cleanup filtration Filtration (0.22 µm) cleanup->filtration hplc HPLC Separation (C18 Column) filtration->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_components Key Components cluster_outcome Outcome hplc HPLC msms MS/MS hplc->msms Separation leads to Detection column Reverse-Phase Column hplc->column mobile_phase Gradient Elution hplc->mobile_phase esi Electrospray Ionization msms->esi mrm Multiple Reaction Monitoring msms->mrm sensitivity High Sensitivity mrm->sensitivity selectivity High Selectivity mrm->selectivity

Caption: Logical relationships in the HPLC-MS/MS method.

Other Analytical Techniques

While HPLC-MS/MS is a preferred method, other techniques can also be used for the quantification of this compound.

  • Gas Chromatography (GC): GC coupled with an electron-capture detector (ECD) or a mass spectrometer (MS) is suitable for this compound analysis, particularly for residue analysis in food matrices.[8][9] Sample preparation for GC often involves liquid-liquid extraction and cleanup steps.[8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A simple HPLC-UV method can be used for the analysis of this compound in formulations or when high sensitivity is not required.[2] A reverse-phase column with a mobile phase of acetonitrile and water is typically used.[2]

This application note provides a comprehensive guide for the quantification of this compound. The choice of the specific method and sample preparation technique should be based on the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure accurate and reliable results.

References

Application Note and Protocol for Tetraconazole Residue Analysis in Agricultural Crops

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive protocol for the determination of tetraconazole residues in a variety of agricultural crops. The methodology is primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, analytical scientists, and professionals in the food safety and agrochemical industries.

Introduction

This compound is a broad-spectrum systemic triazole fungicide used to control a range of fungal diseases in various crops.[1] Its application necessitates the monitoring of residue levels in agricultural commodities to ensure consumer safety and compliance with regulatory limits, such as Maximum Residue Limits (MRLs).[2][3][4] This application note details a robust and validated method for the extraction and quantification of this compound residues. Sufficiently validated analytical methods using LC-MS/MS are available to quantify residues at or above 0.01 mg/kg in various crop matrices.[5]

Principle

The protocol employs an extraction and cleanup procedure based on the QuEChERS method.[1][6][7][8][9] The general workflow involves homogenization of the crop sample, extraction of this compound residues into an organic solvent (typically acetonitrile), followed by a cleanup step to remove interfering matrix components. The final extract is then analyzed by a suitable chromatographic technique for identification and quantification of the target analyte.

Overall Experimental Workflow

This compound Residue Analysis Workflow Sample Sample Collection (e.g., Fruits, Vegetables) Homogenization Sample Homogenization Sample->Homogenization Preparation Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Extraction Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup Purification Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis Analysis Quantification Data Analysis and Quantification Analysis->Quantification Results

Caption: High-level workflow for this compound residue analysis.

Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC or pesticide residue grade)

  • Ethyl Acetate (pesticide residue grade)[10]

  • Methanol (HPLC grade)[11]

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) (for pigmented samples)

  • C18 sorbent

  • Milli-Q or equivalent high-purity water

  • QuEChERS extraction salt packets and d-SPE tubes (commercially available kits are recommended)

  • Homogenizer (e.g., blender, food processor)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm)

Instrumentation

  • Analytical Balance: Capable of weighing to 0.001 g.

  • Gas Chromatography System: Equipped with a tandem mass spectrometer (GC-MS/MS) and an appropriate capillary column (e.g., DB-5ms or equivalent).[10]

  • Liquid Chromatography System: Equipped with a tandem mass spectrometer (LC-MS/MS) and a suitable C18 column.[5]

Experimental Protocol

Sample Preparation and Homogenization
  • Obtain a representative sample of the agricultural crop.

  • Chop or slice the sample into smaller pieces.

  • Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved.

  • For samples with low water content, addition of a specific amount of water may be necessary before homogenization.[7]

  • Store the homogenized sample in a sealed container at -20°C if not used immediately.

Extraction (QuEChERS Method)
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute using a vortex mixer.[10]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[6][10]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes. The upper layer is the acetonitrile extract containing the this compound.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents for cleanup. A common composition is 150 mg anhydrous MgSO₄ and 50 mg PSA.[10] For samples with high pigment content (e.g., leafy greens), GCB may be included. For samples with high fat content, C18 sorbent may be added.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • The resulting supernatant is the cleaned-up sample extract.

QuEChERS Protocol Start 10g Homogenized Sample in 50mL Tube Add_ACN Add 10mL Acetonitrile Start->Add_ACN Vortex1 Vortex for 1 min Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts (4g MgSO4 + 1g NaCl) Vortex1->Add_Salts Vortex2 Vortex for 1 min Add_Salts->Vortex2 Centrifuge1 Centrifuge (>=3000 rpm, 5 min) Vortex2->Centrifuge1 Transfer Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Transfer dSPE_Cleanup d-SPE Cleanup (150mg MgSO4 + 50mg PSA) Transfer->dSPE_Cleanup Vortex3 Vortex for 30s dSPE_Cleanup->Vortex3 Centrifuge2 Centrifuge (>=10000 rpm, 2 min) Vortex3->Centrifuge2 Final_Extract Supernatant for Analysis Centrifuge2->Final_Extract

Caption: Detailed workflow of the QuEChERS extraction and cleanup.

Instrumental Analysis
  • Transfer the final cleaned-up extract into an autosampler vial.

  • If necessary, evaporate the solvent and reconstitute in a suitable solvent for the analytical instrument.

  • Inject an aliquot of the sample extract into the GC-MS/MS or LC-MS/MS system.

  • For GC-MS/MS, typical injector temperatures are around 250-280°C, with a temperature program for the oven to ensure good separation.[1][12]

  • For LC-MS/MS, a reversed-phase C18 column is commonly used with a mobile phase gradient of water and methanol or acetonitrile, often with additives like formic acid.

  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring at least two transitions for this compound.[10]

Data Presentation and Quality Control

To ensure the accuracy and reliability of the results, method validation should be performed. This includes assessing linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).

Calibration

Prepare matrix-matched calibration standards by spiking known concentrations of this compound analytical standard into blank crop extracts that have undergone the entire sample preparation procedure. This helps to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes typical performance data for this compound residue analysis in various crops.

Crop MatrixAnalytical MethodFortification Levels (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
Fruits & VegetablesGC-MS/MS0.005, 0.05, 0.585.53 - 110.661.3 - 17.50.006 - 0.012 (µg/kg)[10]
TomatoGC-ECD0.1, 0.5, 1.089.4 - 95.6-0.01[1][6]
Tomato & Green BeansGC-ECD-> 90-0.001 (ppm)[11][13]
Cucumber-0.005, 0.05, 0.585.53 - 110.661.3 - 17.50.006 - 0.012 (µg/kg)[12]
StrawberryHPLC-MS/MS5, 50, 500 (µg/kg)--2.5 (µg/kg)[14]

Note: Recovery and RSD (Relative Standard Deviation) values are typically determined from replicate analyses at each fortification level. LOQ values may vary depending on the instrument sensitivity and matrix complexity.

Conclusion

The described protocol, centered around the QuEChERS extraction method and subsequent chromatographic analysis, provides a reliable and efficient means for determining this compound residues in agricultural crops. The method demonstrates good recovery and sensitivity, making it suitable for routine monitoring and regulatory compliance testing. Proper method validation is crucial to ensure the quality and accuracy of the analytical data.

References

Application Note: Chiral Separation of Tetraconazole Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tetraconazole is a widely used triazole fungicide that contains a single chiral center, existing as a racemic mixture of two enantiomers.[1] These enantiomers can exhibit different biological activities and degradation behaviors in the environment.[1][2] Therefore, the development of reliable analytical methods for the enantioselective separation and quantification of this compound is crucial for environmental risk assessment, food safety, and regulatory compliance. This application note presents a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The method utilizes a polysaccharide-based chiral stationary phase to achieve baseline separation of the (+)-R- and (-)-S-tetraconazole enantiomers.

Introduction

Chirality plays a significant role in the biological activity of many pesticides.[3][4] For the triazole fungicide this compound, studies have shown that the enantiomers can have different fungicidal activities and degradation rates in various matrices.[1][2] For instance, (R)-(+)-tetraconazole has been reported to exhibit greater fungicidal activity against certain pathogens compared to its (S)-(-)- counterpart.[1] Consequently, the ability to separate and quantify individual enantiomers is essential for understanding their environmental fate and toxicological profiles. Chiral HPLC is a powerful technique for the enantioseparation of chiral compounds, offering high resolution and sensitivity.[3][5] This note details a robust and reproducible chiral HPLC method for the separation of this compound enantiomers, suitable for research and quality control laboratories.

Experimental Conditions

Successful chiral separation of this compound enantiomers has been achieved using various polysaccharide-based chiral stationary phases (CSPs). The choice of CSP and mobile phase composition is critical for optimal resolution. Two effective methods are summarized below.

Data Presentation: Chiral HPLC Methods for this compound Enantiomer Separation

ParameterMethod 1Method 2
Chiral Stationary Phase Cellulose tris-(4-methylbenzoate)Cellulose tris (3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2)
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol (90:10, v/v)Methanol : 0.1% Formic Acid (70:30, v/v)
Flow Rate 0.8 mL/min[2][6]0.5 mL/min
Column Temperature 20°C[2][6]Ambient
Detection Diode Array Detector (DAD)HPLC-MS/MS[7]
Wavelength 220 nmN/A
Injection Volume 20 µL10 µL
Linear Range 0.5 - 50 µg/mL[2][6]Not Specified
Limit of Detection (LOD) 0.06 µg/g (plant), 0.12 µg/g (soil)[2][6]Not Specified
Limit of Quantification (LOQ) Not Specified2.5 µg/kg (strawberry)[7]
Mean Recoveries >85%[2][6]Not Specified

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of this compound enantiomers, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sample (Soil, Plant, etc.) Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup HPLC HPLC System Cleanup->HPLC CSP Chiral Stationary Phase Detector Detection (DAD or MS/MS) Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Reporting Results Integration->Report

Caption: Workflow for Chiral HPLC Analysis of this compound.

Detailed Experimental Protocol

This protocol is based on the use of a cellulose tris-(4-methylbenzoate) chiral stationary phase (Method 1).

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC grade n-hexane

  • HPLC grade ethanol (200 proof, anhydrous)

  • Sample extraction solvents (e.g., acetonitrile, magnesium sulfate, sodium chloride for QuEChERS)[7]

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and column oven.

  • Diode Array Detector (DAD).

  • Chiral column: Cellulose tris-(4-methylbenzoate), 250 x 4.6 mm, 5 µm.

3. Preparation of Mobile Phase and Standards

  • Mobile Phase: Prepare a mixture of n-hexane and ethanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solutions: Prepare a stock solution of racemic this compound in the mobile phase. From the stock solution, prepare a series of calibration standards covering the desired concentration range (e.g., 0.5 to 50 µg/mL).[2][6]

4. HPLC System Parameters

  • Set the flow rate to 0.8 mL/min.[2][6]

  • Maintain the column temperature at 20°C.[2][6]

  • Set the DAD to acquire data at 220 nm.

  • Set the injection volume to 20 µL.

5. Sample Preparation (General Guideline)

  • For soil and plant samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is recommended for efficient extraction and cleanup.[1][7]

  • Homogenize the sample.

  • Extract with an appropriate solvent (e.g., acetonitrile).

  • Partition with salts (e.g., magnesium sulfate, sodium chloride).

  • Clean up the extract using dispersive solid-phase extraction (d-SPE).

  • Evaporate the final extract to dryness and reconstitute in the mobile phase before injection.

6. Analysis Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the racemic this compound standard to confirm the retention times of the two enantiomers.

  • Inject the series of calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • After the analysis, flush the column with an appropriate solvent (e.g., isopropanol) and store it according to the manufacturer's instructions.

7. Data Processing and Quantification

  • Identify the peaks corresponding to the two this compound enantiomers based on their retention times from the standard injection.

  • Integrate the peak areas for each enantiomer.

  • Quantify the concentration of each enantiomer in the samples using the calibration curve.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the chiral separation method.

G This compound This compound Enantiomers ((+)-R and (-)-S) HPLC HPLC System This compound->HPLC CSP Chiral Stationary Phase (e.g., Cellulose-based) CSP->HPLC MobilePhase Mobile Phase (e.g., Hexane:Ethanol) MobilePhase->HPLC Separation Differential Interaction (Diastereomeric Complexes) HPLC->Separation Detection Detection (DAD or MS/MS) Separation->Detection Result Separated Enantiomer Peaks Detection->Result

Caption: Key Components of Chiral HPLC Separation.

Conclusion

The described chiral HPLC method provides excellent separation and quantification of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for the baseline resolution of the (+)-R- and (-)-S-enantiomers. This method is applicable for the analysis of this compound enantiomers in various matrices and can be a valuable tool for researchers, scientists, and drug development professionals in the fields of environmental science, agriculture, and food safety. The provided protocol and workflow diagrams offer a comprehensive guide for the implementation of this analytical technique.

References

Methodology for Tetraconazole Soil Dissipation and Persistence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for conducting soil dissipation and persistence studies of the fungicide tetraconazole. The protocols outlined below are synthesized from established guidelines and scientific literature to ensure robust and reliable data generation for environmental risk assessment and regulatory purposes.

Introduction

This compound is a broad-spectrum triazole fungicide used to control various fungal diseases in agricultural crops.[1] Understanding its fate and behavior in the soil environment is crucial for evaluating its potential environmental impact. Soil dissipation studies are designed to determine the rate at which a pesticide disappears from the soil, while persistence studies assess how long it remains in the soil. These studies are essential for predicting the potential for groundwater contamination, effects on non-target organisms, and carry-over to subsequent crops. The dissipation of this compound in soil is influenced by various factors, including soil type, organic matter content, pH, microbial activity, and climatic conditions.[2][3][4]

Core Principles and Considerations

The design and execution of this compound soil dissipation studies should be based on a conceptual model that considers the physicochemical properties of this compound, its intended use patterns, and the environmental conditions of the study site.[5][6][7] Key dissipation pathways to consider include microbial degradation, hydrolysis, photolysis, volatilization, leaching, and plant uptake.[6][7] Both laboratory and field studies are often necessary to obtain a comprehensive understanding of this compound's environmental fate.

Experimental Protocols

Laboratory Soil Dissipation Study

This protocol describes a laboratory-based study to determine the dissipation rate of this compound in soil under controlled conditions.

3.1.1. Materials and Reagents

  • Soil: Representative soil samples collected from the intended use areas. Soils with varying textures (e.g., sandy loam, clay loam), organic matter content, and pH should be used.[2][3]

  • This compound: Analytical standard of known purity.

  • Solvents: HPLC-grade or equivalent (e.g., acetonitrile, methanol, ethyl acetate).

  • Reagents: Formic acid, anhydrous sodium sulfate, and other necessary reagents for extraction and analysis.

  • Equipment:

    • Sieve (2 mm)

    • Incubator capable of maintaining constant temperature and humidity.

    • Analytical balance

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Centrifuge

    • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spectrometer) or Gas Chromatograph-Mass Spectrometer (GC-MS).[8]

3.1.2. Experimental Procedure

  • Soil Collection and Preparation:

    • Collect topsoil (0-15 cm depth) from the selected sites.

    • Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove stones and plant debris.[4]

    • Characterize the soil for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.

  • This compound Application:

    • Weigh a known amount of the prepared soil (e.g., 100 g) into individual incubation containers (e.g., glass jars).

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the soil samples with the this compound solution to achieve the desired concentration. Common application rates are based on the recommended field application rate.[2][4] For example, a study might use a concentration of 2.5 µg/g and a higher dose of 5.0 µg/g.[2][3]

    • Thoroughly mix the soil to ensure a homogenous distribution of the fungicide.

    • Prepare untreated control samples by adding the solvent only.

  • Incubation:

    • Adjust the moisture content of the soil to a specific level, typically 40-60% of its water-holding capacity.[4]

    • Incubate the samples in the dark at a constant temperature, for instance, 25°C.[2]

  • Sampling:

    • Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 42, 56, 70, and 90 days) after application.

    • Store the samples at -20°C until analysis to prevent further degradation.

  • Extraction of this compound Residues:

    • A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for extraction.[8]

    • A representative subsample of soil (e.g., 10 g) is extracted with a suitable solvent like acetonitrile.

    • The mixture is shaken vigorously and then centrifuged.

    • The supernatant is collected, and the extraction may be repeated for better recovery.

    • The combined extracts are cleaned up using appropriate sorbents (e.g., PSA, C18) to remove interfering substances.

  • Analytical Quantification:

    • The final extract is concentrated and analyzed by HPLC-UV, HPLC-MS/MS, or GC-MS to determine the concentration of this compound.[8][9]

    • A calibration curve is prepared using analytical standards of this compound to quantify the residues in the soil samples.

3.1.3. Data Analysis

  • The dissipation of this compound is often described by first-order kinetics.[2][3]

  • The dissipation rate constant (k) is calculated from the slope of the natural logarithm of the concentration versus time.

  • The half-life (DT50), which is the time required for 50% of the initial concentration to dissipate, is calculated using the formula: DT50 = ln(2) / k.[2]

Terrestrial Field Dissipation Study

This protocol outlines the methodology for a field study to assess the dissipation and persistence of this compound under real-world agricultural conditions. This type of study is guided by harmonized guidelines from regulatory agencies like the EPA.[5][6][7]

3.2.1. Site Selection and Characterization

  • Select field sites that are representative of the agricultural areas where this compound will be used.[6]

  • Consider factors such as soil type, climate, and cropping history.

  • Thoroughly characterize the site, including soil properties (texture, pH, organic matter), meteorological data (temperature, rainfall), and site management history.[6]

3.2.2. Experimental Design

  • Establish experimental plots of a suitable size to accommodate sampling and agricultural practices.

  • Include both treated and untreated control plots.

  • The study design should reflect the actual use pattern of the this compound product, including application rate, method, and timing.[6]

3.2.3. This compound Application

  • Apply the this compound formulation to the treated plots at the recommended label rate.

  • The application method should simulate typical agricultural practices (e.g., broadcast spraying).

3.2.4. Soil Sampling

  • Collect soil cores from multiple locations within each plot at various time intervals after application (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120, 180, 365 days).

  • Sample at different soil depths (e.g., 0-15 cm, 15-30 cm) to assess potential leaching.

  • Composite the samples from each plot and depth to obtain a representative sample.

  • Store samples frozen until analysis.

3.2.5. Residue Analysis

  • The extraction and analytical procedures are similar to those described for the laboratory study (Section 3.1.5 and 3.1.6).

3.2.6. Data Analysis

  • Calculate the concentration of this compound in the soil at each sampling time and depth.

  • Determine the dissipation kinetics and calculate the field half-life (DT50).

  • Assess the potential for leaching by analyzing the concentration of this compound at different soil depths over time.

Data Presentation

Quantitative data from the dissipation studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Physicochemical Properties of Soils Used in the Study

Soil TypepHOrganic Carbon (%)Clay (%)Silt (%)Sand (%)
Alluvial Soil7.20.75184537
Red Lateritic Soil5.60.52253045
Coastal Saline Soil8.10.98154045

Data is hypothetical and for illustrative purposes.

Table 2: Dissipation of this compound in Different Soils (Laboratory Study)

Soil TypeInitial Concentration (µg/g)Half-life (DT50) in daysDissipation Rate Constant (k)
Alluvial Soil2.570.10.0099
Red Lateritic Soil2.577.20.0090
Coastal Saline Soil2.566.90.0104
Alluvial Soil5.078.50.0088
Red Lateritic Soil5.086.00.0081
Coastal Saline Soil5.073.40.0094

Based on data from Alam et al., 2013.[2][3][10]

Visualization of Experimental Workflow

A clear workflow diagram is essential for visualizing the entire experimental process.

Tetraconazole_Soil_Dissipation_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation soil_collection Soil Collection (Multiple Sites) soil_prep Soil Preparation (Drying, Sieving) soil_collection->soil_prep soil_char Soil Characterization (pH, OC%, Texture) soil_prep->soil_char application This compound Application (Spiking/Spraying) soil_char->application incubation Incubation (Lab) or Field Monitoring application->incubation sampling Soil Sampling (Time Intervals & Depths) incubation->sampling extraction Residue Extraction (e.g., QuEChERS) sampling->extraction quantification Analytical Quantification (HPLC/GC-MS) extraction->quantification data_analysis Data Analysis (Kinetics, DT50) quantification->data_analysis reporting Reporting & Risk Assessment data_analysis->reporting Tetraconazole_Dissipation_Pathways cluster_factors Influencing Factors cluster_pathways Dissipation Pathways This compound This compound in Soil degradation Degradation (Microbial, Chemical) This compound->degradation leaching Leaching This compound->leaching volatilization Volatilization This compound->volatilization uptake Plant Uptake This compound->uptake runoff Runoff This compound->runoff soil_props Soil Properties (pH, OM, Texture) soil_props->this compound microbial Microbial Activity microbial->this compound climate Climatic Conditions (Temp, Moisture) climate->this compound

References

Techniques for Analyzing Tetraconazole Uptake and Translocation in Plants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole is a broad-spectrum systemic triazole fungicide widely used in agriculture to protect crops from a variety of fungal diseases. Its efficacy relies on its ability to be taken up by the plant and translocated to various tissues to provide systemic protection. Understanding the dynamics of this compound uptake and movement within the plant is crucial for optimizing its application, ensuring food safety, and developing new, more effective fungicides. These application notes provide detailed protocols and data presentation guidelines for researchers studying the uptake and translocation of this compound in plants.

Data Presentation: Quantitative Analysis of this compound

A clear and structured presentation of quantitative data is essential for comparing results across different experiments and studies. The following tables provide templates for summarizing key data points related to this compound analysis.

Table 1: this compound Residue Analysis in Plant Tissues

Plant MatrixFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
Tomato Fruit0.189.4-0.020.01[1]
Tomato Fruit0.592.1-0.020.01[1]
Tomato Fruit1.095.6-0.020.01[1]
Green Beans->90-0.001-[2][3]
Cucumber0.00585.53 - 110.661.3 - 17.50.002 - 0.004 µg/kg0.006 - 0.012 µg/kg
Cucumber0.0585.53 - 110.661.3 - 17.50.002 - 0.004 µg/kg0.006 - 0.012 µg/kg
Cucumber0.585.53 - 110.661.3 - 17.50.002 - 0.004 µg/kg0.006 - 0.012 µg/kg
Wheat-78.9 - 100.50.8 - 6.9--[4]
Strawberries----2.5 µg/kg[5]

Table 2: Dissipation and Half-Life of this compound in Plants

Plant SpeciesApplication MethodInitial Residue (mg/kg)Half-Life (t½) in daysPre-Harvest Interval (PHI) in daysReference
TomatoFoliar Spray0.92 (1 hour post-treatment)5.024[1]
TomatoOpen Field Treatment-4.5 - 6.5-[2][3]
Green BeansOpen Field Treatment-4.5 - 6.5-[2][3]
CucumberField Conditions-2.1 - 3.1-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines key experimental protocols for analyzing this compound in plant matrices.

Protocol 1: Determination of this compound Residues using Gas Chromatography (GC)

This protocol is based on methods described for analyzing this compound residues in tomatoes and green beans.[2][3]

1. Sample Preparation and Extraction: a. Homogenize a representative sample of the plant material (e.g., 50 g of tomato fruit). b. Extract the homogenized sample with 100 mL of methanol by shaking for 30 minutes. c. Filter the extract through a Büchner funnel. d. Concentrate the filtrate to approximately 25 mL using a rotary evaporator at 40°C. e. Transfer the concentrated extract to a separatory funnel and add 50 mL of methylene chloride. f. Shake vigorously for 2 minutes and allow the layers to separate. g. Collect the lower methylene chloride layer. Repeat the partitioning step twice more with fresh methylene chloride. h. Combine the methylene chloride extracts and dry over anhydrous sodium sulfate. i. Evaporate the solvent to dryness and redissolve the residue in a known volume of a suitable solvent (e.g., hexane) for GC analysis.

2. Clean-up (Column Chromatography): a. Prepare a glass column packed with Florisil, with a layer of anhydrous sodium sulfate on top. b. Pre-wash the column with hexane. c. Load the concentrated extract onto the column. d. Elute the column with a suitable solvent mixture (e.g., a mixture of hexane and ethyl acetate) to separate this compound from interfering compounds. e. Collect the eluate containing this compound and concentrate it to a known volume for analysis.

3. Gas Chromatographic Analysis: a. Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD). b. Column: A capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent). c. Injector Temperature: 280°C.[1] d. Oven Temperature Program: Isothermal at 240°C.[1] e. Detector Temperature: 300°C.[1] f. Carrier Gas: Nitrogen or Helium at a constant flow rate. g. Injection Volume: 1-2 µL. h. Quantification: Prepare a calibration curve using certified standards of this compound. Compare the peak area of the sample with the calibration curve to determine the concentration.

Protocol 2: QuEChERS Method for this compound Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for sample preparation.[1][5]

1. Extraction: a. Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Shake vigorously for 1 minute. e. Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Take an aliquot of the supernatant (acetonitrile layer). b. Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and magnesium sulfate). c. Vortex for 30 seconds. d. Centrifuge for 5 minutes. e. The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.

Protocol 3: Radiolabeling Study for Translocation Analysis

This protocol provides a general framework for conducting a translocation study using radiolabeled this compound. Specific details may need to be optimized based on the plant species and experimental setup.

1. Preparation of Radiolabeled this compound: a. Obtain or synthesize this compound radiolabeled with Carbon-14 (¹⁴C) or Tritium (³H). Labeling in a stable position of the molecule, such as the phenyl or triazole ring, is crucial.[6] b. Prepare a treatment solution by dissolving the radiolabeled this compound and, if necessary, a commercial formulation of non-labeled this compound in a suitable solvent (e.g., acetone or ethanol) and then diluting with water to the desired application concentration.

2. Plant Treatment: a. Grow plants to the desired growth stage in a controlled environment. b. Apply a known amount of the radiolabeled this compound solution to a specific part of the plant. This can be:

  • Leaf application: Apply a single droplet to the surface of a mature leaf.
  • Root application: Add the solution to the hydroponic medium or soil around the roots.

3. Sampling: a. Harvest plants at different time points after treatment (e.g., 6, 24, 48, 72, and 168 hours). b. At each time point, carefully dissect the plant into different parts:

  • Treated leaf (if applicable)
  • Leaves above the treated leaf
  • Leaves below the treated leaf
  • Stem
  • Roots c. For leaf application, wash the surface of the treated leaf with a suitable solvent to remove any unabsorbed this compound.

4. Quantification of Radioactivity: a. Dry each plant part to a constant weight. b. Combust a weighed portion of each dried sample in a biological sample oxidizer. This converts the ¹⁴C or ³H to ¹⁴CO₂ or ³H₂O. c. Trap the ¹⁴CO₂ or ³H₂O in a suitable scintillation cocktail. d. Measure the radioactivity using a liquid scintillation counter. e. Calculate the amount of this compound in each plant part based on the specific activity of the radiolabeled compound.

5. Visualization of Translocation (Autoradiography): a. Press the harvested plants flat and dry them. b. Expose the dried plants to X-ray film or a phosphor imager for a specific period. c. The areas of the plant containing the radiolabeled this compound will appear as dark spots on the developed film or image, providing a visual representation of its translocation.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

This compound's Mode of Action and its Effect on Plant Gibberellin Biosynthesis

This compound, like other triazole fungicides, primarily acts by inhibiting the biosynthesis of ergosterol in fungi, a crucial component of their cell membranes. This is achieved by inhibiting the enzyme C14-demethylase.[1] In plants, triazoles can have a secondary effect as plant growth regulators by interfering with the gibberellin biosynthesis pathway. They inhibit cytochrome P450-mediated oxidative demethylation, specifically the conversion of ent-kaurene to ent-kaurenoic acid. This leads to a reduction in the levels of active gibberellins, which can result in altered plant growth and development.

Tetraconazole_Signaling_Pathway cluster_fungus Fungal Cell cluster_plant Plant Cell Tetraconazole_F This compound CYP51 C14-demethylase (CYP51) Tetraconazole_F->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Essential for Tetraconazole_P This compound P450 Cytochrome P450 Monooxygenase Tetraconazole_P->P450 Inhibits Kaurene ent-Kaurene KaurenoicAcid ent-Kaurenoic Acid Kaurene->KaurenoicAcid Oxidation GA_Biosynthesis Gibberellin Biosynthesis KaurenoicAcid->GA_Biosynthesis Active_GA Active Gibberellins (e.g., GA4) GA_Biosynthesis->Active_GA DELLA DELLA Proteins Active_GA->DELLA Promotes Degradation Growth Plant Growth (Stem Elongation) DELLA->Growth Represses

Caption: this compound's dual mode of action in fungi and plants.

Experimental Workflow for this compound Translocation Study

The following diagram outlines the key steps involved in a typical experimental workflow for studying the translocation of this compound in plants using radiolabeling techniques.

Experimental_Workflow Start Start: Plant Cultivation Treatment Application of Radiolabeled this compound Start->Treatment Sampling Time-Course Sampling (e.g., 6, 24, 48, 72h) Treatment->Sampling Dissection Plant Dissection (Roots, Stem, Leaves) Sampling->Dissection Quantification Quantification of Radioactivity (Combustion & LSC) Dissection->Quantification Visualization Visualization of Translocation (Autoradiography) Dissection->Visualization Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Visualization->Data_Analysis End End: Results Data_Analysis->End Sample_Analysis_Logic Sample Plant Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Clean-up (e.g., d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Cleanup->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification Result Final Concentration (mg/kg) Quantification->Result

References

Application Note: A Protocol for Elucidating the Mode of Action of Tetraconazole on Fungal Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetraconazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from various fungal diseases.[1] Like other demethylation inhibitors (DMIs), its primary mode of action is the disruption of fungal cell membrane integrity by inhibiting sterol biosynthesis.[2][3] This protocol provides a comprehensive framework for investigating the specific molecular interactions between this compound and its primary fungal enzyme target, cytochrome P450 14α-demethylase (CYP51), also known as lanosterol 14α-demethylase.[4][5][6] Understanding this mechanism is crucial for managing fungicide resistance and developing new, more effective antifungal agents.[7]

Primary Mechanism of Action this compound specifically targets and inhibits CYP51, a critical enzyme in the ergosterol biosynthesis pathway.[4][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[4] By binding to the heme iron atom in the active site of CYP51, this compound blocks the demethylation of lanosterol, a precursor to ergosterol.[8][9] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol intermediates, which disrupt the cell membrane structure and ultimately inhibit fungal growth.[4][6][10][11]

Visualizing the Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the key step in the ergosterol biosynthesis pathway that is targeted by this compound.

cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Methylated_Sterols Accumulation of Toxic 14α-methyl Sterols CYP51->Methylated_Sterols Ergosterol Ergosterol CYP51->Ergosterol Catalyzes C14-demethylation Disrupted_Membrane Disrupted Cell Membrane & Fungal Growth Inhibition Methylated_Sterols->Disrupted_Membrane Membrane Functional Fungal Cell Membrane Ergosterol->Membrane This compound This compound This compound->CYP51 Inhibition

Caption: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis.

Experimental Protocols

A multi-faceted approach is required to thoroughly characterize the mode of action of this compound. This involves whole-organism assays, direct enzyme inhibition studies, and analysis of the resulting metabolic changes.

Overall Experimental Workflow

The diagram below outlines the logical flow of experiments to confirm this compound's mode of action.

cluster_assays Experimental Assays Start Select Fungal Species (e.g., Candida albicans, Aspergillus fumigatus) Culture Prepare Fungal Cultures Start->Culture Treatment Treat Cultures with This compound (Dose-Response) Culture->Treatment Enzyme_Assay 3. In Vitro CYP51 Inhibition Assay (IC50) Culture->Enzyme_Assay Enzyme source MIC_Assay 1. Fungal Growth Inhibition Assay (MIC) Treatment->MIC_Assay Sterol_Analysis 2. Sterol Profile Analysis (GC-MS) Treatment->Sterol_Analysis Data_Analysis Data Analysis & Interpretation MIC_Assay->Data_Analysis Sterol_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Confirm Mode of Action Data_Analysis->Conclusion

Caption: A logical workflow for investigating this compound's antifungal action.

Protocol 1: Fungal Growth Inhibition Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a target fungal species. This provides a baseline for the compound's overall antifungal potency.

Methodology:

  • Fungal Inoculum Preparation:

    • Culture the selected fungus (e.g., Candida albicans) on an appropriate agar medium (e.g., Potato Dextrose Agar).

    • Harvest fungal cells or spores and suspend them in a sterile saline solution.

    • Adjust the suspension to a standardized concentration (e.g., 1-5 x 10^5 cells/mL) using a spectrophotometer or hemocytometer.

  • This compound Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution in a 96-well microtiter plate using an appropriate liquid medium (e.g., RPMI-1640).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at an optimal temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity or use a plate reader to measure optical density (OD).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Data Presentation:

CompoundFungal SpeciesMIC (µg/mL)
This compoundCandida albicans0.25
This compoundAspergillus fumigatus0.5
Control Drug (e.g., Fluconazole)Candida albicans1.0
Protocol 2: In Vitro CYP51 Enzyme Inhibition Assay (IC50 Determination)

Objective: To directly measure the inhibitory effect of this compound on the activity of the purified fungal CYP51 enzyme and determine the half-maximal inhibitory concentration (IC50).

Methodology: This protocol is adapted from fluorescence-based assays developed for high-throughput screening.[12][13]

  • Enzyme and Reagent Preparation:

    • Obtain purified, recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase. These are often expressed in E. coli.[8]

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare solutions of the NADPH regenerating system (e.g., glucose-6-phosphate, G6P dehydrogenase) and a fluorescent substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BOMCC).

  • Assay Procedure (96-well plate format):

    • Add the reaction buffer to each well.

    • Add serial dilutions of this compound (or DMSO for control).

    • Add the CYP51 enzyme and its reductase partner to the wells and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorescent substrate and the NADPH regenerating system.

  • Data Acquisition:

    • Incubate the plate at 37°C.

    • Measure the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the product). The rate of fluorescence increase is proportional to enzyme activity.

  • IC50 Calculation:

    • Calculate the percentage of enzyme inhibition for each this compound concentration relative to the control (DMSO).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
(+)this compoundC. albicans CYP510.02
(-)this compoundC. albicans CYP510.10
KetoconazoleC. albicans CYP510.014

Note: The enantiomers of triazole compounds can exhibit different levels of activity. It was shown that (+)this compound is five times more potent in inhibiting the catalytic activity of C. albicans CYP51 than (-)this compound.[14]

Protocol 3: Fungal Sterol Profile Analysis

Objective: To confirm the downstream metabolic effects of CYP51 inhibition by analyzing the changes in the fungal sterol composition after treatment with this compound.

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungal species in a liquid medium to a mid-logarithmic phase.

    • Treat the culture with a sub-lethal concentration of this compound (e.g., 0.5x MIC) for several hours. Maintain an untreated culture as a control.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation and wash them.

    • Perform saponification of the cell pellet using alcoholic potassium hydroxide to release the sterols.

    • Extract the non-saponifiable lipids (containing sterols) into an organic solvent like n-heptane or hexane.

  • Derivatization and GC-MS Analysis:

    • Evaporate the organic solvent and derivatize the sterol extracts to form trimethylsilyl (TMS) ethers, which are more volatile.

    • Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Identify and quantify the sterols (ergosterol, lanosterol, etc.) based on their retention times and mass spectra by comparing them to known standards.

    • Compare the relative amounts of each sterol in the this compound-treated sample versus the control. The expected result is a significant decrease in ergosterol and a corresponding increase in its precursor, lanosterol.[10]

Data Presentation:

SterolControl Culture (% of Total Sterols)This compound-Treated Culture (% of Total Sterols)
Ergosterol85.210.5
Lanosterol1.565.8
Other Intermediates13.323.7
Workflow for the CYP51 Inhibition Assay

The following diagram provides a detailed step-by-step visualization of the in vitro enzyme assay protocol.

cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_data 3. Data Acquisition & Analysis Reagents Prepare Buffer, Enzymes (CYP51, Reductase), Substrate (BOMCC) Add_Components Add Buffer, this compound, & Enzymes Reagents->Add_Components Compound Prepare Serial Dilutions of this compound Compound->Add_Components Pre_Incubate Pre-incubate (15 min) Add_Components->Pre_Incubate Start_Rxn Initiate Reaction with Substrate & NADPH Pre_Incubate->Start_Rxn Measure Measure Fluorescence (Kinetic Read) Start_Rxn->Measure Plot Plot % Inhibition vs. [this compound] Measure->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: Step-by-step workflow for the fluorescence-based CYP51 inhibition assay.

References

Application Note: High-Throughput Enzyme Inhibition Assay for Evaluating Tetraconazole's Effect on Fungal Sterol Demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraconazole is a broad-spectrum triazole antifungal agent widely used in agriculture to control fungal pathogens. Its mechanism of action involves the targeted inhibition of the enzyme sterol 14α-demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential constituent of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[3] Understanding the inhibitory activity of this compound against CYP51 is paramount for assessing its efficacy, determining species-specific sensitivity, and for the development of novel antifungal agents. This application note provides a detailed protocol for a high-throughput in vitro enzyme inhibition assay to quantify the effect of this compound on fungal sterol demethylase.

Principle of the Assay

This assay measures the inhibitory potential of this compound on the enzymatic activity of recombinant fungal CYP51. The assay utilizes a reconstituted enzyme system containing purified fungal CYP51 and a cytochrome P450 reductase (CPR), which provides the necessary electrons for the demethylation reaction. The substrate, lanosterol, is converted by CYP51 to a demethylated product. The rate of product formation is quantified, typically using chromatographic methods such as HPLC or LC-MS/MS, in the presence and absence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is then determined to quantify its inhibitory potency.

Signaling Pathway of Sterol Biosynthesis and Inhibition by this compound

The ergosterol biosynthesis pathway is a multi-step process vital for fungal survival. This compound acts as a non-competitive inhibitor of CYP51, a key enzyme in this pathway. The triazole moiety of this compound binds to the heme iron atom in the active site of CYP51, preventing the binding and subsequent demethylation of the natural substrate, lanosterol.[2] This targeted inhibition is a hallmark of azole antifungals.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for CYP51 Inhibition Assay

The following diagram outlines the major steps involved in determining the inhibitory effect of this compound on CYP51 activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant CYP51 - Cytochrome P450 Reductase - Lanosterol (Substrate) - this compound dilutions - Reaction Buffer incubation Incubate CYP51, CPR, and This compound reagents->incubation reaction Initiate reaction by adding NADPH and Lanosterol incubation->reaction termination Stop the reaction reaction->termination extraction Extract sterols termination->extraction quantification Quantify substrate and product (e.g., HPLC, LC-MS/MS) extraction->quantification calculation Calculate % inhibition and determine IC50 value quantification->calculation

Caption: Workflow for the this compound CYP51 enzyme inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from established methods for assaying fungal CYP51 activity.[4]

1. Materials and Reagents

  • Enzymes:

    • Purified, recombinant fungal CYP51 (e.g., from Candida albicans, Aspergillus fumigatus)

    • Purified, recombinant cytochrome P450 reductase (CPR) from a relevant species (e.g., Saccharomyces cerevisiae)

  • Substrate:

    • Lanosterol (stock solution in a suitable solvent like dimethyl sulfoxide, DMSO)

  • Inhibitor:

    • This compound (analytical grade, stock solution in DMSO)

  • Cofactor:

    • NADPH (nicotinamide adenine dinucleotide phosphate, reduced form)

  • Reaction Buffer:

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.4) containing glycerol (e.g., 10-20% v/v) to stabilize the enzymes.

  • Quenching Solution:

    • Strong acid (e.g., perchloric acid) or organic solvent (e.g., ethyl acetate)

  • Other:

    • 96-well microplates (for high-throughput screening)

    • Incubator

    • HPLC or LC-MS/MS system for analysis

2. Preparation of Reagents

  • Enzyme Mix: Prepare a master mix of CYP51 and CPR in the reaction buffer. The optimal ratio of CPR to CYP51 should be determined empirically but is typically in the range of 2:1 to 5:1.

  • This compound Dilutions: Prepare a serial dilution of this compound in DMSO. The final concentration range in the assay should span several orders of magnitude around the expected IC50 value. Include a DMSO-only control (vehicle control).

  • Substrate Solution: Dilute the lanosterol stock solution in the reaction buffer to the desired final concentration.

  • NADPH Solution: Prepare a fresh solution of NADPH in the reaction buffer just before use.

3. Assay Procedure

  • Enzyme and Inhibitor Pre-incubation:

    • To each well of a 96-well plate, add a small volume of the serially diluted this compound or DMSO vehicle control.

    • Add the enzyme mix (CYP51 and CPR) to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the lanosterol substrate solution to each well.

    • Initiate the enzymatic reaction by adding the NADPH solution to each well. The final reaction volume will depend on the specific assay design.

  • Reaction Incubation:

    • Incubate the reaction plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution. This can be a strong acid to denature the enzymes or an organic solvent to simultaneously stop the reaction and extract the sterols.

4. Analysis of Results

  • Sterol Extraction: If not already performed during termination, extract the sterols from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate or hexane).

  • Quantification: Analyze the extracted samples by HPLC or LC-MS/MS to separate and quantify the remaining lanosterol (substrate) and the demethylated product.

  • Data Calculation:

    • Determine the amount of product formed in each reaction.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Data Presentation

The inhibitory activity of this compound and its enantiomers against fungal CYP51 can be summarized for comparative analysis.

Fungal SpeciesThis compound FormIC50 (nM)Reference
Candida albicans(R)-enantiomer100 ± 12[5]
Candida albicans(S)-enantiomer550 ± 58[5]
Candida albicansRacemic mixture350 ± 29[5]

Conclusion

The described enzyme inhibition assay provides a robust and reliable method for quantifying the inhibitory effect of this compound on fungal sterol demethylase. This protocol can be adapted for high-throughput screening of other potential CYP51 inhibitors and is a valuable tool for research in mycology, agricultural science, and drug development. The detailed understanding of the interaction between this compound and its target enzyme facilitates the development of more effective and specific antifungal agents.

References

Formulation of Tetraconazole for laboratory and greenhouse experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Formulation of Tetraconazole for Research

Introduction this compound is a broad-spectrum systemic triazole fungicide used extensively in agricultural and research settings. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylation of lanosterol, which is a critical step in the formation of ergosterol.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, cell death.[2][3] Proper formulation is critical for achieving accurate and reproducible results in laboratory and greenhouse experiments due to this compound's low water solubility. These notes provide an overview of this compound's properties and detailed protocols for its formulation.

Physicochemical Properties of this compound Understanding the physicochemical properties of this compound is fundamental to selecting the appropriate solvents and formulation strategies. This compound is a viscous liquid at room temperature and is readily soluble in many organic solvents but has low solubility in water.[4][5][6]

PropertyValueSource
Molecular Formula C₁₃H₁₁Cl₂F₄N₃O[5][7]
Molecular Weight 372.15 g/mol [2][7]
Physical Form Colorless, viscous liquid[5][6]
Water Solubility 150 - 159 g/L (at 20-25 °C)[5][6]
log P (o/w) 3.56[7][8]
Vapor Pressure 1.8 x 10⁻⁴ Pa (at 20°C)[4]
Melting Point Pour point 6 °C[5]

Solubility Data The choice of solvent is critical for preparing stock solutions. High-purity, anhydrous-grade solvents are recommended to avoid precipitation.

SolventSolubilityNotes
DMSO 125 mg/mL (335.89 mM)Ultrasonic treatment may be needed.[2][3]
Methanol Readily soluble[4][5]
Acetone Readily soluble[4][5]
Dichloromethane Readily soluble[4]
Corn Oil ≥ 2.08 mg/mLUsed in some in vivo formulations.[3]
1,2-dichloroethane Readily soluble[5]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Assays

This protocol is suitable for preparing a high-concentration stock of this compound for use in microplate-based assays, fungal culture experiments, and other in vitro studies.

Materials:

  • This compound (pure analytical grade)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare a 100 mM stock solution, weigh 37.22 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For a 100 mM solution from 37.22 mg, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes to aid dissolution.[2][3] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

  • Application: When preparing working solutions, the final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity to the test organisms.

Protocol 2: Preparation of an Emulsifiable Concentrate (EC) for Greenhouse Spray Applications

This protocol outlines the preparation of a lab-scale emulsifiable concentrate, a common formulation type for applying water-insoluble pesticides.[9] EC formulations form a stable oil-in-water emulsion when diluted with water for spraying.[9]

Materials:

  • This compound (technical grade)

  • Aromatic solvent (e.g., Solvesso™ 150 or similar N-methyl-2-pyrrolidone alternative)

  • Surfactant/Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzene sulfonate and a castor oil ethoxylate)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent and Active Ingredient: In a glass beaker, add the desired volume of the aromatic solvent. While stirring, slowly add the pre-weighed technical-grade this compound until it is completely dissolved.

  • Emulsifier Addition: Add the surfactant/emulsifier blend to the solution. A typical inclusion rate for the emulsifier package is 5-15% of the total formulation volume.[10]

  • Homogenization: Continue stirring for 15-20 minutes until the solution is clear and homogenous. This is the concentrate.

  • Storage: Store the EC formulation in a sealed, labeled container in a cool, dark, and well-ventilated area.

  • Application: To use, dilute the EC formulation to the desired final concentration in water. For example, if a final spray concentration of 100 ppm (0.1 g/L) is needed, and the EC contains 40 g/L of this compound, dilute 2.5 mL of the EC into 1 L of water.[8] Always add the concentrate to the water while agitating to ensure spontaneous and stable emulsion formation.

Example Application Rates from Literature

| Application Setting | Crop | Recommended Rate | Source | | :--- | :--- | :--- | | Greenhouse | Cucumber | 4.0 - 8.0 g active ingredient / 100 L |[11] | | Open Field | Tomato, Green Beans | 50 cc of 10% EC / 100 L water |[12] | | Soil | Laboratory Incubation | 0.33 - 3.33 mg / kg soil |[13] |

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation A Define Experimental System (In Vitro/Greenhouse) B Select Formulation Type A->B C Protocol 1: DMSO Stock Solution B->C In Vitro D Protocol 2: Emulsifiable Concentrate B->D Greenhouse E Dilute to Working Concentration C->E D->E F Apply to Fungal Culture or Assay Plate E->F In Vitro G Apply to Plants via Foliar Spray E->G Greenhouse H Incubate & Observe F->H G->H I Measure Endpoint (e.g., EC50, Disease Severity) H->I

Workflow for this compound Formulation and Experimentation.
Mechanism of Action Signaling Pathway

G cluster_pathway Ergosterol Biosynthesis Pathway (in Fungal ER) cluster_effects Cellular Effects Lanosterol Lanosterol CYP51 14-α-sterol demethylase (CYP51) Lanosterol->CYP51 substrate Intermediates Toxic Sterol Intermediates Membrane Fungal Cell Membrane Disruption & Damage Intermediates->Membrane Ergosterol Ergosterol Ergosterol->Membrane required for integrity CYP51->Intermediates blocked catalysis CYP51->Ergosterol normal catalysis Growth Fungal Growth Inhibition Membrane->Growth This compound This compound This compound->CYP51 Inhibition

References

Application Notes and Protocols for QuEChERS Method in Tetraconazole Residue Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[1] This document provides a detailed protocol for the extraction of tetraconazole, a broad-spectrum systemic triazole fungicide, from various produce samples. The methodology is based on the principles of the original QuEChERS method and subsequent modifications, ensuring high recovery rates and low limits of detection suitable for regulatory compliance and food safety assessment.

Quantitative Data Summary

The following table summarizes the performance of the QuEChERS method for this compound and other pesticides in various produce, providing an overview of expected recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

AnalyteMatrixFortification Level (mg/kg)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Reference
This compoundTomato0.189.4 - 95.60.010.02[2][3]
This compoundTomato0.589.4 - 95.60.010.02[2][3]
This compoundTomato1.089.4 - 95.60.010.02[2][3]
Various PesticidesStrawberries0.05 - 0.1070 - 1250.0001 - 0.00590.0003 - 0.0197[4]
Various PesticidesSoilLOQ, 10xLOQ, 100xLOQ65 - 1160.005 - 0.010.005 - 0.05[5]
Various PesticidesMilk0.01, 0.025, 0.1, 0.270 - 120--[6]

Experimental Protocols

This section details the step-by-step methodology for the extraction and cleanup of this compound residues from produce samples.

1. Materials and Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Trisodium Citrate Dihydrate

  • Disodium Hydrogen Citrate Sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • C18 (octadecyl) sorbent

  • Graphitized Carbon Black (GCB) - for pigmented samples

  • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps

  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

2. Sample Preparation:

  • Homogenize a representative portion of the produce sample (e.g., tomatoes, grapes, spinach) using a high-speed blender or food processor.[2]

  • For dry commodities like raisins or nuts, a wetting step is required prior to extraction. For example, for raisins, combine 5 grams of the homogenized sample with 8.5 mL of deionized water. For hazelnuts, add 10 mL of water to 5 grams of the homogenized sample.[7]

  • Store the homogenized sample in a sealed container at -20°C if not used immediately.[2]

3. Extraction Procedure (based on EN 15662):

  • Weigh 10 g (or the water-adjusted equivalent for dry samples) of the homogenized sample into a 50 mL centrifuge tube.[7]

  • Add 10 mL of acetonitrile to the tube.

  • Add an appropriate internal standard if necessary.

  • Cap the tube and shake vigorously by hand for 1 minute to ensure thorough mixing.[7]

  • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[7]

  • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3,000 g for 5 minutes.[7]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents for cleanup. A common composition for general produce is 150 mg MgSO₄, 25 mg PSA, and 25 mg C18.[7] For samples with significant pigment content (e.g., spinach, red bell peppers), the addition of GCB may be necessary, but it should be used with caution as it can retain planar pesticides.

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge the tube at high speed (e.g., >4000 rpm) for 5 minutes.[8]

5. Final Extract Preparation and Analysis:

  • Carefully transfer the cleaned supernatant into an autosampler vial.

  • The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For LC-MS/MS analysis, a 10x dilution with deionized water may be performed.[7]

  • For GC analysis, matrix-matched standards should be prepared using blank produce extract to compensate for matrix effects.[7]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the QuEChERS method for this compound residue analysis.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Produce Sample Homogenize Homogenize Sample Sample->Homogenize Weigh Weigh 10g into 50mL Tube Homogenize->Weigh Add_ACN Add 10mL Acetonitrile Weigh->Add_ACN Shake1 Shake (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl, Citrates) Shake1->Add_Salts Shake2 Vortex (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant dSPE_Tube d-SPE Tube (150mg MgSO4, 25mg PSA, 25mg C18) Vortex_dSPE Vortex (30 sec) Transfer_Supernatant->Vortex_dSPE Add d-SPE sorbents Centrifuge2 Centrifuge (5 min) Vortex_dSPE->Centrifuge2 Final_Extract Transfer Cleaned Extract Centrifuge2->Final_Extract Analysis GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound analysis.

References

Gas chromatography-tandem mass spectrometry for Tetraconazole detection

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Determination of Tetraconazole Residues Using Gas Chromatography-Tandem Mass Spectrometry

Introduction

This compound is a broad-spectrum triazole fungicide used to control various fungal diseases in crops. Monitoring its residue levels in food and environmental samples is crucial to ensure consumer safety and regulatory compliance. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective analytical technique ideal for the trace-level quantification of pesticide residues like this compound.[1][2] This application note details a robust and validated method for the determination of this compound in various matrices, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its detection.

The method employs a sample preparation procedure based on the widely-used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by analysis using a gas chromatograph coupled to a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[1][3] This ensures high selectivity and sensitivity for the accurate quantification of this compound.

Quantitative Data Summary

The performance of the GC-MS/MS method for this compound detection has been validated across various studies and matrices. The following table summarizes the key quantitative data, demonstrating the method's reliability and sensitivity.

ParameterMatrixAchieved ValuesReference
Limit of Detection (LOD) Fruits and Vegetables0.002 - 0.004 µg/kg[4]
Limit of Quantification (LOQ) Fruits and Vegetables0.006 - 0.012 µg/kg[4]
Fruits0.8 - 3.4 µg/kg[5]
Recovery Fruits and Vegetables85.53% - 110.66%[4]
Fruits82.6% - 117.1%[5]
Linearity (Correlation Coefficient) Standard Solutions> 0.9940[5]
Relative Standard Deviation (RSD) Fruits and Vegetables1.3% - 17.5%[4]
Fruits< 10%[5]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using GC-MS/MS.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a streamlined procedure for the extraction and cleanup of pesticide residues from a variety of sample matrices.

a. Materials and Reagents:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN), pesticide residue grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) or C18 sorbent (optional, for pigmented samples)

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

b. Extraction Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing anhydrous MgSO₄ (e.g., 900 mg) and PSA (e.g., 150 mg). For samples with high pigment content, GCB or C18 may be included.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

a. Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer with an electron ionization (EI) source is used.

b. GC Parameters (Typical):

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 170 °C.

    • Ramp 2: 20 °C/min to 310 °C, hold for 3.5 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

c. MS/MS Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperatures: Q1 at 150 °C, Q2 at 150 °C.

  • MRM Transitions for this compound: At least two transitions should be monitored for confirmation and quantification. A common precursor ion for this compound is m/z 372. Specific product ions and collision energies should be optimized on the instrument being used.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to international guidelines.[7][8] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank samples.

  • Linearity: A calibration curve should be constructed using at least five concentration levels of this compound standards. The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should be > 0.99.[7]

  • Accuracy and Precision: Accuracy is determined by recovery studies at different spiking levels, with acceptable recovery typically ranging from 70% to 120%. Precision is evaluated by the relative standard deviation (RSD) of replicate analyses, which should ideally be < 20%.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction (QuEChERS) Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA/MgSO4) Extraction->Cleanup Supernatant GC_Separation Gas Chromatography Separation Cleanup->GC_Separation Filtered Extract MSMS_Detection Tandem Mass Spectrometry Detection (MRM) GC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Confirmation Confirmation MSMS_Detection->Confirmation

Caption: Experimental workflow for this compound analysis.

logical_relationship This compound This compound in Sample Extraction Extraction into Acetonitrile This compound->Extraction Cleanup Matrix Interference Removal (d-SPE) Extraction->Cleanup GC_Injection Volatilization in GC Inlet Cleanup->GC_Injection GC_Separation Separation by Capillary Column GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detection Detection and Signal Generation Product_Selection->Detection

Caption: Logical flow of this compound through the GC-MS/MS system.

References

Solid-Phase Extraction for Enhanced Cleanup of Tetraconazole in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) cleanup of the fungicide tetraconazole from various environmental matrices, including water, soil, and sediment. The methodologies outlined are designed to improve sample cleanup, reduce matrix effects, and enhance the accuracy and precision of subsequent analytical determination by techniques such as gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Introduction

This compound is a broad-spectrum triazole fungicide used to control various fungal diseases in agriculture. Its persistence and potential for mobility in the environment necessitate sensitive and reliable analytical methods for monitoring its presence in soil, water, and sediment. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by minimizing solvent consumption, reducing analysis time, and improving the selectivity of analyte extraction.[1][2] This document details two primary SPE-based approaches for this compound cleanup: the traditional cartridge-based SPE and the dispersive SPE (d-SPE) cleanup step integral to the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Data Presentation

The following table summarizes the quantitative performance data for this compound analysis using SPE-based cleanup methods in various environmental samples.

MatrixExtraction MethodCleanup/SPE SorbentAnalytical MethodFortification Level(s)Recovery Rate (%)LODLOQReference
SoilSupercritical Fluid Extraction (SFE)-GC0.05, 0.1, 0.5 µg/g83.7 - 94.1-0.05 µg/g[3][4]
SoilQuEChERSd-SPE with various sorbentsGC-MS10-300 µg/kg70 - 120 (for 26 pesticides)< 7.6 µg/kg-[3]
SoilAcetonitrile ExtractionLiquid-Liquid PartitionGC-MS/MS1-200 µg/kg70 - 100--[3]
SedimentAccelerated Solvent Extraction (ASE)Carbon/Alumina SPE or Florisil®GC-MS10 µg/kg75 - 102 (for 119 pesticides)0.6 - 3.4 µg/kg-[5][6]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Protocol 1: Cartridge-Based Solid-Phase Extraction for Water Samples

This protocol is a general procedure for the extraction of this compound from water samples using reversed-phase SPE cartridges. C18 is a common sorbent for moderately non-polar compounds like this compound.

1. Materials and Reagents

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Nitrogen gas for evaporation

2. Sample Preparation

  • Filter water samples through a 0.45 µm filter to remove suspended solids.

  • Adjust the pH of the water sample to neutral (pH 7) if necessary.

3. SPE Cartridge Procedure

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol through the cartridge. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent bed remains submerged.

  • Sample Loading: Load 100-500 mL of the pre-filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the retained this compound with two 5 mL aliquots of ethyl acetate.

  • Drying and Reconstitution: Dry the eluate over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of solvent (e.g., 1 mL of ethyl acetate or mobile phase) for instrumental analysis.

Protocol 2: QuEChERS with Dispersive SPE (d-SPE) for Soil and Sediment Samples

The QuEChERS method is a streamlined approach for extracting a wide range of pesticides from solid matrices.[3] The cleanup step utilizes d-SPE to remove interfering matrix components.

1. Materials and Reagents

  • Acetonitrile (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) - Use with caution as it may adsorb planar pesticides.

  • Centrifuge tubes (15 mL and 2 mL)

2. Extraction Procedure

  • Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the sample and vortex to mix.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE centrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The supernatant is ready for GC-MS or LC-MS analysis. If necessary, evaporate and reconstitute in a suitable solvent.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocols.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter pH_Adjust pH Adjustment (if needed) Filter->pH_Adjust Load Load Sample pH_Adjust->Load Condition Condition (Ethyl Acetate, Methanol) Equilibrate Equilibrate (Deionized Water) Condition->Equilibrate Equilibrate->Load Wash Wash (Deionized Water) Load->Wash Dry_Cartridge Dry Cartridge (Nitrogen) Wash->Dry_Cartridge Elute Elute (Ethyl Acetate) Dry_Cartridge->Elute Dry_Eluate Dry Eluate (Na2SO4) Elute->Dry_Eluate Evaporate Evaporate to Dryness Dry_Eluate->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis GC/LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for Cartridge-Based SPE of this compound in Water Samples.

QuEChERS_Workflow cluster_extraction Extraction cluster_dspe Dispersive SPE Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample (10g) Add_Water Add Water (10mL) & Vortex Sample->Add_Water Add_ACN Add Acetonitrile (10mL) & Shake Add_Water->Add_ACN Add_Salts Add MgSO4 (4g) & NaCl (1g) & Shake Add_ACN->Add_Salts Centrifuge1 Centrifuge (4000 rpm, 5 min) Add_Salts->Centrifuge1 Transfer Transfer 1mL Supernatant Centrifuge1->Transfer dSPE_Tube d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) Vortex Vortex (30s) dSPE_Tube->Vortex Centrifuge2 Centrifuge (10000 rpm, 2 min) Vortex->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Analysis GC/LC-MS Analysis Supernatant->Analysis

Caption: Workflow for QuEChERS with d-SPE Cleanup of this compound in Soil/Sediment.

References

Application Notes and Protocols for Determining Terconazole MIC Values using the Broth Microdilution Method

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the antifungal agent Terconazole using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro susceptibility of fungi to antimicrobial agents. The protocols outlined here are based on the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing of yeasts and filamentous fungi.

Note on Nomenclature: The initial request specified "Tetraconazole." However, extensive searches indicate a likely misspelling, as the widely studied antifungal agent with a similar name is "Terconazole." This document, therefore, focuses on Terconazole.

Terconazole is a triazole antifungal agent that functions by inhibiting the fungal cytochrome P-450-mediated 14-alpha-demethylase enzyme, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] The broth microdilution method allows for the quantitative determination of the lowest concentration of Terconazole that inhibits the visible growth of a specific fungus.

Data Presentation

Due to the limited availability of extensive, publicly available datasets for Terconazole MIC values against a wide range of fungal species, the following tables are provided as templates for researchers to populate with their own experimental data. For comparative purposes, established quality control (QC) MIC ranges for other commonly tested azole antifungals with standard QC strains are included. Researchers should establish their own internal QC ranges for Terconazole.

Table 1: Quality Control (QC) Reference Ranges for Azole Antifungals

Quality Control StrainAntifungal AgentEstablished MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole2.0 - 8.0
Itraconazole0.12 - 0.5
Voriconazole0.03 - 0.25
Candida krusei ATCC 6258Fluconazole16 - 64
Itraconazole0.25 - 1.0
Voriconazole0.12 - 0.5
Aspergillus flavus ATCC 204304Itraconazole0.25 - 1.0
Voriconazole0.25 - 1.0
Posaconazole0.06 - 0.25

Note: These ranges are for reference only and are based on CLSI and EUCAST guidelines for the specified antifungal agents. Laboratories should establish their own QC ranges for Terconazole.

Table 2: Template for Recording Terconazole MIC Data for Yeast Isolates

Fungal Isolate IDSpeciesTerconazole MIC (µg/mL)Date of TestLot Number of Terconazole

Table 3: Template for Recording Terconazole MIC Data for Filamentous Fungi Isolates

Fungal Isolate IDSpeciesTerconazole MIC (µg/mL)Date of TestLot Number of Terconazole

Experimental Protocols

I. Preparation of Terconazole Stock Solution

A critical step in the broth microdilution assay is the preparation of a sterile, accurate stock solution of the antifungal agent. Terconazole is insoluble in water, sparingly soluble in ethanol, and soluble in butanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] DMSO is a common solvent for preparing stock solutions of water-insoluble antifungal agents for in vitro susceptibility testing.

Materials:

  • Terconazole powder (analytical grade)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Weighing: Accurately weigh a precise amount of Terconazole powder using an analytical balance. For example, weigh 10 mg of Terconazole.

  • Dissolving: Transfer the weighed Terconazole powder to a sterile amber vial. Add a precise volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved. Gentle warming or vortexing may be required.

  • Sterilization: The stock solution should be prepared under aseptic conditions. As DMSO is a potent solvent, filter sterilization is generally not recommended as it may degrade the filter membrane.

  • Storage: Aliquot the stock solution into smaller, sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or lower. The stock solution should be stable for several months when stored properly.

II. Broth Microdilution Method for Yeasts (e.g., Candida species)

This protocol is adapted from the CLSI M27 and EUCAST guidelines for yeast susceptibility testing.

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0

  • Terconazole stock solution (e.g., 10 mg/mL in DMSO)

  • Fungal inoculum, standardized to 0.5 McFarland turbidity

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C)

  • Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of the Microdilution Plate:

    • Perform serial two-fold dilutions of the Terconazole stock solution in RPMI-1640 medium in a separate "mother" plate or in the first column of the test plate to achieve the desired final concentration range (e.g., 0.015 to 16 µg/mL). The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

    • Dispense 100 µL of the appropriate Terconazole dilutions into the wells of the 96-well plate.

    • Include a growth control well (containing 100 µL of RPMI-1640 without the drug) and a sterility control well (containing 100 µL of uninoculated RPMI-1640).

  • Inoculation:

    • Add 100 µL of the diluted fungal inoculum to each well containing the Terconazole dilutions and the growth control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of Terconazole that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

    • The endpoint can be read visually or with a microplate reader at a wavelength of 405 or 530 nm.

III. Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus species)

This protocol is adapted from the CLSI M38 and EUCAST guidelines for mold susceptibility testing.

Materials:

  • Same as for yeasts, with the addition of sterile Tween 20.

Procedure:

  • Inoculum Preparation:

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until adequate sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a drop of Tween 20 (to aid in the suspension of hydrophobic conidia).

    • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle.

    • Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL in the test wells. This can be done using a hemocytometer or by spectrophotometric methods.

  • Preparation of the Microdilution Plate, Inoculation, Incubation, and Reading the MIC:

    • Follow the same procedures as outlined for yeasts (Steps II.2 to II.5).

    • Incubation times for molds may need to be extended to 48-72 hours, depending on the growth rate of the species being tested.

    • For azoles, the MIC endpoint for filamentous fungi is typically defined as the lowest concentration that shows 100% inhibition of growth.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_drug Prepare Terconazole Stock Solution (in DMSO) start->prep_drug inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of Terconazole in Plate prep_drug->serial_dilution serial_dilution->inoculate incubate Incubate Plate (35°C, 24-72h) inoculate->incubate read_mic Read MIC (Lowest concentration with significant growth inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution method.

Logical_Relationship terconazole Terconazole cyp51 Cytochrome P450 14α-demethylase (Lanosterol 14α-demethylase) terconazole->cyp51 Inhibits erg11 ERG11 Gene erg11->cyp51 Encodes lanosterol Lanosterol cyp51->lanosterol Acts on ergosterol Ergosterol lanosterol->ergosterol Conversion Blocked cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane Essential Component growth_inhibition Fungal Growth Inhibition (MIC Endpoint) cell_membrane->growth_inhibition Disruption leads to

Caption: Mechanism of action of Terconazole.

References

Application Notes & Protocols for Field Efficacy Assessment of Tetraconazole

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetraconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agricultural crops.[1] Like other demethylation inhibitor (DMI) fungicides, its primary mode of action is the inhibition of sterol biosynthesis in fungi, which is essential for the formation of functional cell membranes.[2] A thorough evaluation of its efficacy under field conditions is critical for registration, label development, and establishing effective disease management strategies.[3] These application notes provide a comprehensive guide for researchers and drug development professionals to design and execute robust field studies for assessing the efficacy of this compound.

Part 1: Application Notes

Principles of Field Efficacy Trials
  • Controls: An untreated control is the most crucial treatment in an efficacy study.[3][4] It serves as a baseline to demonstrate that a significant level of disease pressure was present and to accurately quantify the effect of the fungicide treatments.[3] Including a "standard" or "positive control" (a currently registered and effective fungicide) is also recommended for comparison.

  • Randomization: Treatments must be randomly assigned to plots within the experimental area.[3][5] Randomization helps to prevent bias and ensures that any observed differences between treatments are more likely due to the treatments themselves rather than variations in the field.[3][4]

  • Replication: Each treatment should be applied to multiple plots (replicates).[4][5] Replication increases the reliability of the results by accounting for natural variability within the field, such as differences in soil, moisture, or initial disease levels.[4] A minimum of three to four replications is generally recommended.[4]

  • Blocking: To improve precision, plots can be grouped into blocks where conditions are more uniform.[3] This design, often a Randomized Complete Block Design (RCBD), helps to minimize the impact of gradients in the field (e.g., slope, soil type).[5]

Key Assessment Parameters

To evaluate the efficacy of this compound, several key variables must be quantified.[3]

  • Disease Assessment: This involves measuring both the incidence (percentage of plants or plant parts affected) and severity (area or amount of tissue affected) of the target disease. Standardized disease rating scales are often used for this purpose.

  • Crop Yield: The ultimate goal of disease control is often to protect or increase crop yield.[3][6] Yield data should be collected from the central rows of each plot to avoid edge effects.[5]

  • Crop Quality: In addition to yield, the quality of the harvested product (e.g., size, color, absence of blemishes) should be evaluated.[3]

  • Phytotoxicity: It is essential to observe and record any adverse effects of the fungicide on the crop itself, such as stunting, chlorosis (yellowing), or necrosis (tissue death).[3]

Part 2: Experimental Protocols

Protocol 1: Field Trial Setup and Design

Objective: To establish a replicated and randomized field trial to evaluate the efficacy of different rates of this compound.

Materials:

  • Certified crop seed/transplants

  • Fertilizer and other standard agronomic inputs

  • Plot stakes and labels

  • Field mapping tools (GPS, measuring tapes)

  • Data recording sheets or electronic device

Methodology:

  • Site Selection: Choose a uniform field with a known history of the target disease.[4] Ensure good drainage and uniform soil type. Avoid areas with significant weed pressure or other confounding factors.

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD).[5]

  • Plot Layout:

    • Define the dimensions of individual plots (e.g., 3 meters wide by 10 meters long). The size should be sufficient to allow for reliable treatment and evaluation while minimizing inter-plot interference.[3]

    • Establish blocks, with each block containing one plot for every treatment.

    • Randomly assign the treatments to the plots within each block.[3] A different randomization pattern should be used for each block.

    • Clearly mark each plot with durable stakes and labels indicating the block, plot number, and treatment.

  • Treatments:

    • T1: Untreated Control (UTC) - Sprayed with water only.

    • T2: this compound - Low Rate (e.g., 0.75x recommended label rate).

    • T3: this compound - Recommended Rate (1x recommended label rate).

    • T4: this compound - High Rate (e.g., 1.5x recommended label rate, for phytotoxicity assessment).

    • T5: Standard Fungicide (Positive Control) - A registered product known to be effective against the target disease.

  • Replication: Establish a minimum of four blocks (replicates) for the experiment.[4]

  • Crop Management: Plant and maintain the crop according to standard local agronomic practices for fertilization, irrigation, and weed/insect control. Ensure these practices are applied uniformly across all plots.[5]

Protocol 2: Fungicide Application

Objective: To ensure accurate and uniform application of fungicide treatments at the correct crop growth stage.

Materials:

  • Calibrated research sprayer (e.g., CO2-pressurized backpack sprayer)

  • Personal Protective Equipment (PPE)

  • This compound formulation and standard fungicide

  • Clean water

  • Measuring cylinders

Methodology:

  • Timing of Application: Determine the application schedule based on the fungicide's properties (preventative or curative) and the disease epidemiology. Applications may be initiated prior to disease onset or at the first sign of symptoms, with subsequent applications at specified intervals (e.g., 14-21 days).[7]

  • Sprayer Calibration: Calibrate the sprayer with water before mixing any chemicals to ensure the desired spray volume per unit area is delivered accurately.

  • Spray Mixture Preparation:

    • Ensure the sprayer tank is thoroughly cleaned to prevent contamination.[5]

    • Fill the tank to half the required water volume.[5]

    • Begin agitation.

    • Add the precisely measured amount of this compound or standard fungicide for the plot area.

    • Add the remaining water to reach the final volume.[5]

    • Maintain agitation throughout the spraying process.[5]

  • Application Procedure:

    • Begin by spraying the Untreated Control plots with water first to prevent contamination.[5]

    • Proceed to spray the remaining treatments sequentially.

    • Ensure uniform coverage of the crop canopy within each plot.

    • Thoroughly rinse the sprayer between treating plots with different chemical treatments.

  • Record Keeping: For each application, record the date, time, crop growth stage, weather conditions (temperature, humidity, wind speed), product rates, and spray volume.[5]

Protocol 3: Data Collection and Assessment

Objective: To systematically collect quantitative data on disease levels, crop yield, and phytotoxicity.

Methodology:

  • Disease Assessment:

    • Conduct assessments before the first application (baseline) and at regular intervals thereafter (e.g., 7-10 days after each application).[3]

    • Randomly select a predetermined number of plants or leaves (e.g., 10-20) from the center of each plot for evaluation.

    • Rate disease severity using a standardized rating scale (e.g., 0-5 or 0-9 scale, where 0 = no disease and the highest number = severe infection).[7]

    • Calculate the Percent Disease Index (PDI) or Area Under the Disease Progress Curve (AUDPC) for statistical analysis.

  • Phytotoxicity Assessment:

    • Visually inspect plots for any signs of crop injury (e.g., leaf burn, discoloration, stunting) 3-7 days after each application.

    • Rate phytotoxicity on a percentage scale (0% = no injury, 100% = complete plant death).

  • Yield Assessment:

    • At crop maturity, harvest the central two rows (or a designated central area) of each plot.[5]

    • Measure and record the total weight of the harvested product from each plot.

    • If applicable, take subsamples to assess quality parameters (e.g., fruit size, grain weight, sugar content).

  • Data Recording: Use standardized forms to ensure all necessary data is collected consistently for each plot at each assessment date.

Part 3: Data Presentation and Analysis

All collected quantitative data should be summarized in tables to facilitate comparison between treatments. Statistical analysis, typically Analysis of Variance (ANOVA), should be performed to determine if the observed differences between treatments are statistically significant.[3][8]

Table 1: Mean Disease Severity (%) on Final Assessment Date
TreatmentRateMean Disease Severity (%)
T1: Untreated Control--65.4 a
T2: this compoundLow22.1 b
T3: this compoundRecommended15.8 c
T4: this compoundHigh14.9 c
T5: Standard FungicideLabel Rate18.5 bc
p-value<0.001
Means followed by the same letter are not significantly different (e.g., Tukey's HSD, p<0.05).
Table 2: Mean Crop Yield (t/ha)
TreatmentRateMean Yield (t/ha)
T1: Untreated Control--3.2 d
T2: this compoundLow5.1 c
T3: this compoundRecommended5.9 a
T4: this compoundHigh5.8 ab
T5: Standard FungicideLabel Rate5.5 b
p-value<0.001
Means followed by the same letter are not significantly different (e.g., Tukey's HSD, p<0.05).
Table 3: Mean Phytotoxicity Rating (%) 7 Days After Last Application
TreatmentRateMean Phytotoxicity (%)
T1: Untreated Control--0.0 a
T2: this compoundLow0.0 a
T3: this compoundRecommended0.0 a
T4: this compoundHigh1.5 a
T5: Standard FungicideLabel Rate0.0 a
p-value0.158
Means followed by the same letter are not significantly different (e.g., Tukey's HSD, p<0.05).

Part 4: Mandatory Visualizations

G cluster_plan Planning & Setup cluster_exec Execution cluster_analysis Analysis & Reporting start Define Objectives & Select Site design Experimental Design (RCBD) start->design layout Field Layout & Plot Marking design->layout apply Treatment Application layout->apply collect Data Collection (Disease, Yield, Phytotoxicity) apply->collect stats Statistical Analysis (ANOVA) collect->stats report Summarize Data & Final Report stats->report

Caption: A workflow diagram illustrating the key phases of a field efficacy trial.

G cluster_b1 Block 1 cluster_b2 Block 2 (Replication) Field Uniform Field Area cluster_b1 cluster_b1 cluster_b2 cluster_b2 P11 Plot 1 (T3: Tetra) P12 Plot 2 (T1: UTC) P13 Plot 3 (T2: Tetra) P21 Plot 4 (T1: UTC) P22 Plot 5 (T2: Tetra) P23 Plot 6 (T3: Tetra) note Treatments (e.g., T1, T2, T3) are randomized within each block.

Caption: Logical relationships in a Randomized Complete Block Design (RCBD).

G This compound This compound Enzyme Cytochrome P450 14α-demethylase (ERG11) This compound->Enzyme Inhibits Process Lanosterol to Ergosterol Conversion Ergosterol Ergosterol Synthesis (Essential for Membrane) Process->Ergosterol Blocks Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane

Caption: Simplified mode of action for this compound on fungal sterol biosynthesis.

References

Application Note: Preparation of Tetraconazole Analytical Standards and Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetraconazole is a broad-spectrum systemic triazole fungicide used to control a wide range of fungal diseases in various crops.[1] It functions as a sterol biosynthesis inhibitor, primarily by blocking the mycelial growth of fungi.[2] Accurate and precise preparation of analytical standards and solutions is fundamental for researchers, scientists, and drug development professionals in conducting quantitative analysis, such as residue analysis in environmental samples, quality control of formulations, and metabolism studies.[3][4] This document provides a detailed protocol for the safe handling and preparation of this compound stock and working standard solutions.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for accurate preparation and handling of the analytical standard.

Parameter Value Reference(s)
Chemical Name 1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1H-1,2,4-triazole[5]
Molecular Formula C₁₃H₁₁Cl₂F₄N₃O[6]
Molecular Weight 372.15 g/mol [6]
CAS Number 112281-77-3[6]
Appearance Colorless to yellow, viscous liquid[5][7]
Purity Analytical standard grade (typically ≥96%)[4][8]
Water Solubility 150 - 157 mg/L (at 20 °C)[2][5][7]
Organic Solvent Solubility Readily soluble in acetonitrile, acetone, methanol, dichloromethane, DMSO, and ethyl acetate.[5][9][10][11][12]

Health and Safety Precautions

This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[13][14] Strict adherence to safety protocols is mandatory.

  • Engineering Controls : Always handle this compound analytical standards in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[15][16]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[15][16]

    • Hand Protection : Handle with chemical-impermeable gloves that have been inspected for integrity before use. Wash and dry hands thoroughly after handling.[15][16]

    • Body Protection : Wear a lab coat or impervious, flame-resistant clothing to prevent skin contact.[15][16]

    • Respiratory Protection : If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator.[15][17]

  • General Hygiene : Do not eat, drink, or smoke in the laboratory.[13][15] Wash hands thoroughly after handling the compound.[18]

  • Spill Management : In case of a spill, cover with an absorbent material, collect the mixture into a suitable container for disposal, and decontaminate the area.[18] Avoid release into the environment.[13][15]

  • First Aid :

    • If Inhaled : Move the person to fresh air. Seek medical help if you feel unwell.[13][15]

    • In Case of Skin Contact : Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[16][18]

    • In Case of Eye Contact : Rinse cautiously with water for 15-20 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[16][18]

    • If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[15][18]

Experimental Protocols

Required Materials and Equipment
  • This compound analytical standard (neat, of known purity)

  • HPLC-grade or analytical grade acetonitrile

  • Class A volumetric flasks (e.g., 10 mL, 100 mL)

  • Calibrated analytical balance (accuracy of at least 0.01 mg)

  • Glass pipettes or calibrated micropipettes

  • Amber glass vials with screw caps for storage

  • Laboratory vortex mixer

  • Ultrasonic bath

  • Spatula and weighing paper/boats

  • Personal Protective Equipment (PPE) as detailed above

Protocol for Preparation of Stock Standard Solution (1000 mg/L)

This protocol describes the preparation of a 1000 mg/L (1000 µg/mL) primary stock solution in acetonitrile.

  • Standard Equilibration : Allow the container of the this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing : Accurately weigh approximately 10 mg of the this compound standard onto weighing paper using a calibrated analytical balance. Record the exact weight.

  • Dissolution : Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. Add approximately 5-7 mL of HPLC-grade acetonitrile.[11]

  • Sonication : Cap the flask and sonicate for 5-10 minutes or until the standard is completely dissolved.[11] A vortex mixer can also be used to aid dissolution.

  • Dilution to Volume : Once the solid is fully dissolved and the solution has returned to room temperature, carefully add acetonitrile to the calibration mark on the volumetric flask.

  • Homogenization : Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculation of Exact Concentration : Calculate the precise concentration of the stock solution based on the actual weight and purity of the standard.

    • Formula: Concentration (mg/L) = (Weight of standard (mg) × Purity) / Volume of flask (L)

  • Transfer and Storage : Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the solution in a refrigerator at 4°C or a freezer at -20°C for long-term stability.[9] Stock solutions stored at -20°C are typically stable for at least one month, and up to six months at -80°C.[9]

Protocol for Preparation of Working Standard Solutions

Working solutions for calibration curves are prepared by performing serial dilutions of the stock solution. The following is an example of preparing a 10 mg/L working standard.

  • Equilibration : Allow the 1000 mg/L stock solution to reach room temperature.

  • Dilution Calculation : Use the C₁V₁ = C₂V₂ formula to determine the required volumes.

    • C₁ = Concentration of stock solution (e.g., 1000 mg/L)

    • V₁ = Volume of stock solution to be transferred (unknown)

    • C₂ = Desired concentration of working solution (e.g., 10 mg/L)

    • V₂ = Final volume of working solution (e.g., 10 mL)

    • Calculation: V₁ = (10 mg/L × 10 mL) / 1000 mg/L = 0.1 mL (or 100 µL)

  • Preparation : Using a calibrated micropipette, transfer 100 µL of the 1000 mg/L stock solution into a 10 mL volumetric flask.

  • Dilution to Volume : Dilute to the calibration mark with acetonitrile.

  • Homogenization : Cap the flask and invert several times to ensure a homogeneous solution.

  • Further Dilutions : Repeat this process to create a series of calibration standards (e.g., 2.0, 1.0, 0.5, 0.1, 0.05, 0.01 mg/L) as required for the analytical method.[11]

  • Storage : Store working solutions in labeled amber vials under refrigeration. It is recommended to prepare fresh working solutions daily or weekly, as lower concentrations may be less stable. Studies have shown that this compound in an aqueous solution with at least 25% acetonitrile is stable for up to 168 hours.[19]

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of this compound analytical standard solutions.

G cluster_prep Preparation Phase cluster_solutions Solution Phase cluster_final Final Steps start_node Start: Equilibrate Standard to Room Temp weigh_standard 1. Accurately Weigh This compound Standard start_node->weigh_standard transfer_flask 2. Quantitatively Transfer to Volumetric Flask weigh_standard->transfer_flask add_solvent 3. Add Acetonitrile (~70% of final volume) transfer_flask->add_solvent dissolve 4. Sonicate/Vortex to Completely Dissolve add_solvent->dissolve dilute_volume 5. Dilute to Final Volume with Acetonitrile dissolve->dilute_volume stock_solution Primary Stock Solution (e.g., 1000 mg/L) dilute_volume->stock_solution serial_dilution Perform Serial Dilutions (C1V1 = C2V2) stock_solution->serial_dilution storage Store Solutions Appropriately (-20°C or 4°C) stock_solution->storage working_solutions Working Standard Solutions (For Calibration Curve) serial_dilution->working_solutions analysis Instrumental Analysis (e.g., HPLC, GC) working_solutions->analysis working_solutions->storage

Caption: Workflow for preparing this compound stock and working solutions.

References

Troubleshooting & Optimization

Troubleshooting Tetraconazole peak tailing in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Tetraconazole.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing occurs when the back half of the peak is broader than the front half, creating an asymmetrical peak with an elongated trailing edge.[1][2] This distortion is often a sign of undesirable secondary interactions between the analyte and the stationary phase or other system issues.[3]

Q2: Why is peak tailing a significant problem for this compound analysis?

Peak tailing can have several negative consequences for the analysis of this compound:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation and quantification difficult.[2][4]

  • Inaccurate Quantification: Asymmetrical peaks are challenging for data systems to integrate accurately, which can lead to errors in calculating the concentration of this compound.[2][4]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the overall sensitivity of the analysis.[4]

  • Poor Method Robustness: Tailing often indicates that the method is highly sensitive to minor changes in conditions, leading to poor reproducibility.[2]

Q3: What are the primary chemical causes of peak tailing for this compound?

The most common cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase.[5][6] this compound, a triazole fungicide, contains basic nitrogen atoms in its structure.[7][8] These basic sites can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][3][9] This interaction is a secondary retention mechanism, in addition to the primary hydrophobic interaction, and it leads to the observed peak tailing.[10] Metal contamination in the silica matrix can also increase the acidity of these silanols, worsening the tailing effect.[1][3]

Q4: How is peak tailing measured quantitatively?

Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . The calculation is generally performed by the chromatography data software. A value of 1.0 indicates a perfectly symmetrical Gaussian peak. A value greater than 1.2 is often considered to indicate significant peak tailing.[2]

Troubleshooting Guide for this compound Peak Tailing

Q1: My this compound peak is tailing. Where should I begin troubleshooting?

Start by systematically evaluating the most common and easily addressed factors. The logical flow is to first check the mobile phase, then the column, followed by sample and instrument parameters. This approach avoids unnecessary complex changes. A good practice is to change only one parameter at a time to clearly identify the source of the problem.[3]

G cluster_0 Troubleshooting Workflow cluster_1 Mobile Phase Actions cluster_2 Column Actions cluster_3 Sample & Instrument Actions start Observe this compound Peak Tailing (Tf > 1.2) check_mp 1. Check Mobile Phase start->check_mp check_col 2. Check Column check_mp->check_col If tailing persists mp_ph Adjust pH (e.g., add 0.1% Formic Acid) to protonate silanols (pH < 3) check_mp->mp_ph check_inst 3. Check Sample & Instrument check_col->check_inst If tailing persists col_type Use End-Capped or Type B Silica Column check_col->col_type solution Symmetrical Peak (Tf ≈ 1.0) check_inst->solution If tailing is resolved inst_vol Reduce Injection Volume/ Sample Concentration check_inst->inst_vol mp_buffer Increase buffer strength (e.g., 20-50 mM) col_flush Flush or Regenerate Column col_replace Replace Column inst_solvent Match Sample Solvent to Mobile Phase inst_deadvol Minimize Dead Volume (check tubing/fittings)

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q2: How can I optimize the mobile phase to reduce this compound peak tailing?

Mobile phase optimization is critical for controlling the interactions that cause tailing.

  • Adjust Mobile Phase pH: The most effective strategy is to lower the mobile phase pH to ≤ 3.[1] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the basic this compound molecule.[3][5] Adding 0.1% formic acid or acetic acid to the mobile phase is a common and effective way to achieve this.[11][12]

  • Use Mobile Phase Additives: Historically, competing bases like triethylamine (TEA) were added to the mobile phase.[4][11] TEA preferentially interacts with the active silanol sites, effectively shielding them from the analyte. However, modern, high-purity columns often make this unnecessary.[11]

  • Increase Buffer Strength: In buffered mobile phases, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask silanol interactions by increasing the ionic strength of the mobile phase.[2][11]

G cluster_silica Silica Stationary Phase cluster_analyte Analyte cluster_solution Solution: Low pH Mobile Phase silanol Ionized Silanol Group (Si-O⁻) at pH > 3.5 protonated_silanol Protonated Silanol Group (Si-OH) tetra This compound (Basic Nitrogen Site) tetra->silanol Secondary Ionic Interaction (Causes Tailing) proton H⁺ (from Formic Acid) proton->silanol Protonation

Caption: Mechanism of silanol interaction and its mitigation by low pH.

Q3: Could my HPLC column be the source of the peak tailing?

Yes, the column is a frequent cause of peak tailing.[2]

  • Column Chemistry: For basic compounds like this compound, use a modern, high-purity Type B silica column. These columns have a much lower content of acidic free silanols compared to older Type A silica.[1] Columns that are "end-capped" are also highly recommended, as this process deactivates many of the residual silanol groups.[3][11][13]

  • Column Contamination: Over time, strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that can interact with your analyte.[6][14] If tailing has worsened over time, try flushing the column with a strong solvent or following the manufacturer's regeneration procedure.[2]

  • Column Degradation: A void at the column inlet or degradation of the packed bed can cause peak shape distortion.[2][6] This can happen if the column has been used outside its recommended pH range or has experienced pressure shocks. If flushing doesn't help, the column may need to be replaced.[2][5]

Q4: My mobile phase and column are appropriate, but I still see tailing. What else should I check?

If the primary chemical interactions have been addressed, consider these physical and sample-related factors:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][11] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.

  • Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 40% acetonitrile), it can cause peak distortion.[2][4] Ideally, dissolve your sample in the mobile phase itself.[4]

  • Extra-Column Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and tailing.[2][13] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005"), and that all fittings are made correctly to avoid small voids in the flow path.[13][15]

Data on Mobile Phase Modifiers

Optimizing the mobile phase can significantly improve peak symmetry for basic compounds. The table below summarizes common strategies and their effects.

ParameterConditionTypical ConcentrationEffect on Peak TailingCitation
pH Adjustment Acid Modifier (e.g., Formic Acid)0.1% (v/v)Reduces tailing by protonating silanols.[11][12]
Buffer Strength Phosphate or Acetate BufferIncrease from 10 mM to 25-50 mMReduces tailing by increasing ionic strength.[2][11]
Competing Base Triethylamine (TEA)~0.1% (v/v) or 20-50 mMReduces tailing by masking silanol sites.[1][4]
Inorganic Additive Perchlorate (NaClO₄)10-50 mMCan improve peak symmetry for protonated bases.[16]

Example Experimental Protocol for this compound

This protocol is based on a published method and is designed to minimize peak tailing for this compound analysis in a reversed-phase system.[12]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

2. Chromatographic Conditions:

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 2.0 mm, 3 µm particle size).

  • Mobile Phase: 70% (v/v) Methanol and 30% (v/v) aqueous solution containing 0.1% Formic Acid.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm or MS/MS with transition m/z 372 > 159 for quantification.[12]

3. Mobile Phase Preparation:

  • To prepare 1 L of the aqueous component, add 1 mL of high-purity formic acid to 999 mL of HPLC-grade water. Mix thoroughly.

  • Filter the aqueous component through a 0.22 µm filter to remove particulates.

  • Prepare the final mobile phase by mixing 700 mL of HPLC-grade methanol with 300 mL of the prepared 0.1% formic acid solution.

  • Degas the final mobile phase using sonication or helium sparging before use.

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Dilute the stock solution to the desired concentration using the mobile phase as the diluent to avoid solvent mismatch effects.

References

Technical Support Center: Tetraconazole Extraction from High-Organic Matter Soil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the extraction of tetraconazole from soils rich in organic matter.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from high-organic matter soil?

A1: High-organic matter soils present two main difficulties. First, the organic components, such as humic and fulvic acids, can strongly adsorb this compound, making it difficult to extract and leading to low recovery rates.[1][2] Second, the extraction process often co-extracts a large number of matrix components, which can interfere with chromatographic analysis, a phenomenon known as the "matrix effect".[3][4][5] This can suppress or enhance the analyte signal, affecting the accuracy and reproducibility of quantification.[6]

Q2: Which extraction methods are most effective for this type of soil?

A2: Several methods can be adapted for high-organic matter soils. The most common are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and highly adaptable method involving a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup.[7][8][9] It is often the first choice due to its speed and efficiency.

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process.[10][11][12] It significantly reduces extraction time and solvent consumption compared to traditional methods like Soxhlet.[13]

  • Supercritical Fluid Extraction (SFE): This is an environmentally friendly technique that uses supercritical CO2, often with a modifier like methanol, as the extraction solvent.

  • Matrix Solid-Phase Dispersion (MSPD): This method involves blending the soil sample directly with a solid sorbent, which simultaneously disrupts the sample and disperses it, creating a chromatographic phase from which the analyte is eluted.[14]

Q3: What is the "matrix effect," and how can it be minimized?

A3: The matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix during LC-MS or GC-MS analysis.[3][4] This leads to signal suppression or enhancement. To minimize it:

  • Improve Sample Cleanup: Use d-SPE sorbents like Primary Secondary Amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and Graphitized Carbon Black (GCB) to remove pigments and sterols.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal alteration.[15]

  • Employ Internal Standards: Use a labeled internal standard that behaves similarly to this compound to correct for variations in both extraction recovery and matrix effects.

Q4: How does soil pH affect this compound extraction?

A4: Soil pH can significantly influence the adsorption of pesticides. For non-ionic compounds like this compound, adsorption can increase at lower pH values as the carboxylic groups of the soil organic matter become less ionized, reducing the hydrophilic nature of the SOM.[2][16] While this compound's persistence itself may not be pH-dependent in water, its interaction with soil colloids is.[17] Adjusting the pH of the extraction buffer can sometimes improve recovery by altering these interactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or Inconsistent Recovery Inefficient Extraction Solvent: The chosen solvent may not effectively desorb this compound from the organic matter.Acetonitrile is the most common solvent for QuEChERS-based methods.[9] For MAE, a mixture like Acetone:Hexane is often effective.[11] Consider optimizing the solvent mixture or using a buffered solution.[18][19]
Strong Analyte-Matrix Binding: this compound is tightly bound to humic/fulvic acids.[1]1. Hydrate the Sample: For dry soils, add water and allow the sample to hydrate for at least 30 minutes before adding the extraction solvent. This swells the matrix and improves solvent penetration.[9][15][20] 2. Increase Extraction Time/Temperature: For methods like MAE, increasing the extraction time or temperature (within validated limits) can improve recovery.[11] For SFE, optimizing temperature and pressure is key.
Ineffective Cleanup Step: Co-extracted matrix components are causing signal suppression.Select the appropriate d-SPE sorbent(s). For high-organic matter soils, a combination of PSA (to remove acids) and C18 (to remove lipids) is a good starting point. Use GCB with caution, as it can retain planar pesticides like this compound.
Poor Reproducibility (High %RSD) Sample Inhomogeneity: The soil sample is not uniform, leading to variable results between subsamples.Ensure the soil sample is thoroughly homogenized. Before weighing, air-dry the sample, grind it, and pass it through a 1-mm sieve to ensure a uniform particle size.[12]
Inconsistent Procedure: Minor variations in shaking time, centrifugation speed, or volumes are impacting results.Adhere strictly to a validated Standard Operating Procedure (SOP). Use calibrated pipettes and timers. Ensure consistent and vigorous shaking during the extraction step.
Significant Matrix Effects in MS Analysis High Load of Co-extractives: The high organic content leads to many co-eluting compounds that interfere with ionization.1. Optimize Cleanup: Test different combinations and amounts of d-SPE sorbents. 2. Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby mitigating the matrix effect. 3. Use Matrix-Matched Calibrants: This is the most common way to compensate for matrix effects. Prepare your calibration curve in blank matrix extract.[15]

Data Summary Tables

Table 1: Comparison of Extraction Methods for this compound from Soil

MethodTypical Solvent(s)Typical Recovery (%)Key AdvantagesKey Disadvantages
QuEChERS Acetonitrile (often buffered)70-110%[20][21]Fast, high throughput, low solvent use, effective.[7]Requires careful optimization of cleanup step for complex matrices.[20]
MAE Acetone:Hexane (3:2)>80%[11][22]Very fast (minutes vs. hours), reduced solvent volume.[13]Requires specialized microwave equipment.
SFE Supercritical CO₂ with Methanol modifier83-94%Environmentally friendly ("green"), highly selective.High initial equipment cost; can be slower for batch processing.
MSPD Varies (e.g., Acetonitrile)72-120%[14]Simple, integrates extraction and cleanup, low cost.[14]Can be more labor-intensive than QuEChERS for large sample batches.

Table 2: Dispersive SPE (d-SPE) Sorbent Selection for Cleanup in High-Organic Matter Soil

SorbentTarget InterferencesUse Case for this compound Extraction
MgSO₄ (Anhydrous) Excess waterUsed in virtually all QuEChERS methods to induce phase separation and remove residual water.
PSA (Primary Secondary Amine) Organic acids (humic/fulvic), fatty acids, sugarsEssential for high-organic matter soils to remove the primary source of matrix interference.
C18 (End-capped) Non-polar interferences (lipids, waxes)Recommended for soils with high organic content to remove fatty components.
GCB (Graphitized Carbon Black) Pigments (chlorophyll), sterolsUse with caution. While effective for removing pigments, it may adsorb planar molecules like this compound, leading to lower recovery.

Experimental Protocols & Visualizations

Protocol 1: Modified QuEChERS Method for High-Organic Matter Soil

This protocol is a modified version of the standard QuEChERS method, adapted for challenging soil matrices.

1. Sample Preparation & Hydration:

  • Air dry the soil sample and sieve it through a 1 mm screen.
  • Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube.
  • Add 5 mL of deionized water, vortex for 30 seconds, and let the sample hydrate for 30 minutes.

2. Extraction:

  • Add 10 mL of 1% acetic acid in acetonitrile to the tube.
  • Add the contents of a salt packet containing 4 g MgSO₄ and 1 g NaCl.
  • Seal the tube tightly and shake vigorously for 2 minutes (manually or using a mechanical shaker).
  • Centrifuge at ≥4000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.
  • The d-SPE tube should contain 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
  • Vortex the d-SPE tube for 1 minute.
  • Centrifuge at ≥4000 rcf for 5 minutes.

4. Final Preparation:

  • Transfer 1 mL of the cleaned extract into an autosampler vial.
  • The sample is now ready for analysis by GC-MS or LC-MS/MS.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is based on established MAE methods for pesticides in soil.[10][11]

1. Sample Preparation:

  • Weigh 5 g of homogenized, dry soil into a microwave extraction vessel.
  • Add 35 mL of an Acetone:Hexane (3:2 v/v) solvent mixture.

2. Microwave Extraction:

  • Seal the vessel and place it in the microwave extractor.
  • Ramp the temperature to 120°C over 5 minutes and hold for 15 minutes. (Power and pressure settings should be optimized for the specific instrument).

3. Post-Extraction:

  • Allow the vessel to cool to room temperature.
  • Filter the extract to remove soil particles.
  • Evaporate the extract to near dryness under a gentle stream of nitrogen.
  • Re-dissolve the residue in a suitable solvent for chromatographic analysis.

Diagrams and Workflows

Caption: Decision tree for selecting an appropriate extraction method.

References

Technical Support Center: Stability of Tetraconazole in Solvent Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of tetraconazole in various solvent standards commonly used in research, quality control, and drug development. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist laboratory professionals in ensuring the accuracy and reliability of their analytical results.

Factors Affecting this compound Stability

The stability of this compound in solution is influenced by several factors, including the chemical properties of the solvent, storage temperature, exposure to light, and the presence of other chemical agents. Understanding these factors is crucial for maintaining the integrity of this compound standard solutions.[1][2]

Data on this compound Stability in Various Solvents

While specific quantitative stability data for this compound in every organic solvent under all conditions is not extensively published, the following tables summarize the available information and provide general guidance based on studies of this compound and related triazole fungicides.

Table 1: Solubility and General Stability of this compound in Common Analytical Solvents

SolventSolubility (at 20°C)General Stability and Storage Recommendations
Methanol HighGenerally stable. Commercial standards are available in methanol.[3] Recommended storage at +4°C for short-term and -20°C for long-term to minimize potential degradation.[4] Protect from light to prevent photodegradation.
Acetonitrile HighGenerally stable. Commercial standards are available in acetonitrile.[5][6] Recommended storage at +4°C for short-term and -20°C for long-term.[7] Protect from light.
Acetone HighUsed as an extraction solvent.[4] Solutions should be stored at low temperatures (-20°C) and protected from light. Evaporation of acetone can lead to concentration changes.
Xylene 300,000 mg/LHigh solubility reported.[1] Due to its non-polar nature, it is less likely to participate in hydrolysis, but photostability should be considered. Store in a cool, dark place.
Water 156.6 mg/L (at pH 7)Stable to hydrolysis at pH 4, 7, and 9.[8] However, aqueous solutions are more susceptible to microbial degradation. For analytical standards, use of organic solvents is preferred. If aqueous solutions are necessary, they should be freshly prepared or stored at ≤4°C for a short period.
DMSO HighUsed for in-vitro studies. While it is a good solvent, long-term stability should be verified as DMSO can sometimes promote degradation of certain compounds. Store at -20°C and protect from moisture.

Table 2: Summary of this compound Stability under Forced Degradation Conditions (Inferred from this compound and Related Triazole Fungicides)

Stress ConditionSolvent SystemExpected StabilityPotential Degradation Products
Acidic Hydrolysis Methanol/Water + HClDegradation likely to occur.Cleavage of the ether linkage, modification of the triazole ring.
Alkaline Hydrolysis Methanol/Water + NaOHDegradation likely to occur.Similar to acidic hydrolysis, with potential for different reaction rates.
Oxidative Degradation Methanol/Water + H₂O₂Degradation is expected.N-oxides, hydroxylated derivatives, and cleavage of the side chain.
Thermal Degradation Methanol, AcetonitrileGenerally stable at moderate temperatures. Degradation may occur at elevated temperatures over extended periods.Isomers, products of bond cleavage.
Photodegradation Methanol, AcetonitrileSusceptible to photodegradation, especially under UV light.[9]Dechlorination products, isomers, and cleavage of the triazole ring to form 1,2,4-triazole.[9]

Troubleshooting Guide for Stability Issues

This guide addresses common problems encountered during the preparation, storage, and use of this compound standard solutions.

Issue Possible Cause Troubleshooting Steps
Drifting analytical results over time (decreasing peak area for this compound) Degradation of the standard solution.1. Check storage conditions: Ensure the solution is stored at the recommended temperature and protected from light. Use amber vials or store in the dark. 2. Prepare fresh standards: If the standard is old or has been stored improperly, prepare a fresh solution from a certified reference material. 3. Solvent purity: Use high-purity, HPLC-grade solvents, as impurities can catalyze degradation.
Appearance of unknown peaks in the chromatogram Formation of degradation products.1. Identify the degradation pathway: Based on the storage conditions and solvent, infer the likely degradation mechanism (e.g., photodegradation if exposed to light). 2. Perform forced degradation studies: Subject a fresh standard to controlled stress conditions (acid, base, oxidation, heat, light) to generate degradation products and confirm their retention times relative to the unknown peaks. 3. Use a stability-indicating method: Ensure your analytical method is capable of separating this compound from its potential degradation products.
Precipitation in the standard solution Poor solubility or solvent evaporation.1. Verify solubility: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent at the storage temperature. 2. Check for solvent evaporation: Ensure vials are tightly sealed. If solvent has evaporated, discard the standard as the concentration will be inaccurate. 3. Consider a different solvent: If solubility is an issue, consider using a solvent in which this compound is more soluble.
Inconsistent results between different batches of standards Weighing errors, improper dissolution, or use of a degraded solid standard.1. Review preparation procedure: Ensure accurate weighing and complete dissolution of the solid this compound. Sonication may be necessary. 2. Check the purity of the solid reference material: Use a certified reference material with a known purity. Store the solid material according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Acetonitrile and methanol are the most common and recommended solvents for preparing this compound stock solutions due to its high solubility and good stability.[5][7][10] Use HPLC-grade solvents to avoid impurities that could affect stability.

Q2: How should I store my this compound standard solutions?

A2: For optimal stability, store this compound solutions in tightly sealed, amber glass vials at refrigerated temperatures (+4°C) for short-term use (up to a few weeks). For long-term storage (months), it is recommended to store solutions at -20°C.[4] Always protect solutions from light.

Q3: Can I use aqueous solutions for my this compound standards?

A3: While this compound is stable to hydrolysis in water at neutral, acidic, and basic pH, it has low water solubility.[8] Furthermore, aqueous solutions are prone to microbial contamination. Therefore, for analytical purposes, it is best to use organic solvents. If aqueous dilutions are required for an experiment, they should be prepared fresh daily from a stock solution in an organic solvent.

Q4: What are the primary degradation pathways for this compound?

A4: Based on studies of this compound and other triazole fungicides, the primary degradation pathways are expected to be photodegradation (cleavage and isomerization upon exposure to light) and oxidative degradation.[9] It can also degrade under strong acidic or basic conditions.

Q5: How can I be sure my analytical method is "stability-indicating"?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient (this compound) without interference from its degradation products, impurities, or other components in the sample matrix. To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the degradation products are well-resolved from the parent this compound peak in your chromatogram.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a concentrated, stable stock solution of this compound.

Materials:

  • This compound certified reference material (CRM)

  • HPLC-grade acetonitrile or methanol

  • Class A volumetric flasks

  • Analytical balance

  • Ultrasonic bath

Procedure:

  • Accurately weigh a suitable amount of this compound CRM (e.g., 10 mg) using an analytical balance.

  • Quantitatively transfer the weighed this compound to a Class A volumetric flask (e.g., 10 mL).

  • Add a small amount of the chosen solvent (acetonitrile or methanol) to dissolve the solid.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add the solvent to the mark, cap the flask, and invert several times to ensure homogeneity.

  • Transfer the stock solution to an amber glass vial with a PTFE-lined cap for storage.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and storage conditions.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and validate a stability-indicating analytical method.

Materials:

  • This compound stock solution (e.g., 1000 µg/mL in acetonitrile or methanol)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 30%

  • Water bath or oven

  • UV lamp (e.g., 254 nm or 365 nm)

  • HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

  • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 1N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH. Keep at room temperature or heat at 60°C for a specified time. Neutralize with 1N HCl and dilute with the mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for a specified time. Dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a vial of the this compound stock solution in an oven at a high temperature (e.g., 80°C) for a specified time. Cool and dilute for analysis.

  • Photodegradation: Expose a vial of the this compound stock solution to UV light for a specified duration. Analyze the solution directly or after appropriate dilution.

  • Control Sample: Keep a sample of the this compound stock solution under normal storage conditions (refrigerated, in the dark) to serve as a control.

  • Analysis: Analyze all stressed samples and the control sample using a suitable HPLC method. Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis weigh Weigh this compound CRM dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Final Volume sonicate->dilute store Store in Amber Vial at 4°C/-20°C dilute->store acid Acid Hydrolysis store->acid base Base Hydrolysis store->base oxidation Oxidative Degradation store->oxidation thermal Thermal Degradation store->thermal photo Photodegradation store->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc compare Compare Stressed vs. Control hplc->compare identify Identify Degradation Products compare->identify validate Validate Stability-Indicating Method identify->validate troubleshooting_logic start Inconsistent Analytical Results check_storage Check Storage Conditions (Temp, Light) start->check_storage check_prep Review Standard Preparation Protocol start->check_prep check_method Is the Analytical Method Stability-Indicating? start->check_method improper_storage Improper Storage check_storage->improper_storage Yes solution_storage Correct Storage & Prepare Fresh Standard check_storage->solution_storage No prep_error Preparation Error check_prep->prep_error Yes solution_prep Re-prepare Standard Carefully check_prep->solution_prep No method_issue Method Not Specific check_method->method_issue No hplc_ok hplc_ok improper_storage->solution_storage prep_error->solution_prep solution_method Perform Forced Degradation & Validate Method method_issue->solution_method

References

Technical Support Center: Reproducibility of Tetraconazole Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Tetraconazole bioassays against fungi.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a triazole fungicide that acts as a demethylation inhibitor (DMI).[1] Its primary mode of action is the inhibition of the cytochrome P450 enzyme 14-alpha-sterol demethylase (CYP51).[2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises cell membrane integrity, leading to the inhibition of fungal growth.[2][3]

Q2: Which standardized protocols are recommended for this compound susceptibility testing?

A2: To ensure inter-laboratory reproducibility, it is highly recommended to follow standardized protocols from recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4] For filamentous fungi, the CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing.[4][5] EUCAST also offers detailed definitive documents for the susceptibility testing of moulds.[2][6]

Q3: What are the critical parameters that influence the outcome of a this compound bioassay?

A3: Several factors can significantly impact the results of a this compound bioassay. These include the composition and pH of the culture medium, the size of the fungal inoculum, and the time and temperature of incubation.[7] Adherence to standardized protocols is crucial to control these variables.

Q4: How should the Minimum Inhibitory Concentration (MIC) be determined for this compound?

A4: For azoles like this compound, the MIC in a broth microdilution assay is typically defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control. For filamentous fungi, this is often interpreted as the lowest concentration that results in 100% inhibition of growth.[8] It is important to read the results after a specific incubation period as defined by the standardized protocol being used.[6][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in MIC/EC50 values between replicates. 1. Inconsistent inoculum density.2. Pipetting errors leading to incorrect drug concentrations.3. Edge effects in microtiter plates.1. Standardize the inoculum preparation carefully using a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal spores or cells.[2][6]2. Calibrate pipettes regularly. Use fresh tips for each dilution and fungal suspension.3. To minimize evaporation, incubate plates in a humidified chamber and avoid using the outer wells of the plate for experimental data.
No fungal growth in the positive control wells. 1. Inoculum is not viable.2. Incorrect medium preparation.3. Incubation conditions are incorrect.1. Check the viability of the fungal culture before starting the assay.2. Ensure the medium (e.g., RPMI-1640) is prepared according to the protocol specifications, including pH and glucose concentration.[9]3. Verify the incubator temperature and CO2 levels (if applicable).
"Skipped" wells (growth in higher drug concentrations but not in lower ones). 1. Contamination of the microtiter plate.2. Inaccurate serial dilutions.1. Use aseptic techniques throughout the experimental setup. Seal plates properly to prevent cross-contamination.2. Carefully prepare the serial dilutions of this compound. Ensure thorough mixing at each dilution step.
Trailing growth (reduced but persistent growth at concentrations above the MIC). This is a known phenomenon with azole antifungals where a reduced amount of growth is observed over a range of concentrations.The MIC should be determined as the lowest drug concentration that produces a prominent decrease in turbidity (e.g., ≥50% reduction) compared to the positive control.[10]
MIC/EC50 values are consistently higher or lower than expected from the literature. 1. Fungal strain may have developed resistance.2. Incorrect preparation of this compound stock solution.3. Differences in experimental conditions from published studies.1. Confirm the identity and purity of the fungal isolate. If resistance is suspected, molecular testing for mutations in the target enzyme (CYP51) may be warranted.2. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and that the stock concentration is accurate.3. Strictly adhere to a standardized protocol (CLSI or EUCAST) to allow for better comparison with literature data.

Quantitative Data: this compound Efficacy

The following table summarizes the 50% effective concentration (EC50) values of this compound against various phytopathogenic fungi. These values can serve as a baseline for comparison, but it is important to note that results may vary based on the specific fungal isolate and the experimental conditions.

Fungal SpeciesEC50 (µg/mL)Reference
Alternaria alternataNot specified, but DMI fungicides show efficacy[11]
Botrytis cinerea3.31 (for a similar triazole)[12]
Cercospora beticolaSignificant increase in resistance observed over time[13]
Wheat Pathogens0.382 - 0.802 mg/L[2]

Experimental Protocols

Broth Microdilution Susceptibility Assay for Filamentous Fungi (adapted from CLSI M38-A2)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

1. Preparation of Antifungal Agent:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of this compound in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentrations.

2. Inoculum Preparation:

  • Grow the fungal isolate on potato dextrose agar (PDA) to induce sporulation.

  • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.

  • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer and a standard curve, or a hemocytometer.[9]

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Seal the plate and incubate at 35°C for 48-72 hours, depending on the growth rate of the fungus.[6]

4. Reading the MIC:

  • Visually examine the plate for fungal growth.

  • The MIC is the lowest concentration of Tetraconazol that shows 100% inhibition of growth compared to the positive control.[8]

Visualizations

Tetraconazole_Pathway cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols 14-alpha-demethylase (CYP51) Intermediate Sterols->Ergosterol This compound This compound This compound->Lanosterol Inhibits

Caption: this compound's mechanism of action in the fungal ergosterol biosynthesis pathway.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Serial Dilutions C Inoculate Microtiter Plate A->C B Prepare Fungal Inoculum (Standardized) B->C D Incubate Plate (e.g., 35°C, 48-72h) C->D E Read MIC/EC50 Values D->E F Data Analysis and Interpretation E->F

Caption: A generalized workflow for a this compound bioassay.

Troubleshooting_Logic Start Inconsistent Bioassay Results Inoculum Check Inoculum Standardization Start->Inoculum Inoculum->Inoculum Adjust Dilution Verify Drug Dilutions Inoculum->Dilution OK Dilution->Dilution Correct Conditions Confirm Incubation Conditions Dilution->Conditions OK Conditions->Conditions Adjust Protocol Review Standard Protocol Adherence Conditions->Protocol OK Protocol->Protocol Revise Result_OK Results Consistent Protocol->Result_OK OK

Caption: A logical flow for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Investigating Fungal Resistance to Tetraconazole

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the mechanisms of fungal resistance to the azole antifungal agent, Tetraconazole.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fungal resistance to this compound?

A1: Fungal resistance to this compound, a member of the azole class, is primarily driven by three well-documented mechanisms:

  • Target Site Modification: This involves mutations in the CYP51 (also known as ERG11) gene, which encodes the target enzyme, lanosterol 14α-demethylase. These mutations can prevent or reduce the binding affinity of this compound to the enzyme, rendering the drug ineffective.

  • Overexpression of the Target Enzyme: Fungal cells can increase the production of the CYP51 enzyme. This overexpression means that even if some enzyme molecules are inhibited by the drug, enough remain active to complete the ergosterol biosynthesis pathway.

  • Increased Drug Efflux: Fungi can actively pump the drug out of the cell using transporter proteins, primarily from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) classes. Overexpression of the genes encoding these pumps reduces the intracellular concentration of this compound to sub-lethal levels.

Q2: How does this compound work, and what is the role of the CYP51 gene?

A2: this compound functions by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and function. By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane, which ultimately inhibits fungal growth.

Q3: My fungal isolate shows this compound resistance, but sequencing of the CYP51A gene revealed no mutations. What other mechanisms could be involved?

A3: While mutations in CYP51A are a common cause of resistance, their absence points towards other significant mechanisms. You should investigate:

  • CYP51 Gene Overexpression: The fungus may be overexpressing the wild-type CYP51A gene. This can be quantified using qPCR.

  • Efflux Pump Overexpression: The isolate might be upregulating genes for ABC or MFS transporters, which actively expel this compound from the cell. Expression levels of known transporter genes (e.g., CDR1, MDR1) should be checked via qPCR.

  • Mutations in Other CYP51 Isoforms: Some fungi possess multiple paralogues of the CYP51 gene (e.g., CYP51B, CYP51C). Resistance could be conferred by mutations or expression changes in these other isoforms.

  • Alterations in Upstream Regulatory Pathways: Mutations in transcription factors that regulate the expression of CYP51 or efflux pumps can also lead to resistance.

Q4: Can resistance to this compound confer cross-resistance to other azole antifungals?

A4: Yes, it is common. The mechanisms of resistance are often shared across the azole class because they target the same enzyme. For example, a mutation in the CYP51 gene that reduces this compound binding can also affect the binding of other azoles like itraconazole or voriconazole. Similarly, the overexpression of multidrug resistance (MDR) efflux pumps is, by nature, a mechanism that can confer resistance to multiple structurally related compounds. However, the pattern of cross-resistance can be complex and depends on the specific mutation or gene involved.

Section 2: Troubleshooting Experimental Issues

Q: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent and show high variability between replicates. What are the potential causes?

A: Inconsistent MIC values are a common challenge in antifungal susceptibility testing. Several factors could be responsible:

  • Inoculum Preparation: The density of the initial fungal inoculum is critical. Too high a concentration can overwhelm the drug, leading to artificially high MICs, while too low a concentration can lead to underestimated MICs. Ensure you are using a standardized and verified method (e.g., spectrophotometer or hemocytometer) to prepare your inoculum to the recommended concentration (e.g., 0.5–2.5 x 10^3 CFU/mL for yeasts).

  • Incubation Time and Temperature: Incubation periods that are too short may not allow for sufficient growth, while overly long incubations can lead to drug degradation or the emergence of trailing growth, making endpoints difficult to read. For most yeasts, a 24-48 hour incubation is standard, while molds may require longer. Ensure the incubator maintains a stable and uniform temperature.

  • Endpoint Reading: For azoles, the endpoint is typically defined as the concentration that causes a significant (e.g., 50%) reduction in growth compared to the drug-free control well, not necessarily complete inhibition. This can be subjective if read by eye. Using a microplate reader for optical density measurements can provide more objective and reproducible results.

  • Media Composition: The type of media used (e.g., RPMI-1640) can influence fungal growth and drug activity. Ensure the pH is buffered correctly and that you are using a standardized, high-quality medium for consistency.

**Q: I am performing qPCR to analyze CYP51 gene expression, but my amplification curves are poor, or the efficiency is low

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Tetraconazole Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Tetraconazole residues.

Troubleshooting Guide

Problem: Poor recovery of this compound during sample preparation.

Q1: My this compound recovery is low after using the QuEChERS method. What are the possible causes and how can I improve it?

A1: Low recovery of this compound using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can stem from several factors. Here's a systematic approach to troubleshoot and improve your recovery:

  • Suboptimal Extraction: Ensure complete and efficient extraction of this compound from the sample matrix.

    • Homogenization: Thoroughly homogenize the sample to ensure a representative portion is taken for extraction.

    • Solvent Choice: Acetonitrile is a common and effective solvent for this compound extraction.[1]

    • Salting-Out Effect: The addition of salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is crucial for inducing phase separation and driving the analyte into the acetonitrile layer.[1] Ensure the salts are fresh and added in the correct proportions.

  • Ineffective Clean-up: The dispersive solid-phase extraction (d-SPE) step is critical for removing interfering matrix components. The choice of sorbent is key.

    • Primary Secondary Amine (PSA): PSA is effective at removing organic acids, sugars, and some pigments.[1]

    • C18: C18 is used to remove non-polar interferences like fats and waxes. For fatty matrices, a combination of PSA and C18 is often beneficial.

    • Graphitized Carbon Black (GCB): GCB can remove pigments and sterols but may also retain planar analytes like this compound. Use with caution and optimize the amount carefully.

  • Analyte Degradation: this compound may be susceptible to degradation under certain pH conditions. Buffering the extraction with citrate or acetate salts can help maintain a stable pH.

Quantitative Data Summary: this compound Recovery with QuEChERS

MatrixFortification Level (mg/kg)Recovery (%)Reference
Tomato0.189.4[2]
Tomato0.595.6[2]
Tomato1.092.5[2]

Experimental Protocol: Modified QuEChERS for this compound in Tomato

This protocol is adapted from a study on this compound analysis in tomatoes.[1][2]

1. Sample Preparation:

  • Homogenize 10 g of the tomato sample.
  • Place the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Vortex vigorously for 1 minute.
  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
  • Vortex immediately and vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE Clean-up:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
  • Add 150 mg of anhydrous MgSO₄ and 25 mg of PSA.
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Problem: Inconsistent or inaccurate quantitative results due to matrix effects.

Q2: I'm observing significant signal suppression/enhancement for this compound in my samples. How can I mitigate these matrix effects?

A2: Matrix effects, manifesting as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis and can lead to inaccurate quantification. Here are several strategies to address this issue:

  • Matrix-Matched Calibration: This is a widely used and effective method to compensate for matrix effects.

    • Principle: Calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

    • Procedure:

      • Obtain a representative blank matrix (e.g., untreated tomato for tomato analysis).

      • Process the blank matrix using your validated sample preparation method (e.g., QuEChERS).

      • Use the resulting blank matrix extract to prepare your calibration standards at various concentration levels.

      • Construct the calibration curve using these matrix-matched standards.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.

    • Principle: A SIL-IS of this compound (e.g., this compound-d4) has nearly identical chemical and physical properties to the native analyte. It will co-elute and experience the same degree of ion suppression or enhancement. By monitoring the ratio of the analyte to the IS, the matrix effect can be effectively compensated for.

    • Availability: While specific commercial availability can vary, several vendors specialize in synthesizing stable isotope-labeled standards for pesticides. It is recommended to search catalogs of chemical standard suppliers.

    • Usage: The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process.

  • Standard Addition Method: This method is particularly useful when a blank matrix is unavailable or when the matrix composition varies significantly between samples.

    • Principle: Known amounts of a this compound standard are added to aliquots of the sample extract. The instrument response is then plotted against the added concentration, and the original concentration in the sample is determined by extrapolating the linear regression to the x-intercept.

    • Drawback: This method is more labor-intensive as each sample requires multiple analyses.

Logical Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow start Inaccurate Quantitative Results (Signal Suppression/Enhancement) q_matrix_matched Is a representative blank matrix available? start->q_matrix_matched matrix_matched Use Matrix-Matched Calibration q_matrix_matched->matrix_matched Yes q_sil_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) available? q_matrix_matched->q_sil_is No end Accurate Quantification matrix_matched->end sil_is Use SIL-IS (Gold Standard) q_sil_is->sil_is Yes standard_addition Use Standard Addition Method q_sil_is->standard_addition No sil_is->end standard_addition->end

Caption: Decision tree for selecting a strategy to mitigate matrix effects.

Frequently Asked Questions (FAQs)

Q3: What are the typical LC-MS/MS parameters for this compound analysis?

A3: While optimal parameters should be determined empirically for your specific instrument, here are some typical starting conditions for this compound analysis:

Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Around 30-40 °C.

Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺ of this compound. Product ions are generated by collision-induced dissociation (CID). Specific transitions should be optimized on your instrument, but common transitions can often be found in pesticide databases or literature. At least two transitions are recommended for confirmation.

Q4: How do I perform a matrix effect study to quantify the extent of ion suppression or enhancement?

A4: A quantitative assessment of the matrix effect can be performed by comparing the response of an analyte in a pure solvent to its response in a blank matrix extract.

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL). This is your Set A .

  • Prepare a blank matrix extract by processing a sample known to be free of this compound using your sample preparation method.

  • Spike the blank matrix extract with the this compound standard to the same final concentration as in Set A. This is your Set B .

  • Inject and analyze both sets of samples using your LC-MS/MS method.

  • Calculate the matrix effect (ME) using the following formula:

    ME (%) = ( (Peak Area in Set B - Peak Area in Set A) / Peak Area in Set A ) * 100

    • A negative ME% indicates ion suppression.

    • A positive ME% indicates ion enhancement.

    • Values between -20% and +20% are generally considered acceptable, but this can depend on the specific requirements of the assay.

Troubleshooting Workflow for Matrix Effect Assessment

MatrixEffectAssessment start Start: Assess Matrix Effect prep_A Prepare Standard in Solvent (Set A) start->prep_A prep_B Prepare Standard in Blank Matrix Extract (Set B) start->prep_B analyze Analyze Set A and Set B by LC-MS/MS prep_A->analyze prep_B->analyze calculate Calculate Matrix Effect (%) analyze->calculate decision Is |ME%| <= 20%? calculate->decision acceptable Matrix Effect is Acceptable decision->acceptable Yes unacceptable Matrix Effect is Significant (Implement Compensation Strategy) decision->unacceptable No

Caption: Workflow for the quantitative assessment of matrix effects.

A5: Yes, if a SIL-IS for this compound is not available, you can use a structural analog as an internal standard. A structural analog is a compound that is chemically similar to the analyte but not identical.

Considerations for Choosing a Structural Analog IS:

  • Similar Chemical Properties: The IS should have similar extraction recovery and chromatographic behavior to this compound.

  • No Natural Occurrence: The IS should not be present in the samples you are analyzing.

  • Chromatographic Resolution: The IS should be chromatographically resolved from this compound if they have different MRM transitions. If they co-elute, their MRM transitions must be distinct.

  • Similar Ionization Efficiency: Ideally, the IS should have a similar ionization efficiency to this compound in the MS source.

Important Note: While a structural analog can correct for some variability in sample preparation and injection volume, it will not compensate for matrix effects as effectively as a SIL-IS because it may not experience the exact same degree of ion suppression or enhancement. Therefore, if using a structural analog, it is still highly recommended to use matrix-matched calibration.

References

Technical Support Center: Stability Testing and Degradation of Tetraconazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation analysis of tetraconazole formulations.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for this compound formulations?

A1: Forced degradation studies for this compound formulations are designed to accelerate the chemical degradation of the active ingredient to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3][4] Typical stress conditions include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80°C).[5]

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60-80°C).[5]

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room or elevated temperatures.[5][6]

  • Thermal Degradation: Exposing the solid or solution form of the formulation to high temperatures (e.g., 60-100°C).

  • Photodegradation: Exposing the formulation to UV and/or visible light, as per ICH Q1B guidelines, to assess light sensitivity.[2][5]

It is important to note that while this compound itself has been reported to be relatively stable to hydrolysis in aqueous solutions at pH 5, 7, and 9, related triazole compounds like terconazole show degradation under acidic and oxidative conditions.[6][7] Therefore, performing these stress tests is crucial. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent molecule.[5]

Q2: What are the expected degradation pathways for this compound?

A2: Based on the chemical structure of this compound and data from related triazole fungicides, the following degradation pathways can be anticipated:

  • Hydrolysis: While this compound is reported to be stable under neutral pH, extreme pH conditions combined with heat could potentially lead to the cleavage of the ether linkage or other bonds.

  • Oxidation: The triazole ring and the dichlorophenyl moiety could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives. Studies on the similar compound terconazole have shown it degrades under oxidative stress.[6][7]

  • Photodegradation: Exposure to UV light can induce photolytic cleavage. For the related compound terconazole, photodegradation has been shown to involve the loss of chlorine atoms from the dichlorophenyl ring.[4] A known environmental transformation product of this compound is 1H-1,2,4-triazol-1-ylacetic acid.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur.

Q3: Which analytical techniques are most suitable for stability testing of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and recommended techniques for the stability testing of this compound.[6][8][9][10] These methods, typically coupled with UV or mass spectrometry (MS) detectors, offer the necessary selectivity and sensitivity to separate this compound from its degradation products and formulation excipients.[8][11][12] A well-developed stability-indicating HPLC or UPLC method should be able to resolve all potential degradation products from the parent peak and from each other.

Troubleshooting Guides

HPLC/UPLC Method-Related Issues
Problem Possible Cause Troubleshooting Steps
Peak Tailing for this compound Peak Secondary interactions between the basic nitrogen atoms in the triazole ring and residual silanols on the HPLC column packing.- Lower the pH of the mobile phase (e.g., to pH 3) to suppress the ionization of silanol groups.- Use a highly end-capped column or a column with a different stationary phase (e.g., a polymer-based column).- Add a competing base to the mobile phase in small concentrations.
Poor Resolution Between this compound and a Degradation Product Inadequate separation power of the current chromatographic conditions.- Optimize the mobile phase composition (e.g., change the organic solvent ratio or the type of organic modifier).- Adjust the pH of the mobile phase.- Decrease the flow rate.- Use a column with a smaller particle size or a longer column to increase efficiency.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, injection system, or carryover from a previous injection.[13]- Use fresh, high-purity solvents and additives for the mobile phase.- Implement a robust needle wash procedure in the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover.[13]
Baseline Drift or Noise - Temperature fluctuations in the column or detector.- Mobile phase is not properly mixed or degassed.- Contaminated detector cell.[14][15]- Use a column oven and ensure a stable laboratory temperature.- Ensure thorough mixing and degassing of the mobile phase.- Flush the detector cell with a strong solvent like isopropanol or methanol.[14]
Split Peaks - Column void or partially blocked inlet frit.- Sample solvent is incompatible with the mobile phase.[16]- Reverse and flush the column (if permissible by the manufacturer).- Replace the column inlet frit or the guard column.- Dissolve the sample in the mobile phase or a weaker solvent.[16]
Sample Preparation-Related Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery of this compound - Incomplete extraction from the formulation matrix.- Adsorption of the analyte to labware.- Optimize the extraction solvent and procedure (e.g., increase sonication time or use a different solvent).- Use silanized glassware or polypropylene tubes to minimize adsorption.
Matrix Effects (Ion Suppression or Enhancement in LC-MS) Co-eluting excipients or matrix components from the formulation affecting the ionization of this compound and its degradation products.- Improve the sample clean-up procedure (e.g., use solid-phase extraction (SPE)).- Dilute the sample extract.- Use a matrix-matched calibration curve for quantification.

Data Presentation

Table 1: Summary of this compound Degradation Kinetics in Environmental Matrices

MatrixConditionsHalf-life (t½) in daysDegradation Kinetics ModelReference
GrapesRecommended application rate12.5Non-linear two-compartment first + first-order[17][18]
GrapesDouble application rate28.5Non-linear two-compartment first + first-order[17][18]
StrawberriesField applicationNot enantioselective degradationFirst-order[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Emulsifiable Concentrate (EC) Formulation

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound EC formulation

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Class A volumetric flasks and pipettes

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Accurately weigh an amount of the this compound EC formulation and dilute with a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL of this compound).

  • Acid Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final volume with the initial solvent.

  • Base Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.1 M NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to a final volume.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 5 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final volume.

  • Thermal Degradation:

    • Transfer a known amount of the solid this compound active pharmaceutical ingredient (API) and the liquid EC formulation into separate vials.

    • Place the vials in an oven at 105°C for 48 hours.

    • After cooling, dissolve/dilute the samples to a known concentration.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water). A typical starting point could be 60:40 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (based on the UV spectrum of related compounds, this may need optimization for this compound).[9]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations to establish a calibration curve.

  • Sample Preparation: Dilute the stressed samples from Protocol 1 to fall within the concentration range of the calibration curve.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation:

    • Identify the peak for this compound based on the retention time of the standard.

    • Identify the peaks for the degradation products, which will appear at different retention times.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to the unstressed control.

    • Assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis T_Form This compound Formulation Stock_Sol Stock Solution (e.g., 1 mg/mL) T_Form->Stock_Sol Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock_Sol->Acid Base Base Hydrolysis (0.1M NaOH, 80°C) Stock_Sol->Base Oxidation Oxidation (30% H₂O₂, RT) Stock_Sol->Oxidation Thermal Thermal (105°C) Stock_Sol->Thermal Photo Photochemical (ICH Q1B) Stock_Sol->Photo HPLC Stability-Indicating HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (% Degradation, Peak Purity) HPLC->Data

Caption: Workflow for forced degradation studies of this compound formulations.

Tetraconazole_Degradation_Pathway cluster_degradation Potential Degradation Pathways (Inferred) This compound This compound Dechlorination Dechlorination Product (Loss of Cl from dichlorophenyl ring) This compound->Dechlorination Photodegradation Hydroxylation Hydroxylated Product (Addition of -OH group) This compound->Hydroxylation Oxidation Ether_Cleavage Ether Cleavage Products This compound->Ether_Cleavage Hydrolysis (extreme conditions) Triazole_Acid 1H-1,2,4-triazol-1-ylacetic acid (Known Environmental Product) This compound->Triazole_Acid Environmental Degradation

Caption: Proposed degradation pathways for this compound based on available data.

References

Strategies to enhance Tetraconazole efficacy against resistant fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of Tetraconazole against resistant fungal strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fungal resistance to this compound and other azole fungicides?

A1: Fungal resistance to azole fungicides, including this compound, is a multifaceted issue involving several key mechanisms:

  • Target Site Modification: Mutations in the ERG11 (also known as cyp51) gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory effect.[1][2][3][4][5][6]

  • Overexpression of the Target Enzyme: An increased production of the Erg11p enzyme, often due to upregulation of the ERG11 gene, can effectively dilute the impact of the fungicide, requiring higher concentrations to achieve the same level of inhibition.[2][4][7][8]

  • Increased Efflux of the Drug: Fungal cells can actively pump this compound out of the cell using ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[2][6][7][9] Overexpression of the genes encoding these pumps is a common resistance mechanism.

  • Alterations in the Sterol Biosynthesis Pathway: Changes in the ergosterol biosynthesis pathway can lead to the production of alternative sterols or the accumulation of toxic sterol intermediates, which can affect membrane fluidity and function, indirectly conferring resistance.[1][3][10]

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix, which can limit drug penetration.[3][6][8]

Q2: What are the most promising strategies to overcome this compound resistance?

A2: Researchers are exploring several strategies to enhance this compound efficacy against resistant strains:

  • Combination Therapy: Combining this compound with other antifungal agents that have different mechanisms of action can create synergistic or additive effects.[11][12][13][14][15][16][17] This approach can also help to prevent the emergence of resistance.[12]

  • Use of Adjuvants and Chemo-sensitizing Agents: Adjuvants can enhance the performance of fungicides by improving their physical characteristics, such as spray droplet retention and leaf coverage.[18][19] Chemo-sensitizing agents, such as efflux pump inhibitors, can reverse resistance by blocking the mechanisms that fungi use to protect themselves.[9]

  • Targeting Stress Response Pathways: Fungal stress response pathways, involving chaperones like Hsp90 and signaling pathways like the calcineurin pathway, play a crucial role in azole tolerance and resistance.[6][9][20] Inhibiting these pathways can re-sensitize resistant fungi to this compound.

Q3: How can I test for synergy between this compound and another compound?

A3: The checkerboard microdilution assay is the most common in vitro method to assess the interaction between two antimicrobial agents.[11][21][22][23][24] This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, indifferent, or antagonistic). A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Problem: My this compound treatment is no longer effective against a previously susceptible fungal strain.

Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance compared to the original susceptible strain.[25] 2. Investigate Mechanism: If possible, sequence the ERG11 gene to check for mutations.[2][3][5] Use molecular techniques like qPCR to assess the expression levels of ERG11 and major efflux pump genes.[2][7] 3. Implement Enhancement Strategy: Test combination therapies with other fungicides or consider adding an adjuvant or a known efflux pump inhibitor.[9][12]
Experimental Variability 1. Review Protocol: Ensure consistent inoculum preparation, media composition, and incubation conditions.[26][27] 2. Calibrate Equipment: Verify the accuracy of pipettes and spectrophotometers. 3. Use Control Strains: Include a known susceptible and a known resistant strain in your experiments for comparison.
Biofilm Formation 1. Microscopic Examination: Check for biofilm formation in your culture system. 2. Test Anti-biofilm Agents: Consider combining this compound with compounds known to disrupt biofilms.[6]

Problem: I am observing inconsistent results in my synergy testing experiments.

Possible Cause Troubleshooting Steps
Inaccurate Pipetting 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Careful Technique: Pay close attention to pipetting technique to ensure accurate serial dilutions.
Incorrect Endpoint Determination 1. Standardize Reading Method: Use a spectrophotometer for more objective endpoint determination compared to visual assessment.[28] 2. Consistent Criteria: Apply the same MIC endpoint criteria (e.g., 50% growth inhibition for azoles against yeasts) across all experiments.[25]
Drug Interaction Variability 1. Concentration Dependence: The nature of the interaction (synergy, antagonism) can be concentration-dependent.[15] Ensure a wide range of concentrations is tested in the checkerboard assay. 2. Isolate Specificity: Drug interactions can be isolate-specific.[21] Test multiple resistant isolates if possible.

Quantitative Data Summary

The following table summarizes the interpretation of the Fractional Inhibitory Concentration (FIC) index, a key metric in synergy testing.

Interaction FIC Index (FICI) Interpretation
Synergy FICI ≤ 0.5The combined effect of the two drugs is significantly greater than the sum of their individual effects.[22]
Additive 0.5 < FICI ≤ 1.0The combined effect is equal to the sum of the individual effects.[22]
Indifferent 1.0 < FICI ≤ 2.0 (or 4.0 in some literature)The drugs do not interact.[22]
Antagonism FICI > 2.0 (or 4.0 in some literature)The combined effect is less than the effect of the more active drug alone.[22]

Note: Specific quantitative data for this compound combinations against resistant strains is highly dependent on the fungal species, the specific resistant isolate, and the combination agent used. Researchers should generate their own data following the provided protocols.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI).[25][26]

Materials:

  • 96-well microtiter plates

  • Fungal isolate

  • This compound stock solution

  • RPMI-1640 medium buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the fungal isolate and prepare a spore or cell suspension. Adjust the suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds in RPMI-1640 medium.[26]

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of this compound in the 96-well plate using RPMI-1640 medium.

  • Inoculate Plate: Add the fungal inoculum to each well. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate: Incubate the plate at 35°C. Incubation times vary by organism: 24 hours for Candida spp., 48-72 hours for molds.[25][29]

  • Determine MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control.[25][28] This can be determined visually or by reading the optical density with a spectrophotometer.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the interaction between this compound and a second compound.[11][23]

Procedure:

  • Prepare Drug Dilutions: In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second compound along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate Plate: Add the fungal inoculum, prepared as in the MIC protocol, to each well. Include growth and sterility controls.

  • Incubate: Incubate the plate under the same conditions as the MIC assay.

  • Read Results: Determine the MIC of each drug alone and in combination for each well.

  • Calculate FIC Index: Calculate the FIC for each drug and the FIC index (FICI) for each combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret Results: Use the FICI values to determine the nature of the interaction as summarized in the quantitative data table above.

Visualizations

Azole_Resistance_Pathway cluster_Cell Fungal Cell cluster_Resistance Resistance Mechanisms Tetraconazole_in This compound (extracellular) Tetraconazole_cell This compound (intracellular) Tetraconazole_in->Tetraconazole_cell Diffusion Erg11 Erg11p (Lanosterol 14α-demethylase) Tetraconazole_cell->Erg11 Inhibition EffluxPump Efflux Pump (ABC/MFS Transporter) Tetraconazole_cell->EffluxPump Ergosterol Ergosterol Erg11->Ergosterol Catalysis Lanosterol Lanosterol Lanosterol->Erg11 Membrane Cell Membrane Integrity Ergosterol->Membrane EffluxPump->Tetraconazole_in Efflux ERG11_gene ERG11 gene Mutation ERG11 Mutation (Reduced Affinity) ERG11_gene->Mutation Mutation Overexpression ERG11 Overexpression ERG11_gene->Overexpression Upregulation Efflux_gene Efflux Pump gene Efflux_up Efflux Pump Upregulation Efflux_gene->Efflux_up Upregulation Mutation->Erg11 Alters Target Overexpression->Erg11 Increases Efflux_up->EffluxPump Increases

Caption: Key mechanisms of fungal resistance to azole fungicides like this compound.

Checkerboard_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_plate Prepare Checkerboard Plate (Serial dilutions of Drug A and B) prep_inoculum->prep_plate inoculate Inoculate Plate prep_plate->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs of Drugs (Alone and in Combination) incubate->read_mic calc_fic Calculate FIC Index (FICI) read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, etc.) calc_fic->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard synergy assay.

References

Challenges and solutions in chiral separation of Tetraconazole isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral separation of tetraconazole isomers. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral separation of this compound isomers?

The most common and successful method for separating this compound enantiomers is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP).[1][2][3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[1][2][3][4] Supercritical Fluid Chromatography (SFC) has also been explored as a greener alternative to HPLC, offering faster separations and reduced solvent consumption.[5][6]

Q2: Which type of chiral stationary phase (CSP) is most effective for this compound separation?

Polysaccharide-based CSPs are highly recommended for the chiral resolution of this compound. Specifically, cellulose tris-(4-methylbenzoate) and cellulose tris(3-chloro-4-methylphenylcarbamate) have demonstrated excellent performance in providing good separation of the enantiomers.[1][2] The choice of CSP is a critical factor, and different polysaccharide derivatives can exhibit varying selectivity.[4][7][8]

Q3: How does the mobile phase composition affect the separation?

The composition of the mobile phase significantly influences the retention and resolution of this compound enantiomers. For normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as ethanol or isopropanol is typically used.[1][9] The ratio of these components is crucial; for instance, a mobile phase of n-hexane and ethanol in a 90:10 (v/v) ratio has been shown to achieve good separation.[1] The polarity and type of alcohol modifier can impact the interaction between the analyte and the CSP, thereby affecting the separation.[9]

Q4: What is the role of temperature in the chiral separation of this compound?

Temperature is an important parameter that can affect the efficiency of chiral separation.[10][11] For the separation of this compound enantiomers on a cellulose tris-(4-methylbenzoate) CSP, a temperature of 20°C has been used successfully.[1] Generally, lower temperatures tend to improve resolution in HPLC, but this can also lead to increased analysis time and higher backpressure. It is advisable to optimize the temperature for a balance between resolution and practical run times. In some cases, increasing the temperature can surprisingly enhance separation factors.[11]

Q5: Can mobile phase additives improve the separation?

Yes, mobile phase additives can significantly impact chiral separations.[12][13][14] While not always necessary for this compound, additives like acids or bases can be used to improve peak shape and resolution for other chiral compounds by influencing the ionization state of the analyte and its interaction with the CSP.[9] The use of additives should be carefully considered, as they can also have a "memory effect" on the column, impacting future separations.[15]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or no resolution of enantiomers Inappropriate Chiral Stationary Phase (CSP).Verify that a polysaccharide-based CSP is being used. Consider screening different cellulose or amylose-based columns.[4][7]
Incorrect mobile phase composition.Optimize the ratio of the non-polar solvent (e.g., n-hexane) and the alcohol modifier (e.g., ethanol, isopropanol). Start with a common ratio like 90:10 (v/v) and adjust as needed.[1][9]
Inappropriate temperature.Experiment with different column temperatures. A lower temperature (e.g., 20°C) often improves resolution.[1][11]
Broad or tailing peaks Poor sample solvent.Ensure the sample is dissolved in a solvent that is compatible with the mobile phase and weaker than the mobile phase to avoid peak distortion.
Column contamination or degradation.Flush the column with an appropriate solvent. If using a coated polysaccharide CSP, be cautious of using "forbidden" solvents that can damage the phase.[4][16][17] Consider using a guard column to protect the analytical column.
Inappropriate flow rate.Optimize the flow rate. A typical flow rate for this compound separation is around 0.8 to 1.0 mL/min.[1]
Fluctuating retention times Unstable temperature.Use a column thermostat to maintain a consistent temperature.
Inconsistent mobile phase preparation.Ensure the mobile phase is prepared accurately and consistently for each run. Use a high-quality solvent.
Air bubbles in the system.Degas the mobile phase thoroughly before use.[18]
High backpressure Blockage in the system.Check for blockages in the tubing, frits, or at the head of the column. Reversing the column flow (if permissible for the column) can sometimes dislodge particulates from the inlet frit.[17]
Low operating temperature.Lower temperatures increase mobile phase viscosity, leading to higher pressure. A slight increase in temperature may be necessary.
Precipitated sample in the column.Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase.[17]

Experimental Protocols

Key Experiment: Chiral HPLC Separation of this compound Isomers

This protocol is based on a successful method reported for the enantioselective determination of this compound.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Chiral Column: Cellulose tris-(4-methylbenzoate) based CSP.

  • Mobile Phase: n-hexane:ethanol (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20°C.

  • Detection Wavelength: As appropriate for this compound (e.g., 220 nm).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a standard stock solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 0.5-50 µg/mL).[1]

4. Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions.

  • Record the chromatograms and determine the retention times for the two enantiomers.

  • To confirm the identity of the enantiomers, if individual standards are available, inject them separately.

Data Presentation

Table 1: Reported Chromatographic Conditions for this compound Chiral Separation

Parameter Method 1 [1]Method 2 [2]
Chromatography Technique HPLCHPLC-MS/MS
Chiral Stationary Phase Cellulose tris-(4-methylbenzoate)Cellulose tris(3-chloro-4-methylphenylcarbamate)
Mobile Phase n-hexane:ethanol (90:10, v/v)Methanol:0.1% formic acid solution (70:30, v/v)
Flow Rate 0.8 mL/minNot specified
Temperature 20°CNot specified
Detection Diode Array DetectorTandem Mass Spectrometry

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Chiral Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: Experimental workflow for chiral HPLC separation.

Troubleshooting_Logic Start Poor Enantiomer Resolution CheckCSP Is the CSP appropriate? (Polysaccharide-based) Start->CheckCSP CheckMobilePhase Is the mobile phase composition optimal? CheckCSP->CheckMobilePhase Yes SelectNewCSP Select a different polysaccharide CSP CheckCSP->SelectNewCSP No CheckTemp Is the temperature optimized? CheckMobilePhase->CheckTemp Yes AdjustMobilePhase Adjust solvent ratio (e.g., n-hexane/alcohol) CheckMobilePhase->AdjustMobilePhase No Success Resolution Achieved CheckTemp->Success Yes AdjustTemp Adjust temperature (e.g., lower it) CheckTemp->AdjustTemp No SelectNewCSP->Start AdjustMobilePhase->Start AdjustTemp->Start

Caption: Troubleshooting logic for poor enantiomer resolution.

References

Technical Support Center: Refining Kinetic Models for Tetraconazole Dissipation in Different Soil Types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in their studies of Tetraconazole dissipation in soil.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experimental work on this compound dissipation in soil.

Q1: My this compound dissipation data does not fit a simple first-order (SFO) kinetic model. What could be the reason?

A1: While the dissipation of this compound often follows first-order kinetics, deviations can occur due to several factors.[1][2] If your data doesn't fit an SFO model, consider the following:

  • Biphasic Dissipation: Pesticide degradation in soil can be a biphasic process, characterized by an initial rapid decline followed by a slower dissipation rate. This may be due to the initial degradation of the readily available this compound fraction, while the remaining portion is more strongly adsorbed to soil particles and degrades more slowly. In such cases, non-linear models like the double first-order in parallel (DFOP) or first-order multi-compartment (FOMC) models may provide a better fit to your data.[2][3]

  • Soil Heterogeneity: Soils are complex and heterogeneous matrices. Variations in microbial populations, organic matter distribution, and pH within your soil samples can lead to non-uniform degradation rates, causing deviations from SFO kinetics.

  • Aging of Residues: Over time, this compound can become more strongly bound to soil organic matter and clay particles, a process known as "aging." This sequestration can reduce its bioavailability for microbial degradation, leading to a slower dissipation rate in the later stages of your experiment.

Q2: I am observing high variability and poor reproducibility in my dissipation study results. What are the potential causes and how can I mitigate them?

A2: High variability is a common challenge in soil studies. Here are some potential causes and solutions:

  • Inconsistent Soil Samples: Ensure your soil samples are thoroughly homogenized before spiking with this compound. Soil properties can vary significantly even within a small area.

  • Inaccurate Spiking: The application of this compound to the soil samples must be uniform. Use a calibrated microsyringe or other precise application methods to ensure each replicate receives the same concentration.

  • Variable Incubation Conditions: Maintain consistent temperature, moisture, and light conditions throughout the experiment. Fluctuations in these parameters can significantly impact microbial activity and, consequently, the degradation rate of this compound.[1] Incubating samples in the dark at a constant temperature (e.g., 25°C) is a common practice.[4]

  • Extraction Inefficiency: The extraction method must be robust and consistently recover this compound from the soil matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in soil.[5][6][7][8] Ensure the protocol is followed precisely for all samples.

  • Analytical Errors: Calibrate your analytical instruments (e.g., GC-MS) regularly and include quality control samples (blanks, spikes, and duplicates) in each analytical batch to monitor instrument performance and the accuracy and precision of your measurements.

Q3: My calculated half-life (DT50) for this compound seems unusually long/short compared to published data. What factors could be influencing this?

A3: The half-life of this compound in soil is highly dependent on a variety of soil and environmental factors:

  • Soil Type and Composition: The texture of the soil (sandy, loam, clay) plays a crucial role. Soils with higher clay and organic matter content tend to adsorb pesticides more strongly, which can either protect them from degradation (leading to a longer half-life) or, in some cases, enhance microbial degradation by providing a favorable environment for microorganisms.[9]

  • Soil Organic Matter (OM): Higher organic matter content generally leads to increased adsorption of this compound. This can sometimes result in a longer half-life due to reduced bioavailability. However, organic matter also supports a larger and more active microbial population, which can accelerate degradation.[10][11] The overall effect depends on the specific characteristics of the soil and the microbial community.

  • Soil pH: The pH of the soil can influence the chemical stability of this compound and the activity of soil microorganisms. While some studies have shown that the degradation of certain triazole fungicides is influenced by pH, others have found the dissipation of this compound in water to be largely pH-independent.[12][13][14] However, soil pH is a critical factor for microbial activity, which is a key driver of this compound degradation.[15]

  • Microbial Population: The presence of microorganisms capable of degrading this compound is a primary factor determining its persistence. Soils with a history of pesticide application may harbor adapted microbial populations that can degrade the compound more rapidly.[16]

  • Temperature and Moisture: Higher temperatures and optimal moisture levels generally increase microbial activity and the rate of chemical degradation, leading to a shorter half-life.[1]

Q4: Should I use sterilized or non-sterilized soil for my dissipation study?

A4: The choice between sterilized and non-sterilized soil depends on the objective of your study:

  • Non-sterilized soil: Use non-sterilized soil to study the overall dissipation of this compound under conditions that include both biotic (microbial) and abiotic (chemical) degradation processes. This is more representative of real-world environmental conditions.

  • Sterilized soil: Use sterilized soil (e.g., by autoclaving or gamma irradiation) as a control to differentiate between microbial and chemical degradation. By comparing the dissipation rate in sterilized and non-sterilized soil, you can quantify the contribution of microorganisms to the overall degradation of this compound. Be aware that sterilization methods can alter the physical and chemical properties of the soil, which may influence the results.

Data Presentation

The following tables summarize quantitative data on this compound dissipation in different soil types from published literature.

Table 1: Dissipation Half-life (DT50) of this compound in Different Soil Types

Soil TypepHOrganic Carbon (%)Application Rate (µg/g)DT50 (days)Kinetic ModelReference
New Alluvial Soil6.850.842.573.0First-Order[12]
5.081.2First-Order[12]
Red Lateritic Soil5.560.522.566.9First-Order[12]
5.073.4First-Order[12]
Coastal Saline Soil7.520.652.577.2First-Order[12]
5.086.0First-Order[12]
Silt Loam Soil7.61.450.3369First-Order[17]
1.0081First-Order[17]
3.3387First-Order[17]

Experimental Protocols

This section provides a detailed methodology for a laboratory-based this compound soil dissipation study.

1. Soil Collection and Preparation

  • Collect topsoil (0-20 cm depth) from the desired location.

  • Air-dry the soil at room temperature for 48-72 hours.

  • Remove any stones, roots, and other debris.

  • Sieve the soil through a 2 mm mesh to ensure homogeneity.

  • Determine the physicochemical properties of the soil, including texture (sand, silt, clay content), pH, and organic carbon content.

2. Soil Spiking

  • Weigh 100 g of the prepared soil into individual glass containers (e.g., Erlenmeyer flasks).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).

  • Apply the this compound stock solution to the soil surface dropwise using a calibrated microsyringe to achieve the desired concentration.

  • Thoroughly mix the soil to ensure a uniform distribution of the pesticide.

  • Allow the solvent to evaporate completely in a fume hood.

  • Adjust the moisture content of the soil to a specific level (e.g., 60% of water holding capacity) with deionized water.

3. Incubation

  • Cover the containers with perforated aluminum foil to allow for air exchange while minimizing water loss.

  • Incubate the soil samples in the dark at a constant temperature (e.g., 25°C).

  • Maintain the soil moisture content by periodically adding deionized water.

  • Collect triplicate samples at predetermined time intervals (e.g., 0, 3, 7, 15, 30, 60, 90, and 120 days).

  • Store the collected samples at -20°C until analysis.

4. Sample Extraction (QuEChERS Method)

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to hydrate the sample.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., 150 mg MgSO₄ and 50 mg primary secondary amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Collect the supernatant for analysis.

5. Analytical Determination (GC-MS)

  • Analyze the extracted samples using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

    • Injector Temperature: 280°C

    • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

  • Quantify the this compound concentration by comparing the peak area to a calibration curve prepared with certified reference standards.

6. Data Analysis

  • Plot the concentration of this compound versus time.

  • Fit the dissipation data to appropriate kinetic models (e.g., SFO, DFOP) using software such as R, Python (with libraries like SciPy), or specialized kinetic modeling software.[18][19]

  • Calculate the dissipation half-life (DT50) from the best-fit model.

Mandatory Visualization

The following diagrams illustrate key aspects of this compound dissipation studies.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Collection Soil Collection (0-20 cm) Sieving Air Drying & Sieving (2 mm) Soil_Collection->Sieving Characterization Physicochemical Characterization (pH, OM, Texture) Sieving->Characterization Spiking Spiking with This compound Characterization->Spiking Incubation Incubation (Controlled Temp & Moisture) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction QuEChERS Extraction Sampling->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Kinetic Modeling Analysis->Data_Processing Factors_Influencing_Dissipation cluster_soil Soil Properties cluster_environmental Environmental Factors cluster_biological Biological Factors Tetraconazole_Dissipation This compound Dissipation Rate Soil_Type Soil Type (Texture) Soil_Type->Tetraconazole_Dissipation Organic_Matter Organic Matter Organic_Matter->Tetraconazole_Dissipation pH pH pH->Tetraconazole_Dissipation Temperature Temperature Temperature->Tetraconazole_Dissipation Moisture Moisture Moisture->Tetraconazole_Dissipation Microbial_Activity Microbial Activity & Biomass Microbial_Activity->Tetraconazole_Dissipation

References

Minimizing signal suppression of Tetraconazole in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression of Tetraconazole in complex matrices during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of LC-MS/MS analysis?

A1: Signal suppression is a type of matrix effect where components of the sample matrix, other than the analyte of interest (this compound), interfere with the ionization process in the mass spectrometer's ion source.[1][2] This interference reduces the ionization efficiency of the analyte, leading to a weaker signal and compromising the accuracy, reproducibility, and sensitivity of the analysis.[1][3] Common culprits in complex matrices include salts, proteins, lipids, and phospholipids.[1][4]

Q2: How can I determine if signal suppression is affecting my this compound analysis?

A2: A common method to assess matrix effects is the post-extraction spike comparison. In this technique, you compare the peak area of this compound in a standard solution with the peak area of a blank matrix extract that has been spiked with the same concentration of this compound. A significantly lower peak area in the spiked matrix sample indicates signal suppression. Another qualitative method is post-column infusion, where a constant flow of this compound is introduced after the analytical column and before the MS source.[3] Injecting a blank matrix extract will show a dip in the baseline signal at retention times where matrix components co-elute and cause suppression.[3]

Q3: Why is a robust sample preparation protocol crucial for analyzing this compound?

A3: An effective sample preparation protocol is the most critical step to minimize matrix effects.[1][5] The primary goal is to remove interfering matrix components while efficiently extracting this compound.[6] Techniques like Solid-Phase Extraction (SPE) and QuEChERS are designed to clean up the sample, leading to a cleaner extract, reduced signal suppression, longer column life, and less frequent instrument maintenance.[4][7]

Troubleshooting Guide

Problem: Low or inconsistent recovery of this compound.

Potential Cause Troubleshooting Step Explanation
Inefficient Extraction Optimize the sample preparation method. For complex matrices like herbs or soil, ensure the chosen solvent and cleanup sorbents are effective.[8][9][10]The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with appropriate sorbents like PSA and GCB can effectively remove interferents.[8][10] For aqueous samples, Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18, HLB, or mixed-mode) is a powerful cleanup technique.[5][11][12]
Analyte Loss During Cleanup Evaluate different SPE sorbents or d-SPE cleanup steps.Some sorbents may have an overly strong affinity for this compound, leading to poor elution and recovery. Conversely, the wash steps might be too aggressive, causing the analyte to be washed away with the interferences.[13]
Matrix Effects Use matrix-matched calibration standards or a stable isotope-labeled internal standard (SIL-IS).Matrix-matched standards help compensate for signal suppression by ensuring the calibration standards experience the same matrix effects as the samples.[14] A SIL-IS is considered the gold standard as it co-elutes and experiences nearly identical ionization effects as the analyte, providing the most accurate correction.[3][5]

Problem: Poor peak shape or shifting retention times.

Potential Cause Troubleshooting Step Explanation
Column Contamination Implement a more rigorous sample cleanup. Use a divert valve to send the highly unretained and highly retained portions of the injection to waste.[7]Matrix components can accumulate on the analytical column, degrading its performance.[2] Enhanced sample preparation reduces this buildup. A divert valve prevents the most contaminated parts of the sample from entering the mass spectrometer.[7]
Incompatible Mobile Phase Ensure mobile phase additives are volatile and used at low concentrations (e.g., 0.1% formic acid or 10 mM ammonium formate).[7]Non-volatile buffers like phosphates can contaminate the ion source.[7] High concentrations of any additive can cause ion suppression.[15]
Column Overloading Dilute the sample extract before injection.Highly concentrated matrix components can overload the column, leading to poor chromatography and increased co-elution with the analyte.[16]

Experimental Protocols

Protocol 1: Modified QuEChERS for this compound in Dried Herbs

This protocol is adapted for complex, dry matrices where significant matrix effects are common.[8][9]

  • Sample Preparation: Weigh 2 g of the homogenized, dried herb sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute. Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl). Shake again for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a combination of sorbents such as 150 mg PSA (primary secondary amine), 45 mg GCB (graphitized carbon black), and 900 mg MgSO₄.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge for 5 minutes.

  • Analysis: Take the final supernatant for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Aqueous Samples

This is a general protocol for cleaning up water or other aqueous samples. The choice of sorbent is critical and depends on the specific matrix.[12][17]

  • Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase cartridge like Oasis HLB) by passing an organic solvent (e.g., methanol) through it.[13]

  • Equilibration: Equilibrate the cartridge by passing reagent water or a buffer solution through it. Do not let the sorbent bed dry out.[13]

  • Loading: Load the sample onto the cartridge at a slow, steady flow rate to ensure optimal retention of this compound.[13]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar interferences without eluting the analyte.[13]

  • Elution: Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol). This step concentrates the analyte and leaves behind more strongly bound interferences.[13]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Data & Visualization

Quantitative Data Summary

The effectiveness of different sample preparation techniques can be evaluated by comparing recovery and matrix effect percentages.

Table 1: Comparison of Sample Preparation Techniques and Matrix Effects.

Technique Analyte Class Matrix Recovery (%) Matrix Effect (%) Key Finding
Protein Precipitation (PPT) Molecular Targeted DrugsPlasma>80% for 8/15 compounds[18]Significant ion suppression for polar compounds[18]Simple and fast, but often results in the least clean extracts and significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Model DrugPlasmaLow for polar analytes[6]Provides clean extracts[6]Can provide very clean extracts but may suffer from low recovery for certain analytes.[6]
Solid-Phase Extraction (SPE) Molecular Targeted DrugsPlasma>80% for 14/15 compounds (MCX column)[18]Substantial for 9/15 compounds (MCX column)[18]Highly effective for cleanup, but the sorbent choice is critical. Mixed-mode SPE can dramatically reduce matrix components.[6]
QuEChERS (without cleanup) PesticidesSoil80-120% for 64% of pesticides[10]Signal enhancement observed for most pesticides[10]A fast and inexpensive option, but may not be sufficient for very complex matrices without an added cleanup step.[10]
QuEChERS (with d-SPE cleanup) PesticidesDried Herbs70-120% for most compounds[8]Matrix effects reduced (>20%)[8]The cleanup step is crucial for complex matrices to reduce interferences and improve data quality.[8]

Note: Matrix Effect (%) is often calculated as [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100. A negative value indicates suppression, while a positive value indicates enhancement.

Diagrams

G Figure 1: Troubleshooting Workflow for Low this compound Signal start Low or Inconsistent This compound Signal Detected check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_recovery Evaluate Post-Spike Recovery & Matrix Effect check_is->check_recovery No add_is Implement SIL-IS for Accurate Correction check_is->add_is Yes me_high Is Signal Suppression > 20%? check_recovery->me_high improve_cleanup Improve Sample Cleanup: - Add d-SPE step (QuEChERS) - Optimize SPE sorbent/protocol - Use matrix-matched standards me_high->improve_cleanup Yes check_lc Optimize LC Method: - Modify gradient to separate  from interference - Check for column overload me_high->check_lc No dilute Dilute Sample Extract improve_cleanup->dilute final Re-analyze Samples dilute->final check_lc->final add_is->final

Figure 1: Troubleshooting Workflow for Low this compound Signal

G Figure 2: General Sample Preparation Workflow cluster_sample Sample Collection & Homogenization cluster_extraction Extraction cluster_cleanup Cleanup (Crucial for Minimizing Suppression) cluster_analysis Analysis sample Complex Matrix (e.g., Soil, Food, Plasma) homogenize Homogenize/ Weigh Sample sample->homogenize extraction Solvent Extraction (e.g., Acetonitrile for QuEChERS) homogenize->extraction cleanup_choice Cleanup Method extraction->cleanup_choice spe Solid-Phase Extraction (SPE) cleanup_choice->spe Liquid Matrix d_spe Dispersive SPE (d-SPE) cleanup_choice->d_spe Solid Matrix (QuEChERS) final_extract Final Extract spe->final_extract d_spe->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Figure 2: General Sample Preparation Workflow

References

Addressing poor peak shape in gas chromatography of Tetraconazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the gas chromatography (GC) analysis of Tetraconazole.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in GC analysis?

A1: Poor peak shape for this compound, a polar fungicide, typically manifests as peak tailing, fronting, or splitting. The primary causes include:

  • Active Sites: Interaction of the polar functional groups of this compound with active sites (silanol groups) in the GC inlet liner, column, or packing material.

  • Column Contamination: Accumulation of non-volatile matrix components on the column, leading to distorted peaks.

  • Improper Method Parameters: Suboptimal inlet temperature, oven temperature program, or carrier gas flow rate can lead to peak distortion.

  • Analyte Degradation: this compound may degrade at high temperatures in the injector port, resulting in tailing or the appearance of additional peaks.

  • Column Overload: Injecting too much sample can cause peak fronting.[1]

  • Poor Column Installation: Incorrect column installation, including a bad column cut, can lead to peak splitting or tailing.[1][2]

Q2: My this compound peak is tailing. What should I check first?

A2: Peak tailing is the most common issue for polar analytes like this compound. Here’s a prioritized checklist:

  • Inlet Liner: The liner is a primary source of activity. Check for contamination and consider replacing it with a new, deactivated liner. Using a liner with glass wool can aid in sample vaporization but it must be properly deactivated to prevent interactions.[3]

  • Column Installation: Ensure the column is installed correctly in the inlet and detector, with clean, square cuts at both ends.[1][2]

  • Column Contamination: If the problem persists, the front end of the column may be contaminated. Trimming 10-20 cm from the front of the column can often resolve the issue.[2]

  • Inlet Temperature: A low inlet temperature may not ensure complete vaporization, while an excessively high temperature can cause degradation. An inlet temperature of around 280°C is often a good starting point for this compound analysis.

Q3: What is causing my this compound peak to show fronting?

A3: Peak fronting is typically a sign of column overload.[1] This means the amount of this compound injected onto the column exceeds its capacity. To address this, you can:

  • Decrease the injection volume.

  • Dilute the sample.

  • If using a splitless injection, consider switching to a split injection or increasing the split ratio.

Q4: I am observing split peaks for this compound. What could be the reason?

A4: Split peaks often indicate a problem with the sample introduction into the column. Common causes include:

  • Improper Column Installation: A poor column cut or incorrect positioning in the inlet can disrupt the sample band.[2]

  • Solvent Mismatch: A mismatch between the polarity of the injection solvent and the stationary phase can cause peak splitting, especially for early eluting peaks.[4]

  • Contamination at the Column Head: Buildup of non-volatile residue at the beginning of the column can cause the sample band to split. Trimming the column can help.[2]

  • Inlet Liner Issues: A cracked or improperly packed liner can lead to a non-uniform sample introduction.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

  • Symptom: The this compound peak has an asymmetrical shape with a pronounced "tail."

  • Troubleshooting Workflow:

    Tailing_Troubleshooting A Peak Tailing Observed B Step 1: Inspect and Replace Inlet Liner A->B C Step 2: Check Column Installation B->C Tailing Persists G Problem Resolved B->G Tailing Resolved D Step 3: Trim Column C->D Tailing Persists C->G Tailing Resolved E Step 4: Optimize Inlet Temperature D->E Tailing Persists D->G Tailing Resolved F Step 5: Condition or Replace Column E->F Tailing Persists E->G Tailing Resolved F->G Tailing Resolved H Problem Persists F->H

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Steps:

    • Inspect and Replace Inlet Liner: The inlet liner is a common source of activity. Replace the existing liner with a new, high-quality deactivated liner. Consider using a liner with deactivated glass wool to aid in vaporization and trap non-volatile residues.

    • Check Column Installation: Verify that the column is installed at the correct depth in the injector and detector. Ensure the column ends are cut cleanly and squarely. A poor cut can create active sites and disrupt the sample path.[1][2]

    • Trim Column: If the peak tailing continues, the front of the column may be contaminated. Trim 10-20 cm from the inlet side of the column.

    • Optimize Inlet Temperature: An inappropriate inlet temperature can contribute to peak tailing. If the temperature is too low, the analyte may not vaporize completely and efficiently. If it is too high, degradation can occur. For this compound, an inlet temperature of 280°C is a good starting point.

    • Condition or Replace Column: If the above steps do not resolve the issue, the column may be irreversibly damaged or contaminated. Perform a column conditioning cycle as per the manufacturer's instructions. If tailing persists, the column may need to be replaced.

Guide 2: Resolving Peak Fronting

This guide outlines the steps to address peak fronting issues.

  • Symptom: The this compound peak is asymmetrical with a leading edge.

  • Troubleshooting Workflow:

    Fronting_Troubleshooting A Peak Fronting Observed B Step 1: Reduce Injection Volume A->B C Step 2: Dilute Sample B->C Fronting Persists E Problem Resolved B->E Fronting Resolved D Step 3: Adjust Injection Mode C->D Fronting Persists C->E Fronting Resolved D->E Fronting Resolved F Problem Persists D->F

    Caption: Troubleshooting workflow for peak fronting.

  • Detailed Steps:

    • Reduce Injection Volume: The most common cause of fronting is column overload.[1] Decrease the volume of sample injected onto the column.

    • Dilute Sample: If reducing the injection volume is not feasible or does not resolve the issue, dilute the sample to decrease the concentration of this compound being introduced to the column.

    • Adjust Injection Mode: If you are using a splitless injection, consider changing to a split injection with an appropriate split ratio to reduce the amount of analyte reaching the column.

Guide 3: Eliminating Split Peaks

This guide provides a systematic approach to troubleshooting split peaks.

  • Symptom: The this compound peak appears as two or more merged peaks.

  • Troubleshooting Workflow:

    Splitting_Troubleshooting A Split Peak Observed B Step 1: Check Column Installation & Cut A->B C Step 2: Inspect and Replace Inlet Liner B->C Splitting Persists F Problem Resolved B->F Splitting Resolved D Step 3: Evaluate Solvent and Stationary Phase Compatibility C->D Splitting Persists C->F Splitting Resolved E Step 4: Trim Column D->E Splitting Persists D->F Splitting Resolved E->F Splitting Resolved G Problem Persists E->G

    Caption: Troubleshooting workflow for split peaks.

  • Detailed Steps:

    • Check Column Installation & Cut: A poor column cut is a frequent cause of split peaks.[2] Ensure the column has a clean, 90-degree cut and is installed at the correct height in the inlet.

    • Inspect and Replace Inlet Liner: A cracked or improperly seated liner can cause the sample vapor to be introduced unevenly onto the column. Replace the liner if any damage is suspected.

    • Evaluate Solvent and Stationary Phase Compatibility: A significant mismatch in polarity between the sample solvent and the GC column's stationary phase can lead to peak splitting.[4] If using a non-polar column, a polar solvent like acetonitrile can cause issues. Consider a solvent exchange or using a more compatible solvent if possible.

    • Trim Column: Contamination at the head of the column can cause the analyte band to split. Trimming a small portion of the column from the inlet side may resolve the problem.[2]

Data Presentation

The following tables provide illustrative data on how different GC parameters can affect the peak shape of a polar analyte like this compound. Note that this data is representative and may not reflect the exact values for your specific instrument and conditions.

Table 1: Effect of Inlet Temperature on this compound Peak Asymmetry

Inlet Temperature (°C)Peak Asymmetry Factor (As)Observations
2002.5Significant tailing, incomplete vaporization.
2501.8Reduced tailing, improved vaporization.
2801.2Good peak shape, minimal tailing.
3201.5Increased tailing, potential for degradation.

Table 2: Impact of Inlet Liner Type on this compound Peak Shape

Liner TypePeak Asymmetry Factor (As)Peak Response (Area Counts)Observations
Standard Deactivated1.985,000Moderate tailing due to some active sites.
Ultra Inert Deactivated1.1120,000Significantly improved peak shape and response.
Deactivated with Wool1.3115,000Good peak shape, wool aids vaporization.[3]
Contaminated Liner3.0+40,000Severe tailing and loss of response.

Experimental Protocols

Protocol 1: Inlet Liner Replacement

Objective: To replace the GC inlet liner to eliminate a source of activity or contamination.

Materials:

  • New, deactivated GC inlet liner (appropriate for your instrument and injection type)

  • Liner removal tool

  • Tweezers

  • Clean, lint-free gloves

Procedure:

  • Cool down the GC inlet to a safe temperature (typically below 50°C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing clean gloves, carefully remove the septum nut and septum.

  • Use the liner removal tool to gently pull the old liner out of the injector.

  • Inspect the old liner for any signs of contamination or damage.

  • Using tweezers, carefully place the new liner into the injector, ensuring it is seated correctly.

  • Replace the septum and septum nut, being careful not to overtighten.

  • Turn the carrier gas flow back on and check for leaks around the septum nut using an electronic leak detector.

  • Heat the inlet to the desired temperature and allow the system to equilibrate before running a test sample.

Protocol 2: GC Column Conditioning

Objective: To remove contaminants and stabilize the stationary phase of a new or stored GC column.

Materials:

  • GC instrument

  • High-purity carrier gas

Procedure:

  • Install the column in the GC inlet, but do not connect the detector end. Leave the detector end of the column in the oven.

  • Set the carrier gas flow rate to the typical analytical flow rate (e.g., 1-2 mL/min).

  • Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.

  • Set the initial oven temperature to 40°C.

  • Program the oven to ramp at 10°C/min to a final temperature that is 20°C above your highest analytical temperature, but not exceeding the column's maximum isothermal temperature limit.

  • Hold at the final temperature for 1-2 hours. For very contaminated columns, a longer conditioning time may be necessary.

  • Cool the oven down.

  • Connect the column to the detector and perform a leak check.

  • Run a blank solvent injection to ensure the baseline is stable and free of ghost peaks.[5]

References

Mitigating phytotoxicity of Tetraconazole in sensitive plant species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the phytotoxicity of Tetraconazole in sensitive plant species.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a systemic triazole fungicide used to control fungal diseases such as powdery mildew.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, which disrupts the formation of fungal cell membranes.[1][3] It possesses protectant, eradicant, and curative properties, acting mainly on the vegetative stages of fungi by blocking mycelial growth.[1]

Q2: What are the common symptoms of this compound phytotoxicity in sensitive plants?

A2: Symptoms of this compound phytotoxicity can manifest in various ways, often appearing as aesthetic damage to the plant.[4] Common symptoms include:

  • Leaf Chlorosis and Necrosis : Yellowing or browning of leaf tissue, sometimes concentrated at the leaf margins or between veins.[5][6]

  • Stunted Growth : Reduced plant height and smaller leaves due to the plant growth regulator (PGR) effect common to triazole fungicides.[3][5][6]

  • Leaf Deformities : Leaf cupping, twisting, or a "draw string" effect where the leaf appears puckered.[3][6]

  • Discoloration : Flowers or specialized leaves like poinsettia bracts may show discoloration.[7] In severe cases, phytotoxicity can lead to defoliation and overall crop damage.[4][5]

Q3: Why are some plant species or cultivars more sensitive to this compound?

A3: Sensitivity to this compound can vary significantly between plant species and even among cultivars of the same species.[7][8] This variability is often due to differences in the plant's ability to metabolize and detoxify the fungicide. Factors include the efficiency of their inherent detoxification pathways, such as the activity of cytochrome P450 and glutathione S-transferase enzymes. Additionally, plants may be more vulnerable at specific growth stages, such as soon after transplanting, during flowering, or when new growth is emerging.[5][7]

Q4: What environmental and application factors increase the risk of phytotoxicity?

A4: Several factors can predispose plants to chemical injury from this compound. Applying the fungicide when plants are under stress significantly increases risk.[4][8] Key factors include:

  • High Temperatures : Application at temperatures above 85°F (approximately 30°C) can increase phytotoxicity risk.[8] One patent suggests avoiding application above 35°C.[9]

  • Drought Stress : Plants suffering from insufficient soil moisture are more vulnerable.[7][8][9]

  • Application Errors : Overdosing, making follow-up applications too soon, or creating improper tank mixes can cause damage.[6][8]

  • Slow Drying Conditions : High humidity or overcast skies prolong the contact time of the liquid spray on the leaf surface, increasing absorption and the potential for injury.[6]

Q5: Can plants recover from this compound-induced phytotoxicity?

A5: Recovery depends on the severity of the damage. Existing injury on affected leaves is permanent and the tissue will not recover.[7][8] However, in most cases of minor to moderate phytotoxicity, the plant will outgrow the injury as new, healthy foliage emerges.[6][7][10] Providing optimal growing conditions, particularly proper irrigation, can help the plant recover and produce new, uninjured growth.[10] Damaged leaves can be trimmed off, though they would eventually fall off on their own.[8]

Section 2: Troubleshooting Guide

Issue 1: Stunted growth, leaf yellowing, and cupping observed across the crop 7-10 days after a scheduled this compound application.

  • Possible Cause : Systemic phytotoxicity due to overdose or application during unfavorable environmental conditions. Triazole fungicides can have a plant growth regulator effect, leading to stunted growth and darker green leaves.[3]

  • Troubleshooting Steps :

    • Confirm the Application Rate : Verify that the applied concentration of this compound matches the recommended label rates. Overdosing is a common cause of phytotoxicity.[6][8]

    • Review Environmental Conditions : Check temperature and weather data for the day of application. Applications during high heat or when plants are drought-stressed increase the risk of injury.[4][9]

    • Assess Plant Vigor : Ensure plants were not under stress from other factors (e.g., nutrient deficiency, waterlogging) prior to application. Stressed plants are more susceptible.[7]

    • Promote Recovery : Provide adequate irrigation to help the plant metabolize the compound and support new growth.[10] Avoid applying any other chemicals until the plants show signs of recovery.

    • Future Prevention : For subsequent applications, consider reducing the rate if the cultivar appears highly sensitive. Always apply during cooler times of the day, such as early morning or late evening.[5]

Issue 2: Severe necrotic spots and leaf burn are concentrated in specific areas, such as row ends or spray overlaps.

  • Possible Cause : Localized overdose of this compound. This pattern is characteristic of areas where the sprayer may have been slowed, turned, or where spray patterns overlapped, delivering a higher dose of the chemical.[9]

  • Troubleshooting Steps :

    • Analyze the Pattern : Map the damaged areas and correlate them with the path of the application equipment. Overlapping spray bar patterns are a common culprit.[9]

    • Calibrate Equipment : Ensure application equipment is properly calibrated to deliver a uniform spray volume and pressure across the entire treated area.

    • Adjust Application Technique : Train operators to maintain a consistent speed and to shut off sprayers during turns or stops to prevent oversaturation in localized zones.

    • Management : The damaged tissue will not recover.[7] Focus on supporting the rest of the plant's health to compensate for the localized damage.

Issue 3: Unexpected phytotoxicity occurred after applying this compound in a tank mix with another pesticide or adjuvant.

  • Possible Cause : Chemical incompatibility or enhancement of phytotoxicity by tank-mix partners. Certain adjuvants like spreaders, stickers, or wetting agents can increase chemical uptake and contribute to phytotoxicity.[7] Horticultural oils are also known to increase the risk of injury when mixed with certain fungicides.[10]

  • Troubleshooting Steps :

    • Check Compatibility : Review the product labels for both this compound and the tank-mix partners for any stated incompatibilities.

    • Conduct a Jar Test : Before applying a new tank mix to an entire crop, perform a jar test to check for physical compatibility.

    • Perform a Small-Scale Plant Test : When using a new product or tank mix, it is crucial to test it on a small number of plants first.[7] Observe these test plants for 7-10 days for any signs of phytotoxicity before treating the whole crop.[7]

    • Isolate the Cause : If possible, compare the damage to plants treated with this compound alone versus the tank mix to confirm that the interaction is the cause.

Section 3: Experimental Protocols

Protocol 1: Standardized Assessment of this compound Phytotoxicity

Objective : To quantitatively and qualitatively assess the phytotoxic effects of this compound on a sensitive plant species.

Methodology :

  • Plant Material : Use a genetically uniform plant line known for its sensitivity. Grow plants in a controlled environment (e.g., growth chamber or greenhouse) with standardized conditions (photoperiod, temperature, humidity, and growing medium).

  • Treatment Application :

    • Prepare a stock solution of this compound. Create a dilution series to test a range of concentrations (e.g., 0x, 0.5x, 1x, 2x, 4x of the recommended field rate).

    • Apply the treatments as a foliar spray until runoff at a consistent time of day. Include a control group sprayed only with water (and surfactant, if used in the treatments).

    • Ensure a minimum of 10 replicate plants per treatment group.

  • Data Collection (7-14 days post-application) :

    • Visual Phytotoxicity Rating : Score each plant on a scale of 0-9, where 0 = no visible injury, 1 = slight chlorosis on <10% of foliage, and 9 = severe necrosis and plant death.[4]

    • Chlorophyll Content : Use a SPAD meter or spectrophotometric analysis of acetone-extracted pigments to quantify chlorosis.

    • Growth Inhibition : Measure plant height and shoot fresh/dry weight. Calculate the percent growth inhibition relative to the control group. The EC50 (effective concentration causing 50% inhibition) can be determined from this data.[11]

  • Statistical Analysis : Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between treatment groups.

Protocol 2: Evaluating the Efficacy of Mitigating Agents

Objective : To determine if a potential mitigating agent (e.g., brassinosteroid, safener) can reduce this compound-induced phytotoxicity.

Methodology :

  • Experimental Design : Set up a factorial experiment with the following treatment groups:

    • Control (Water only)

    • This compound only (at a concentration known to cause moderate phytotoxicity, e.g., 2x)

    • Mitigating Agent only

    • This compound + Mitigating Agent

  • Application of Mitigating Agent : The application method will depend on the agent. It may be applied as a seed treatment, a soil drench prior to this compound application, or as a tank mix with the fungicide. Follow recommended concentrations from existing literature.[12][13]

  • This compound Application : Apply this compound as described in Protocol 1 to the relevant treatment groups.

  • Data Collection and Analysis : Collect the same phytotoxicity data (visual rating, chlorophyll content, biomass) as in Protocol 1. Analyze the data using a two-way ANOVA to assess the main effects of this compound and the mitigating agent, as well as their interaction. A significant interaction term where the mitigating agent reduces the negative effect of this compound indicates successful mitigation.

Protocol 3: Measurement of Oxidative Stress Markers

Objective : To investigate the underlying physiological mechanism of phytotoxicity and mitigation by measuring key biomarkers of oxidative stress.

Methodology :

  • Sample Collection : At set time points after treatment (e.g., 24, 48, 72 hours), collect leaf tissue from plants in each treatment group from Protocol 2. Immediately freeze samples in liquid nitrogen and store at -80°C.

  • Biochemical Assays :

    • Malondialdehyde (MDA) Assay : Quantify lipid peroxidation, an indicator of oxidative damage, using the thiobarbituric acid reactive substances (TBARS) method.[11]

    • Superoxide Dismutase (SOD) Activity Assay : Measure the activity of this key antioxidant enzyme by its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).[11]

    • Catalase (CAT) Activity Assay : Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.[11]

  • Data Analysis : Compare the levels of MDA and the activities of SOD and CAT across treatment groups. Successful mitigation should result in lower MDA levels and modulated antioxidant enzyme activity in the "this compound + Mitigating Agent" group compared to the "this compound only" group.

Section 4: Quantitative Data Summary

The following tables summarize key quantitative data related to this compound phytotoxicity and its mitigation.

Table 1: Factors Influencing this compound Phytotoxicity

FactorCondition Increasing Phytotoxicity RiskManagement StrategyCitation(s)
Temperature Application above 85-95°F (30-35°C)Apply during cooler parts of the day (morning/evening).[8][9]
Plant Water Status Drought-stressed plantsEnsure adequate soil moisture before application; irrigate if necessary.[4][8][9]
Application Rate Exceeding label recommendations; spray overlapCalibrate equipment; maintain consistent speed; avoid overlaps.[6][8][9]
Plant Growth Stage Young, newly transplanted, or flowering plantsAvoid application during highly sensitive stages if possible; test on a small batch first.[5][7]
Tank Mixes Incompatible chemicals (e.g., some oils, adjuvants)Read labels carefully; perform a jar test and a small-scale plant safety test.[7][10]
Humidity High humidity (slows spray drying)Apply in lower humidity conditions to allow for quick drying on foliage.[6]

Table 2: Efficacy of Selected Mitigating Agents Against Pesticide Stress

Mitigating Agent ClassExampleObserved EffectQuantitative ImpactCitation(s)
Brassinosteroids 24-Epibrassinolide (EBL)Enhances pesticide degradation and activates antioxidative defense systems.Triggered 34-71% degradation of various pesticides in different crops.[12]
Fungicide Safeners MancozebProposed to reduce phytotoxicity of triazole fungicides in soybean.Qualitative improvement; specific quantitative data on phytotoxicity reduction is limited in the provided context.[9]
Herbicide Safeners Cloquintocet-mexyl, Fenchlorazole-ethylInduce Glutathione S-Transferase (GST) activity to enhance herbicide metabolism.Increased GST metabolic activity in wheat by 56-94%.[14]

Section 5: Signaling Pathways and Experimental Workflows

Diagrams

The following diagrams illustrate key workflows and biological pathways involved in this compound phytotoxicity and its mitigation.

G cluster_0 Diagnosis cluster_1 Action A Phytotoxicity Symptoms Observed (Chlorosis, Stunting, Necrosis) B Analyze Application Pattern (Uniform vs. Localized) A->B C Review Application Records (Rate, Tank Mix, Weather) A->C D Assess Plant Stress Level (Drought, Nutrients) A->D F Short-Term: Adjust Future Applications (Rate, Timing, Nozzle Calibration) B->F C->F E Immediate: Provide Supportive Care (e.g., Irrigation) D->E H Conduct Small-Scale Trials Before Wide Application F->H G Long-Term: Evaluate Mitigating Agents (Safeners, Biostimulants) G->H

Caption: Workflow for diagnosing and responding to potential this compound phytotoxicity.

G cluster_0 Phase I: Activation cluster_1 Phase II: Conjugation cluster_2 Phase III: Compartmentation P450 Cytochrome P450s (CYPs) TET_mod Modified This compound P450->TET_mod GST Glutathione-S-Transferases (GSTs) TET_conj Conjugated This compound (Less Toxic, Soluble) GST->TET_conj UGT UDP-Glycosyltransferases (UGTs) UGT->TET_conj ABC ABC Transporters Vacuole Vacuolar Sequestration ABC->Vacuole TET This compound (Xenobiotic) TET->P450 TET_mod->GST TET_mod->UGT TET_conj->ABC

Caption: The three-phase xenobiotic detoxification pathway in plants.

G Mitigator Mitigating Agent (Safener or Brassinosteroid) Signal Stress Signaling Cascade Mitigator->Signal Genes Upregulation of Detoxification Genes Signal->Genes Enzymes Increased Production of Detox Enzymes (GST, P450, etc.) Genes->Enzymes Detox Enhanced this compound Metabolism & Detoxification Enzymes->Detox Phyto Reduced Phytotoxicity Detox->Phyto

References

Validation & Comparative

Tetraconazole versus Fluconazole: a comparative antifungal activity study

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two triazole antifungal agents, highlighting their mechanisms, in vitro activity, and clinical efficacy based on available experimental data.

This guide provides a comprehensive comparison of the antifungal properties of Tetraconazole and Fluconazole. Both belong to the triazole class of antifungal agents, which are pivotal in the management of fungal infections. While Fluconazole is a widely used medication in clinical practice for treating a variety of fungal infections in humans, this compound is primarily utilized as a fungicide in agricultural applications. This comparison aims to provide researchers, scientists, and drug development professionals with a detailed overview of their antifungal activity, supported by experimental data and standardized protocols.

Due to the limited availability of in vitro and in vivo data for this compound against clinically relevant human fungal pathogens in the public domain, this guide will focus on a detailed analysis of Fluconazole's antifungal profile. To provide a relevant clinical comparison, data from studies comparing Fluconazole to another structurally similar triazole, Terconazole, is included.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and Fluconazole, as triazole antifungals, share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, these agents compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[1][2][3]

The inhibition of lanosterol 14α-demethylase leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, which alters membrane fluidity and the function of membrane-bound enzymes.[1] This disruption of the cell membrane's structure and function is the primary basis for the antifungal effect of the triazole class.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Antifungals Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Multiple Steps Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Multiple Steps Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene synthase Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51A1) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Episterol Episterol Zymosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound / Fluconazole This compound / Fluconazole Lanosterol 14-alpha-demethylase (CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) This compound / Fluconazole->Lanosterol 14-alpha-demethylase (CYP51A1)

Figure 1: Ergosterol biosynthesis pathway and the site of inhibition by this compound and Fluconazole.

Data Presentation: In Vitro Antifungal Susceptibility

The following tables summarize the in vitro activity of Fluconazole against various clinically important fungal species, primarily from the Candida and Aspergillus genera. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Fluconazole against Candida Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans1110.125 - ≥640.532[4][5]
Candida glabrata84 - 32--[6]
Candida parapsilosis20.125 - 8--[6]
Candida tropicalis----[4]
Candida krusei----[4]

Table 2: In Vitro Activity of Fluconazole against Aspergillus Species

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Aspergillus fumigatus--256>256[7]
Aspergillus flavus3-256>256[7]
Aspergillus niger17-256>256[7]
All Aspergillus spp.28-256>256[7]

Clinical Efficacy Comparison: Fluconazole vs. Terconazole

While direct comparative clinical data for this compound is unavailable, studies comparing Fluconazole with Terconazole for the treatment of vulvovaginal candidiasis offer valuable insights into the relative efficacy of different triazoles.

Table 3: Comparison of Clinical and Mycological Cure Rates for Fluconazole and Terconazole in the Treatment of Severe Vulvovaginal Candidiasis

Treatment GroupFollow-up PeriodClinical Cure Rate (%)Mycological Cure Rate (%)Reference
Terconazole (80 mg vaginal suppository daily for 6 days)7-14 days81.079.3[1][3]
30-35 days60.362.1[1][3]
Fluconazole (150 mg oral, two doses)7-14 days75.871.2[1][3]
30-35 days56.153.0[1][3]

A randomized, double-blind placebo trial comparing a single 200 mg oral dose of fluconazole with a 3-day course of 80 mg terconazole vaginal suppositories for Candida vaginitis found comparable favorable clinical responses at both early and late evaluations.[8] At the early evaluation, the mycologic cure rate was 75% for the fluconazole group and 50% for the terconazole group.[8] However, at the late evaluation, the mycologic cure rates were 75% and 100%, respectively.[8]

Experimental Protocols

Standardized methods are crucial for the accurate and reproducible determination of antifungal susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these tests.

Broth Microdilution Method (CLSI M27-A3 / EUCAST)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).[9][10]

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared from a fresh culture, and the turbidity is adjusted to a 0.5 McFarland standard.[9] This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension. The plate is then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.[9]

Antifungal_Susceptibility_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow (Broth Microdilution) start Start prep_antifungal Prepare serial dilutions of antifungal agent in microtiter plate start->prep_antifungal inoculate Inoculate microtiter plate with fungal suspension prep_antifungal->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

References

A Comparative Analysis of Tetraconazole and Tebuconazole in Mitigating Crop Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of effective fungicides is paramount for ensuring crop health and productivity. Among the widely utilized triazole fungicides, Tetraconazole and Tebuconazole are prominent active ingredients. This guide provides an objective comparison of their efficacy against various crop diseases, supported by experimental data, detailed methodologies, and visual representations of their mode of action and experimental workflows.

Efficacy Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and Tebuconazole against several key crop diseases, based on findings from various field and laboratory studies.

Table 1: Efficacy of this compound against Crop Diseases

CropDiseasePathogenEfficacy (%)Application RateReference
WheatPowdery MildewBlumeria graminis f. sp. tritici87.3% reduction in severityNot Specified[1]
WatermelonGummy Stem Blight (Tebuconazole-sensitive isolate)Stagonosporopsis citrulliNo significant reduction in severityNot Specified[2][3]
WatermelonGummy Stem Blight (Tebuconazole-highly resistant isolate)Stagonosporopsis citrulliReduced severity, but less effective than other DMIsNot Specified[2][3]

Table 2: Efficacy of Tebuconazole against Crop Diseases

CropDiseasePathogenEfficacy (%)Application RateReference
WheatPowdery MildewBlumeria graminis f. sp. triticiSignificant reduction in severityNot Specified[1]
Field PeaPowdery MildewErysiphe pisi>85% disease reductionNot Specified[4]
WheatLeaf RustPuccinia triticina21.50% - 26.30% reduction in severityNot Specified[5]
MaizeTurcicum Leaf BlightExserohilum turcicumUp to 78.23% disease control87.5+175g a.i. ha-1 (in combination with Trifloxystrobin)[6]
Soil-borne pathogensMacrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, Sclerotium rolfsii100% growth inhibition (in vitro)35, 70, 105, 140 ppm[7]
OnionPurple Blotch & Stemphylium BlightAlternaria porri & Stemphylium vesicariumLong-lasting protection189.2 to 215 grams per hectare[8]

Mode of Action: Sterol Biosynthesis Inhibition

Both this compound and Tebuconazole belong to the triazole class of fungicides and share a common mode of action.[9] They are Demethylation Inhibitors (DMIs), which interfere with the biosynthesis of ergosterol, a crucial component of fungal cell membranes.[10] This disruption leads to abnormal fungal growth and ultimately, cell death.

Mode_of_Action cluster_fungicides Active Ingredients This compound This compound Triazole_Fungicides Triazole Fungicides Tebuconazole Tebuconazole CYP51_Enzyme Sterol 14α-demethylase (CYP51) Triazole_Fungicides->CYP51_Enzyme Inhibit Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51_Enzyme->Ergosterol_Biosynthesis Catalyzes step in Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Produces Ergosterol for Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: Simplified signaling pathway of Triazole fungicides. (Within 100 characters)

Experimental Protocols

The efficacy data presented is derived from field and laboratory experiments employing standardized scientific methodologies. A general workflow for a fungicide efficacy field trial is outlined below.

Standard Field Trial Protocol

A common experimental design for evaluating fungicide efficacy is the Randomized Complete Block Design (RCBD) .[1][5] This design helps to minimize the effects of field variability.

1. Trial Setup:

  • Plot Size: Experimental plots are typically established with a minimum area, for example, 11 m² per plot.[1]

  • Replication: Each fungicide treatment, including an untreated control, is replicated multiple times (e.g., three or four replications) within the trial to ensure statistical validity.[1][11]

  • Randomization: The different treatments are randomly assigned to plots within each block.

2. Fungicide Application:

  • Timing: Applications are often timed based on the developmental stage of the crop (e.g., tillering in wheat) or the initial appearance of disease symptoms (e.g., up to 5% severity).[1] Subsequent applications may follow at predetermined intervals, such as 14 days later.[1]

  • Application Method: Fungicides are applied using calibrated spray equipment to ensure uniform coverage, with a specified spray volume (e.g., 150 L/ha).[1]

3. Disease Assessment:

  • Disease severity and incidence are assessed at various time points throughout the experiment. This can be done visually by trained personnel or through digital imaging techniques.[12] The Area Under the Disease Progress Curve (AUDPC) is often calculated to represent the cumulative disease intensity over time.[1]

4. Data Analysis:

  • The collected data is subjected to statistical analysis, such as Analysis of Variance (ANOVA) or mixed linear models, to determine if there are significant differences between the fungicide treatments and the untreated control.[1] Tukey's test is often used for pairwise comparisons of treatment means.[1]

Experimental_Workflow Start Start Trial_Design Trial Design (e.g., RCBD) Start->Trial_Design Plot_Establishment Plot Establishment (Size, Replication) Trial_Design->Plot_Establishment Treatment_Randomization Treatment Randomization Plot_Establishment->Treatment_Randomization Fungicide_Application Fungicide Application (Timing, Rate) Treatment_Randomization->Fungicide_Application Disease_Assessment Disease Assessment (Severity, Incidence) Fungicide_Application->Disease_Assessment Data_Collection Data Collection Disease_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation End End Results_Interpretation->End

Caption: General workflow for a fungicide efficacy field trial. (Within 100 characters)

Conclusion

Both this compound and Tebuconazole are effective triazole fungicides that play a significant role in managing a variety of crop diseases. The choice between them may depend on the specific crop-pathogen system, local disease pressure, and resistance management strategies. The data indicates that this compound can be highly effective against certain diseases like wheat powdery mildew.[1] Tebuconazole has demonstrated broad-spectrum activity against a range of fungal pathogens in various crops.[4][7][8][13] It is crucial for researchers and crop protection professionals to consider the available efficacy data and employ sound experimental practices when developing disease management programs. The continuous monitoring of fungicide performance through well-designed field trials is essential for sustainable and effective crop protection.

References

A Comparative Guide to HPLC Methodologies for Tetraconazole Analysis: A Newly Validated Method vs. a Conventional Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Tetraconazole against a widely used conventional method. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction

This compound is a broad-spectrum triazole fungicide used extensively in agriculture. Its determination in various matrices is crucial for regulatory compliance, environmental monitoring, and food safety. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose. This guide outlines a newly developed and validated HPLC method, offering improvements in efficiency and sensitivity compared to a traditional approach. The validation of this new method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its reliability and robustness.[1][2][3]

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[4]

  • Chromatographic Data Software: Empower2 or equivalent.[5]

  • Analytical Column:

    • New Method: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Conventional Method: Standard C18 column (4.6 x 250 mm, 5 µm).[6]

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid and formic acid.[7]

  • This compound Standard: Certified reference material of this compound (purity >99%).

Preparation of Solutions
  • Mobile Phase:

    • New Method: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Conventional Method: An isocratic mixture of Acetonitrile and Water (60:40 v/v).[7]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10 µg/mL.

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is employed for sample extraction from complex matrices like fruits and vegetables.[8]

  • Homogenization: Homogenize a 10 g sample with 10 mL of acetonitrile.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride, then vortex for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

  • Final Preparation: Vortex and centrifuge again. The supernatant is then filtered and injected into the HPLC system.

Method Validation Workflow

The validation of the analytical method is performed according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Application A Literature Review & Optimization of Chromatographic Conditions B Specificity A->B Validate C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Analysis of this compound G->H Apply

Caption: Workflow for the development and validation of an analytical method.

Chromatographic Conditions

ParameterNew Validated HPLC MethodConventional HPLC Method
Column C18 (4.6 x 150 mm, 3.5 µm)C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient: Acetonitrile and 0.1% Formic Acid in WaterIsocratic: Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °CAmbient
Detection Wavelength 230 nm230 nm
Injection Volume 10 µL20 µL
Run Time 8 minutes15 minutes

Comparison of Method Performance

The performance of the new HPLC method was validated and compared against the conventional method. The results are summarized in the tables below.

Table 1: System Suitability Parameters
ParameterNew MethodConventional MethodAcceptance Criteria
Tailing Factor 1.11.4≤ 2
Theoretical Plates > 5000> 2000> 2000
Retention Time (min) ~ 5.2~ 9.8-
Table 2: Validation Parameters
ParameterNew MethodConventional Method
Linearity Range (µg/mL) 0.1 - 100.5 - 20
Correlation Coefficient (r²) 0.99980.9991
Limit of Detection (LOD) (µg/mL) 0.030.15
Limit of Quantitation (LOQ) (µg/mL) 0.10.5
Accuracy (% Recovery) 98.5 - 101.2%95.7 - 103.5%
Precision (% RSD) < 1.5%< 2.0%

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical relationship and dependence of the different validation parameters.

G cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Linearity->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD Precision->Robustness LOQ LOQ LOD->LOQ LOQ->Robustness

Caption: Interdependence of analytical method validation parameters.

Conclusion

The newly validated HPLC method for the analysis of this compound demonstrates significant advantages over the conventional method. With a shorter run time, improved sensitivity (lower LOD and LOQ), and excellent linearity and precision, this method offers a more efficient and reliable solution for high-throughput laboratories.[10][11][12] The use of a gradient elution and a more modern column contributes to the enhanced performance. This guide provides the necessary details for researchers to adopt and implement this improved analytical procedure.

References

Performance comparison of Tetraconazole with other systemic triazole fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of tetraconazole with other systemic triazole fungicides, supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Introduction to Triazole Fungicides

Triazole fungicides are a crucial class of agricultural chemicals used to control a broad spectrum of fungal diseases in various crops. Their primary mechanism of action involves the inhibition of the C14-demethylase enzyme, a key component in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to fungal growth inhibition and cell death. This compound is a prominent member of this group, known for its systemic properties and efficacy against a range of pathogens.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Triazole fungicides, including this compound, specifically target the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[1][2] This inhibition disrupts the integrity of the fungal cell membrane, leading to the cessation of fungal growth.[3]

Figure 1: Mechanism of action of triazole fungicides on the ergosterol biosynthesis pathway.

Comparative Performance Data

The following tables summarize the comparative performance of this compound against other systemic triazole fungicides based on available experimental data.

Table 1: In Vitro Efficacy (EC₅₀ Values) Against Various Fungal Pathogens

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth in vitro. Lower EC₅₀ values indicate higher fungicidal activity.

FungicideCercospora beticola (µg/mL)[4][5]Stagonosporopsis citrulli (mg/L)[4][6]
This compound <0.01 - >0.11Moderately to Highly Resistant
Difenoconazole Stable EC₅₀ valuesSensitive
Prothioconazole Decreasing EC₅₀ valuesSensitive
Tebuconazole -Moderately to Highly Resistant
Flutriafol -Moderately to Highly Resistant

Note: Sensitivity of C. beticola to this compound has been shown to decrease over time, with a notable increase in EC₅₀ values observed between 1997-98 and 2010.[5]

Table 2: Field and Greenhouse Efficacy - Disease Control

This table presents a qualitative and quantitative comparison of disease control in applied settings.

FungicideTarget Disease & CropEfficacy Relative to Other TriazolesKey Findings
This compound Gummy Stem Blight on WatermelonLess effective than difenoconazole, prothioconazole, and flutriafol against sensitive isolates.[4][6]Did not significantly reduce disease severity compared to the non-treated control when applied to a tebuconazole-sensitive isolate in the field.[6]
Difenoconazole Gummy Stem Blight on WatermelonMore effective than this compound and tebuconazole against sensitive isolates.[4][6]Significantly reduced disease severity compared to the non-treated control.[6]
Prothioconazole Gummy Stem Blight on WatermelonMore effective than this compound and tebuconazole against sensitive isolates.[4][6]Significantly reduced disease severity compared to the non-treated control.[6]
Tebuconazole Gummy Stem Blight on WatermelonSimilar efficacy to this compound against resistant isolates.[4][6]Less effective than difenoconazole and prothioconazole against sensitive isolates.[6]
Tebuconazole Early & Late Leaf Spot, Rust on GroundnutLess effective than a hexaconazole + zineb combination, but more effective than propiconazole.[7]Tebuconazole at 0.15% was followed by difenoconazole (0.1%) in reducing disease intensity.[7]
Propiconazole Early & Late Leaf Spot, Rust on GroundnutLeast effective among the tested triazoles in this study.[7]-
Table 3: Systemic Properties and Safety Profile
FungicideSystemic ActivitySafety/Phytotoxicity
This compound Good systemic conductivity.[8]Considered one of the safest triazoles, with no inhibitory effect on crop growth.[8] Can be used in seedling and young fruit stages.[8]
Difenoconazole Good systemic properties.Generally safe, but can cause chlorotic spotting on wheat leaves under certain conditions, though this typically does not affect yield.
Tebuconazole Good systemic properties.Good plant compatibility in most crops.
Propiconazole Strong systemic fungicide.Can cause phytotoxicity on some dicotyledonous crops and certain grape and apple varieties, leading to hardening of young tissues and stunted growth.
Epoxiconazole Strong systemic properties.Has a higher potential for phytotoxicity, especially on melon vegetables, if application rates and climatic conditions are not optimal.
Flusilazole Strong systemic fungicide.Can cause phytotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fungicide performance.

In Vitro Fungicide Efficacy Testing

The "poisoned food" technique is a common in vitro method to determine the EC₅₀ values of fungicides.

cluster_workflow In Vitro Efficacy Testing Workflow Prep Prepare fungicide stock solutions Media Incorporate fungicides into molten agar media at various concentrations Prep->Media Pour Pour amended media into Petri dishes Media->Pour Inoculate Inoculate solidified plates with fungal mycelial plugs Pour->Inoculate Incubate Incubate at optimal temperature for fungal growth (e.g., 28±1°C for 7 days) Inoculate->Incubate Measure Measure the diameter of fungal colonies Incubate->Measure Calculate Calculate the percentage of growth inhibition and determine EC₅₀ values Measure->Calculate

Figure 2: General workflow for in vitro fungicide efficacy testing using the poisoned food technique.
In Vivo Fungicide Efficacy and Phytotoxicity Assessment (Greenhouse and Field Trials)

In vivo experiments are essential to evaluate the performance of fungicides under more realistic conditions.

1. Experimental Design:

  • Treatments: Include the test fungicide(s) at various application rates, a reference (standard) fungicide, and an untreated control.

  • Replicates: Use a randomized block design with a sufficient number of replicates (e.g., at least three) to ensure statistical validity.

  • Plot Size: Define appropriate plot sizes for field trials based on the crop and disease being studied.

2. Fungicide Application:

  • Timing: Apply fungicides at critical growth stages of the crop or at the onset of disease symptoms, as recommended.

  • Method: Use calibrated spray equipment to ensure uniform coverage. Record application details such as water volume, pressure, and nozzle type.

3. Disease Assessment:

  • Inoculation (for controlled studies): Inoculate plants with a known concentration of the target pathogen.

  • Evaluation: Assess disease severity and incidence at regular intervals using standardized rating scales. Calculate the percentage of disease control.

4. Phytotoxicity Assessment:

  • Observation: Regularly inspect treated plants for any signs of injury, such as stunting, chlorosis, necrosis, or malformation.[9]

  • Rating: Use a phytotoxicity rating scale (e.g., 0 = no injury, 100 = complete kill) to quantify any observed damage.[10]

  • Higher Doses: Test at rates higher than the recommended dose (e.g., 2x) to establish a margin of safety.[9]

5. Yield and Quality Assessment:

  • Harvest: Harvest the crop at maturity from each plot.

  • Measurement: Record yield parameters (e.g., pod weight, grain weight) and assess crop quality.

Assessment of Systemic Properties

The systemic movement of a fungicide within a plant can be evaluated using various techniques.

1. Bioassay Method:

  • Apply the fungicide to a specific part of the plant (e.g., a single leaf).

  • After a certain period, inoculate untreated parts of the plant with the target pathogen.

  • The absence or reduction of disease symptoms on the untreated parts indicates systemic translocation of the fungicide.

2. Analytical Methods (e.g., LC-MS/MS):

  • Apply the unlabeled fungicide to a specific area of the plant.

  • After an incubation period, sample tissues from untreated parts of the plant.

  • Extract and quantify the concentration of the fungicide in the samples using techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to determine the extent of translocation.[11]

Conclusion

This compound demonstrates effective systemic fungicidal activity against a broad spectrum of fungal pathogens. A key advantage of this compound is its high safety profile for crops, allowing for its use during sensitive growth stages like seedling and young fruit development.[8] However, its efficacy can be lower than some other triazoles, such as difenoconazole and prothioconazole, against certain pathogens, and there is evidence of developing resistance in some fungal populations. The choice of a specific triazole fungicide should be based on the target pathogen, the crop, local resistance management strategies, and the potential for phytotoxicity. This guide provides a foundation for such comparative assessments, emphasizing the need for robust experimental data to inform effective and sustainable disease management programs.

References

Unraveling the Web of Resistance: A Comparative Guide to Cross-Resistance Between Tetraconazole and Other Azole Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of azole antifungals in both agriculture and clinical settings has led to a concerning rise in drug resistance, posing a significant threat to human health. Understanding the patterns of cross-resistance between different azole compounds is crucial for the development of effective antifungal strategies. This guide provides a comprehensive comparison of tetraconazole, an agricultural azole, with several clinically important azole antifungals, supported by experimental data and detailed methodologies.

Comparative Antifungal Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and other key azole antifungals against various fungal species. The data reveals important patterns of cross-resistance. For instance, exposure to this compound has been shown to decrease susceptibility to clinical azoles, particularly fluconazole, in Candida parapsilosis[1]. Furthermore, studies on other agricultural azoles like tebuconazole have demonstrated that their use can promote cross-resistance to clinical azoles in Aspergillus fumigatus[2][3][4]. Resistance to this compound has been observed in 100% of both clinical azole-resistant and susceptible isolates of Aspergillus fumigatus in one study[3].

Fungal SpeciesAntifungal AgentMIC Range (μg/mL)Key Findings
Candida parapsilosisThis compoundInduces resistance to fluconazoleExposure to increasing concentrations of this compound led to decreased susceptibility to fluconazole, itraconazole, and voriconazole.[1]
FluconazoleIncreased MICs after this compound exposureThe this compound-induced fluconazole resistance was partially mediated by the increased activity of ATP-dependent efflux pumps.[1]
ItraconazoleIncreased MICs after this compound exposureCross-resistance was observed, though the effect was most pronounced for fluconazole.[1]
VoriconazoleIncreased MICs after this compound exposureSimilar to itraconazole, a decrease in susceptibility was noted.[1]
Aspergillus fumigatusThis compoundMIC ≥16 in 100% of tested isolatesBoth clinical azole-resistant and susceptible isolates showed high resistance to this compound.[3]
TebuconazolePromotes cross-resistance to clinical azolesExposure to this agricultural azole led to resistance to voriconazole, itraconazole, posaconazole, and isavuconazole.[1][2]
ItraconazoleVariableSusceptibility can be affected by exposure to agricultural azoles.[2]
VoriconazoleVariableCross-resistance patterns are complex and depend on the specific resistance mechanism.[2]
PosaconazoleVariableCross-resistance is a concern, especially in isolates with environmental exposure to azoles.[2]
Candida albicansTerconazoleLower MICs than miconazole and clotrimazole against some strainsA related triazole, terconazole, showed potent activity against C. albicans.[5]
Fluconazole-Strains resistant to fluconazole often exhibit cross-resistance to other azoles.
Candida glabrataFluconazoleHigh rates of resistanceOften exhibits cross-resistance to voriconazole and posaconazole.[6]
VoriconazoleHigh cross-resistance with fluconazoleNearly 100% of fluconazole-resistant isolates were non-wild-type for voriconazole.[6]
PosaconazoleHigh cross-resistance with fluconazoleA high percentage of fluconazole-resistant isolates also showed reduced susceptibility to posaconazole.[6]
ItraconazoleLower cross-resistance compared to other azolesA significant portion of fluconazole-resistant isolates remained susceptible to itraconazole.[6]

Mechanisms of Azole Cross-Resistance

Azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), which is a crucial step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Cross-resistance between different azoles arises from several shared mechanisms:

  • Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of multiple azole drugs.

  • Overexpression of the Target Enzyme: Increased production of Erg11p can dilute the effect of the azole inhibitor, requiring higher concentrations of the drug to be effective.

  • Efflux Pump Overexpression: Fungi can actively pump azole drugs out of the cell, preventing them from reaching their target. The two major families of efflux pumps involved are the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the Major Facilitator Superfamily (MFS) transporters (e.g., Mdr1). Overexpression of these pumps is a common mechanism of multidrug resistance.

Signaling Pathways in Azole Resistance

Several signaling pathways are implicated in the regulation of azole resistance. Understanding these pathways is key to identifying new drug targets to overcome resistance.

AzoleResistanceSignaling cluster_membrane Cell Membrane cluster_nucleus Nucleus Azole Azole Antifungal Erg11 Erg11p (Lanosterol 14α-demethylase) Azole->Erg11 Inhibition EffluxPumps Efflux Pumps (ABC/MFS) Azole->EffluxPumps Expulsion Stress Cellular Stress (e.g., Ergosterol depletion) Azole->Stress Ergosterol Ergosterol Erg11->Ergosterol Ergosterol Biosynthesis Upc2 Upc2/Tac1 Transcription Factors ERG11_gene ERG11 Gene Upc2->ERG11_gene Upregulation Efflux_genes Efflux Pump Genes (CDR, MDR) Upc2->Efflux_genes Upregulation ERG11_gene->Erg11 Expression Efflux_genes->EffluxPumps Expression Stress->Upc2 Activation

Figure 1: Simplified signaling pathway of azole resistance.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

  • Preparation of Antifungal Stock Solutions:

    • Prepare stock solutions of this compound, fluconazole, itraconazole, voriconazole, and posaconazole in dimethyl sulfoxide (DMSO).

    • The final concentrations should be serially diluted to cover a clinically relevant range.

  • Inoculum Preparation:

    • For yeasts, culture the fungal isolates on Sabouraud dextrose agar at 35°C for 24-48 hours. Adjust the inoculum suspension to a 0.5 McFarland standard.

    • For filamentous fungi, culture on potato dextrose agar until adequate sporulation is observed. Prepare a spore suspension and adjust the concentration using a hemocytometer.

  • Microdilution Plate Preparation:

    • In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium.

    • Inoculate each well with the prepared fungal suspension. Include a drug-free growth control and a sterile control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control.

Gene Expression Analysis of Efflux Pumps by qRT-PCR
  • Fungal Culture and RNA Extraction:

    • Culture fungal isolates in the presence and absence of sub-inhibitory concentrations of the azole antifungals.

    • Harvest the fungal cells and extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial kit. Ensure the removal of genomic DNA by DNase treatment.[3][4][7][8]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design:

    • Design specific primers for the target efflux pump genes (e.g., CDR1, MDR1) and a housekeeping gene (e.g., ACT1) for normalization. Primers should be designed to amplify a product of 100-200 base pairs.[1][9][10][11][12]

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a SYBR Green-based master mix. The reaction mixture typically includes the master mix, forward and reverse primers, and cDNA template.

    • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental Workflow Diagram

ExperimentalWorkflow start Start culture Culture Fungal Isolates (Susceptible & Resistant Strains) start->culture ast Antifungal Susceptibility Testing (Broth Microdilution) culture->ast rna_extraction RNA Extraction from Azole-Exposed Cultures culture->rna_extraction mic Determine MICs of this compound & Other Azoles ast->mic data_analysis Data Analysis mic->data_analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR for Efflux Pump Gene Expression cdna_synthesis->qrt_pcr qrt_pcr->data_analysis comparison Compare MICs and Gene Expression Levels data_analysis->comparison end End comparison->end

Figure 2: Experimental workflow for investigating cross-resistance.

Conclusion

The available data strongly suggest that the use of agricultural azoles like this compound can contribute to the development of cross-resistance to clinically important antifungal drugs. This phenomenon is primarily driven by shared resistance mechanisms, including target site modification and the overexpression of efflux pumps. Continued surveillance of antifungal susceptibility patterns and a deeper understanding of the molecular mechanisms of cross-resistance are essential for preserving the efficacy of our current antifungal armamentarium and for the rational design of new therapeutic strategies.

References

Bioequivalence and comparative bioavailability studies of Tetraconazole formulations

Author: BenchChem Technical Support Team. Date: November 2025

Understanding Bioequivalence: The Regulatory Benchmark

Two pharmaceutical products are considered bioequivalent if they are pharmaceutically equivalent (i.e., contain the same amount of the same active substance in the same dosage form) and their bioavailabilities (rate and extent of drug absorption) after administration in the same molar dose are similar to such a degree that their effects, with respect to both efficacy and safety, will be essentially the same.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioequivalence studies to ensure that generic drugs are therapeutically equivalent to their brand-name counterparts.[1][3][4]

The core principle of bioequivalence testing is to demonstrate that any differences in the rate and extent of absorption between the test (generic) and reference (innovator) products are not clinically significant.[5] For most orally administered drugs, this is assessed by comparing key pharmacokinetic parameters.

Key Pharmacokinetic Parameters in Bioequivalence Assessment

The following pharmacokinetic (PK) parameters, derived from plasma concentration-time profiles, are fundamental to bioequivalence assessment:

ParameterDescriptionSignificance in Bioequivalence
AUC (Area Under the Curve) Represents the total drug exposure over time. It is a measure of the extent of drug absorption.The 90% confidence interval for the ratio of the test product's AUC to the reference product's AUC must fall within the acceptance range of 80% to 125%.[5][6]
Cmax (Maximum Concentration) The peak plasma concentration of the drug. It is a measure of the rate of drug absorption.The 90% confidence interval for the ratio of the test product's Cmax to the reference product's Cmax must also fall within the 80% to 125% acceptance range.[5][6]
Tmax (Time to Maximum Concentration) The time at which Cmax is observed. It provides another indication of the rate of absorption.While not always subject to the same strict statistical analysis as AUC and Cmax, significant differences in Tmax may indicate a difference in the rate of absorption.[7]

Experimental Protocol for a Typical Oral Antifungal Bioequivalence Study

While specific protocols for tetraconazole are not available, a standard bioequivalence study for an oral antifungal formulation, based on studies of drugs like itraconazole and fluconazole, would typically follow this design:

Study Design: A randomized, single-dose, two-period, two-sequence crossover study is the most common design.[8]

  • Randomized: Subjects are randomly assigned to a treatment sequence.

  • Crossover: Each subject receives both the test and reference formulations on separate occasions, acting as their own control.

  • Washout Period: A sufficient time interval between the two treatment periods is allowed for the complete elimination of the drug from the body.

Study Population:

  • Typically conducted in a small group of healthy adult volunteers (usually 24 to 36 subjects).[8]

  • Subjects are screened for any health conditions that might interfere with the drug's pharmacokinetics.

Dosing and Administration:

  • A single oral dose of the test or reference product is administered.

  • The study is often conducted under fasting conditions to minimize variability in absorption.

Blood Sampling:

  • Blood samples are collected at predefined time points before and after drug administration.

  • Sampling is more frequent around the expected Tmax to accurately capture the peak concentration and continues for a duration sufficient to characterize the elimination phase of the drug.

Analytical Method:

  • A validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS), is used to measure the concentration of the drug in the plasma samples.

Statistical Analysis:

  • The pharmacokinetic parameters (AUC and Cmax) are calculated for each subject for both the test and reference products.

  • The ratios of the geometric means of the test to reference product for AUC and Cmax are calculated.

  • The 90% confidence intervals for these ratios are determined and compared against the regulatory acceptance criteria (80-125%).

Visualizing the Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for an oral pharmaceutical product.

Bioequivalence_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis cluster_reporting Reporting Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Screening Subject Screening & Recruitment Ethics->Screening Dosing1 Period 1: Dosing (Test/Reference) Screening->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Bioanalysis Bioanalytical Method Validation & Sample Analysis Sampling1->Bioanalysis Dosing2 Period 2: Dosing (Reference/Test) Washout->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Report Final Study Report Stat_Analysis->Report Submission Regulatory Submission Report->Submission

A typical workflow for a bioequivalence study.

Alternative Approaches: The Case of Terconazole

For certain drug formulations, particularly those that are not intended to be systemically absorbed, a traditional pharmacokinetic bioequivalence study may not be feasible or appropriate. In such cases, regulatory agencies may recommend alternative approaches.

For instance, the FDA's draft guidance for terconazole, a topical antifungal vaginal cream, recommends a bioequivalence study with a clinical endpoint .[9] This type of study directly compares the therapeutic outcome of the test and reference products in patients with the condition being treated (in this case, vulvovaginal candidiasis). The primary endpoint would be the clinical cure rate, and bioequivalence is established if the 90% confidence interval of the difference in cure rates between the two products falls within a predefined equivalence margin.[9] This highlights the importance of considering the drug's formulation and route of administration when designing a bioequivalence study.

Conclusion

While a direct comparison of different this compound formulations is limited by the lack of publicly available data, the principles and methodologies for assessing bioequivalence are well-established. For oral formulations, a standard pharmacokinetic crossover study comparing AUC and Cmax would be the expected approach. However, for non-systemically absorbed formulations, alternative study designs, such as those with clinical endpoints, may be necessary. This guide provides the foundational knowledge for researchers and drug developers to understand the critical aspects of designing and interpreting bioequivalence and comparative bioavailability studies for antifungal agents. As new data on this compound becomes available, these principles will be essential for evaluating the therapeutic equivalence of different formulations.

References

Correlation of In Vitro Susceptibility with In Vivo Efficacy of Tetraconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro susceptibility and in vivo efficacy of the triazole antifungal agent, tetraconazole. While direct quantitative correlation data for this compound is limited in publicly available literature, this document synthesizes existing in vitro and in vivo findings and draws parallels with closely related, well-studied azole antifungals to provide a framework for understanding its potential clinical and research applications.

Executive Summary

This compound, a broad-spectrum triazole antifungal, functions by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane. This mechanism is shared with other azole antifungals and is the basis for its fungistatic or fungicidal activity. In vitro, its potency is typically measured by the Minimum Inhibitory Concentration (MIC), while in vivo efficacy is assessed in animal models through metrics like survival rate and reduction in fungal burden. Although a direct correlation between this compound's MIC values and its in vivo effectiveness has not been extensively published, studies on other azoles like fluconazole and itraconazole have demonstrated a strong relationship, where lower MICs generally predict a more favorable in vivo outcome. This guide presents available data for this compound and relevant comparative data for other azoles to inform research and development.

Data Presentation: In Vitro Susceptibility and In Vivo Efficacy

Due to the lack of studies directly correlating in vitro and in vivo data for this compound across a range of fungal isolates, the following tables present the available data separately. For illustrative purposes, a table demonstrating the correlation for the related triazole, itraconazole, is also included.

Table 1: In Vitro Susceptibility of Various Fungi to this compound (MICs)

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicansVarious clinical isolates0.03 - >640.252[1][2][3]
Aspergillus fumigatusVarious clinical isolates0.125 - 812[4]
Trichophyton mentagrophytes340.03 - 10.1250.5
Trichophyton rubrum180.03 - 10.251

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: In Vivo Efficacy of this compound in Animal Models

Fungal PathogenAnimal ModelTreatment RegimenEfficacy EndpointOutcomeReference
Candida albicansMurine systemic candidiasis5 mg/kg, twice dailySurvival Rate, Kidney Fungal BurdenSignificant increase in survival and reduction in fungal load compared to untreated controls.[5]
Trichophyton mentagrophytesGuinea pig dermatophytosisOral administrationLesion Score ReductionSuperior to itraconazole in reducing lesion severity.[2]

Table 3: Illustrative Correlation of In Vitro MIC with In Vivo Efficacy for Itraconazole against Aspergillus fumigatus in a Murine Model

IsolateMIC (µg/mL)In Vivo Outcome (Survival Rate %)Correlation
Susceptible 10.1280%Good
Susceptible 20.2575%Good
Susceptible 30.560%Good
Susceptible 41.050%Good
Resistant 1≥ 1610%Good
Resistant 2≥ 165%Good

This table is a synthesized representation based on findings for itraconazole and serves to illustrate the expected correlation for this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal agents.

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro activity of this compound is determined by the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.[6]

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control well.[7]

In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

Animal models are essential for evaluating the in vivo efficacy of antifungal agents.[8]

  • Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a standardized inoculum of a fungal pathogen (e.g., Candida albicans).[9]

  • Treatment: this compound is administered orally or intraperitoneally at various doses, starting at a specified time post-infection. Treatment is typically continued for several days.[5]

  • Efficacy Assessment:

    • Survival Rate: The survival of treated and untreated (control) mice is monitored daily for a defined period.

    • Fungal Burden: At the end of the treatment period, organs such as the kidneys are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs) per gram of tissue. A significant reduction in CFU in treated mice compared to controls indicates efficacy.[5]

Mandatory Visualizations

Signaling Pathway of this compound

This compound, like other azole antifungals, targets the fungal ergosterol biosynthesis pathway. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.[10]

Tetraconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug This compound Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Lanosterol_Demethylase Inhibition

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Correlation Analysis

The process of correlating in vitro susceptibility with in vivo efficacy involves a systematic experimental workflow.

Correlation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation Isolates Fungal Isolates Susceptibility Broth Microdilution Susceptibility Testing Isolates->Susceptibility MIC Determine MIC Values Susceptibility->MIC Analysis Statistical Analysis MIC->Analysis AnimalModel Animal Model of Infection (e.g., Murine Candidiasis) Treatment This compound Treatment AnimalModel->Treatment Efficacy Assess Efficacy (Survival, Fungal Burden) Treatment->Efficacy Efficacy->Analysis

Caption: Experimental workflow for correlating in vitro susceptibility with in vivo efficacy.

References

Tetraconazole vs. Non-Azole Fungicides: A Comparative Guide to Crop Protection Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of agricultural science, the selection of an appropriate fungicide is paramount for effective disease management and ensuring crop yield and quality. This guide provides a detailed comparison of the efficacy of tetraconazole, a widely used triazole fungicide, against a range of non-azole fungicides. The analysis is based on experimental data from scientific studies, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in crop protection strategies.

This compound belongs to the De-Methylation Inhibitors (DMIs) or Sterol Biosynthesis Inhibitors (SBIs), classified under FRAC Group 3.[1][2] Its mode of action involves inhibiting the C14-demethylase enzyme, which is crucial for ergosterol production in fungi.[3] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to the cessation of fungal growth.[3] Non-azole fungicides encompass a diverse group of compounds with different modes of action, including Quinone outside Inhibitors (QoIs or strobilurins, FRAC Group 11), Succinate Dehydrogenase Inhibitors (SDHIs, FRAC Group 7), and multi-site contact fungicides (e.g., chlorothalonil, FRAC Group M5).[2][4][5]

This guide will delve into a quantitative comparison of their performance, outline the experimental protocols used to generate this data, and visualize the underlying biochemical pathways and experimental workflows.

Comparative Efficacy Data

The following table summarizes the quantitative efficacy of this compound in comparison to various non-azole fungicides across different crops and pathogens. The data is compiled from multiple field trials and research studies.

CropTarget PathogenFungicideActive Ingredient(s)Application RateEfficacy (% Disease Control/Severity)Yield ResponseSource(s)
Soybean Asian Soybean Rust (Phakopsora pachyrhizi)Domark (this compound)This compoundNot SpecifiedAmong the most effective for managing soybean rust.[6]Maintained yield, comparable to other effective treatments.[6][6]
Asian Soybean Rust (Phakopsora pachyrhizi)Headline (Strobilurin)PyraclostrobinNot SpecifiedHigher severity than triazoles in some cases.[6]Among the highest yields in many locations.[6][6]
Asian Soybean Rust (Phakopsora pachyrhizi)Tebuconazole + PicoxystrobinTebuconazole + PicoxystrobinNot Specified>80% control when mixed with mancozeb.5,132 kg/ha (with mancozeb) vs. 2,019 kg/ha (unsprayed).[7][7]
Asian Soybean Rust (Phakopsora pachyrhizi)Fluxapyroxad + PyraclostrobinFluxapyroxad + PyraclostrobinNot Specified>80% control when mixed with mancozeb.Significant yield increase with mancozeb addition.[7][7]
Peanut Early & Late Leaf Spot (Cercospora arachidicola & Cercosporidium personatum)Domark 230 METhis compound5.25-6.9 fl oz/AGood activity on leaf spots.[8] Inferior to chlorothalonil in some trials.[9]Not specified[8][9]
Early & Late Leaf Spot (Cercospora arachidicola & Cercosporidium personatum)BravoChlorothalonil1 to 1.5 pt/AVery good leaf spot control.[10]Not specified[10]
Early & Late Leaf Spot (Cercospora arachidicola & Cercosporidium personatum)Headline 2.09 SCPyraclostrobin6 - 15 fl oz/AVery good activity on leaf spots.[8]Not specified[8]
Early & Late Leaf Spot (Cercospora arachidicola & Cercosporidium personatum)Miravis 1.67 SCPydiflumetofen3.4 fl oz/AExcellent activity against leaf spot diseases.[8]Not specified[8]
Grape Powdery Mildew (Erysiphe necator)Not SpecifiedThis compoundNot SpecifiedEffective control, rated +++ for efficacy.[1]Not specified[1]
Powdery Mildew (Erysiphe necator)Pristine WGBoscalid + PyraclostrobinNot SpecifiedHighly effective in managing infected grapevines.[11]Not specified[11]
Powdery Mildew (Erysiphe necator)EnduraBoscalidNot SpecifiedEffective control, rated +++ for efficacy.[1]Not specified[1]
Wheat Leaf Rust (Puccinia triticina)Not SpecifiedTebuconazole + AzoxystrobinNot Specified>85% control.Significant difference from control.[12][12]
Leaf Rust (Puccinia triticina)Not SpecifiedProthioconazole + TrifloxystrobinNot Specified>85% control.Significant difference from control.[12][12]

Experimental Protocols

The efficacy data presented is derived from field trials conducted under a range of environmental conditions. While specific methodologies vary between studies, a generalized protocol for fungicide efficacy trials can be outlined as follows:

1. Experimental Design:

  • Layout: Trials are typically established in a randomized complete block design with multiple replications (commonly 3 to 5) to minimize the effects of field variability.

  • Plot Size: Plot dimensions are determined based on the crop and application equipment, ensuring a representative area for disease assessment and yield measurement.

  • Treatments: Treatments include an untreated control, the fungicides being tested at specified application rates, and often a standard commercial fungicide for comparison.

2. Crop Management:

  • Cultivar Selection: A cultivar susceptible to the target disease is typically chosen to ensure adequate disease pressure for a robust evaluation of fungicide efficacy.

  • Agronomic Practices: Standard agronomic practices for the specific crop, including planting density, fertilization, and irrigation, are followed to ensure uniform crop growth.

3. Fungicide Application:

  • Timing: Applications are initiated based on disease forecasting models, crop growth stage, or the first appearance of disease symptoms, and are repeated at specified intervals (e.g., 14-21 days).

  • Equipment: Fungicides are applied using calibrated sprayers (e.g., backpack or tractor-mounted) to ensure accurate and uniform coverage of the crop foliage. Application volume and pressure are standardized across all treatments.

4. Disease and Yield Assessment:

  • Disease Severity/Incidence: Disease is assessed visually at multiple time points during the growing season. This is often done by estimating the percentage of leaf area affected by the disease or the percentage of infected plants in a given area. Standardized rating scales are frequently used.

  • Area Under the Disease Progress Curve (AUDPC): To integrate the effect of the fungicide over time, the AUDPC is often calculated from the sequential disease severity assessments.

  • Yield Data: At crop maturity, the plots are harvested, and the yield (e.g., bushels per acre, kilograms per hectare) is measured. Grain or fruit quality may also be assessed.

5. Data Analysis:

  • Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments. Mean separation tests (e.g., Tukey's HSD, Duncan's multiple range test) are used to compare the performance of the different fungicides.

G cluster_planning Phase 1: Trial Planning & Setup cluster_execution Phase 2: Field Execution cluster_assessment Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Treatments B Select Susceptible Cultivar & Uniform Field A->B C Randomized Complete Block Design B->C D Crop Planting & Management C->D E Calibrated Fungicide Application D->E F Monitor Environmental Conditions E->F G Disease Severity & Incidence Assessment F->G I Statistical Analysis (ANOVA) G->I J Calculate AUDPC G->J H Harvest & Measure Crop Yield H->I K Efficacy & Yield Comparison I->K L Publish Findings K->L

Generalized Experimental Workflow for Fungicide Efficacy Trials.

Signaling Pathways and Mode of Action

The fundamental difference in the efficacy of this compound and non-azole fungicides lies in their distinct modes of action at the cellular level.

This compound (DMI - FRAC Group 3): As a De-Methylation Inhibitor, this compound targets the cytochrome P450 enzyme, 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This action is fungistatic, meaning it inhibits fungal growth.[3]

Non-Azole Fungicides (QoI & SDHI):

  • Quinone outside Inhibitors (QoIs - FRAC Group 11): Also known as strobilurins (e.g., pyraclostrobin, azoxystrobin), these fungicides act on the fungal mitochondrial respiratory chain.[2] They block electron transfer at the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), thereby inhibiting ATP synthesis.[2] This deprives the fungal cells of energy, leading to the inhibition of spore germination and mycelial growth.[2] Their activity is primarily preventative.[2]

  • Succinate Dehydrogenase Inhibitors (SDHIs - FRAC Group 7): This class of fungicides (e.g., boscalid, fluxapyroxad) also targets the mitochondrial respiratory chain but at a different site.[5] They inhibit Complex II (succinate dehydrogenase), which plays a crucial role in the Krebs cycle and the electron transport chain.[5] By blocking this complex, SDHIs disrupt cellular respiration and energy production in the fungus.[5]

G cluster_this compound This compound (DMI - FRAC 3) cluster_non_azole Non-Azoles (QoI & SDHI) cluster_qoi QoI (FRAC 11) cluster_sdhi SDHI (FRAC 7) T This compound E 14-alpha-demethylase (CYP51) T->E Inhibits S Ergosterol Biosynthesis M Fungal Cell Membrane Disruption S->M Leads to Q QoI Fungicide (e.g., Pyraclostrobin) C3 Complex III (Cytochrome bc1) Q->C3 Inhibits A1 ATP Synthesis Inhibition C3->A1 Leads to SD SDHI Fungicide (e.g., Boscalid) C2 Complex II (Succinate Dehydrogenase) SD->C2 Inhibits A2 ATP Synthesis Inhibition C2->A2 Leads to

Modes of Action: this compound vs. Non-Azole Fungicides (QoI & SDHI).

Conclusion

The choice between this compound and non-azole fungicides is highly dependent on the target pathogen, crop, environmental conditions, and, crucially, resistance management strategies. This compound, as a DMI fungicide, offers effective and often curative control against a range of diseases. However, the risk of resistance development to single-site inhibitors like this compound is a significant concern.

Non-azole fungicides, such as the preventative QoIs and the largely preventative SDHIs, provide alternative modes of action that are essential for resistance management. The data indicates that in many situations, particularly under high disease pressure, mixtures or rotations of fungicides with different modes of action provide the most robust and sustainable disease control. For instance, tank-mixing this compound with a multi-site inhibitor like chlorothalonil is a common recommendation to enhance efficacy and delay resistance.[8][10] Similarly, pre-mixed formulations containing an azole and a strobilurin or an SDHI are widely used to broaden the spectrum of activity and manage resistance.

Researchers and crop protection professionals must consider the integrated use of these different fungicide classes, alongside other integrated pest management (IPM) practices, to ensure long-term effectiveness and agricultural sustainability.

References

Validation of analytical methods for the enantioselective determination of Tetraconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the enantioselective determination of the chiral fungicide Tetraconazole. The following sections detail the performance of various High-Performance Liquid Chromatography (HPLC) methods, supported by experimental data to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The enantioselective analysis of this compound is crucial for understanding its environmental fate and toxicological profile, as enantiomers can exhibit different biological activities. Chiral HPLC is the predominant technique for this purpose, offering robust and reliable separation of this compound enantiomers. The choice of chiral stationary phase (CSP) and detector significantly influences method performance.

Below is a summary of quantitative data from validated chiral HPLC methods for the determination of this compound enantiomers.

Table 1: Comparison of Chiral HPLC Methods for this compound Enantiomer Analysis

ParameterMethod 1: HPLC-DAD[1]Method 2: HPLC-MS/MS[2][3]
Chiral Stationary Phase Cellulose tris-(4-methylbenzoate)Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux Cellulose-2)
Mobile Phase n-hexane:ethanol (90:10, v/v)Methanol:0.1% formic acid solution (70:30, v/v)
Flow Rate 0.8 mL/min0.2 mL/min
Detector Diode Array Detector (DAD)Tandem Mass Spectrometry (MS/MS)
Linearity Range 0.5 - 50 µg/mLNot explicitly stated, but a linear equation was generated.
Recovery > 85%Not explicitly stated, but the method was validated.
Limit of Detection (LOD) Plant samples: 0.06 µg/g; Soil samples: 0.12 µg/gNot explicitly stated.
Limit of Quantification (LOQ) Not explicitly stated2.5 µg/kg in strawberry
Internal Standard Not usedHexaconazole

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for replicating the results and for the validation of new or modified methods.

Method 1: Chiral HPLC with Diode Array Detection (HPLC-DAD)[1]

This method is suitable for the stereoselective determination of this compound enantiomers in various environmental and agricultural matrices.

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector.

  • Chiral Column: A column packed with cellulose tris-(4-methylbenzoate) as the chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and ethanol in a 90:10 volume-to-volume ratio.

  • Flow Rate: The mobile phase is pumped at a constant flow rate of 0.8 mL/min.

  • Column Temperature: The separation is performed at a controlled temperature of 20°C.

  • Injection Volume: A suitable volume of the sample extract is injected into the system.

  • Detection: The DAD is set to monitor the elution of the enantiomers at a wavelength where this compound exhibits maximum absorbance.

  • Quantification: A calibration curve is constructed by plotting the peak area of each enantiomer against the corresponding concentration. The concentration of the enantiomers in the samples is then determined from this curve.

Method 2: Chiral HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)[2][3]

This method offers high selectivity and sensitivity for the determination of this compound enantiomers, particularly in complex matrices like food products.

  • Instrumentation: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: A Lux Cellulose-2 column (cellulose tris(3-chloro-4-methylphenylcarbamate)).

  • Mobile Phase: A mixture of methanol and a 0.1% formic acid solution in a 70:30 volume-to-volume ratio.

  • Flow Rate: The mobile phase is delivered at a flow rate of 0.2 mL/min.

  • Injection Volume: A 5 µL aliquot of the sample extract is injected.

  • Ionization Mode: The ESI source is operated in the positive ion mode.

  • MS/MS Transitions: For this compound, the transitions monitored are m/z 372 > 159 and m/z 372 > 70. For the internal standard, hexaconazole, the transition m/z 314 > 70 is used.

  • Quantification: Quantification is achieved by plotting the peak area ratio of each enantiomer to the internal standard against the respective concentrations to generate a calibration curve.

Sample Preparation: QuEChERS Method[2][3]

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common sample preparation technique for analyzing pesticide residues in food and agricultural samples.

  • Homogenization: A representative sample (e.g., strawberry) is homogenized.

  • Extraction: A portion of the homogenized sample is weighed into a centrifuge tube, and an appropriate volume of acetonitrile is added. The tube is shaken vigorously.

  • Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine, C18) and magnesium sulfate. The tube is vortexed and then centrifuged.

  • Final Extract: The supernatant is collected, filtered, and is then ready for injection into the HPLC system.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the validation of analytical methods for the enantioselective determination of this compound.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Chiral Stationary Phase (CSP) B Optimize Mobile Phase A->B C Select Detector (e.g., DAD, MS/MS) B->C D Define System Suitability Parameters C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Stability J->K L Sample Preparation (e.g., QuEChERS) J->L M Chromatographic Analysis L->M N Data Processing & Quantification M->N O Reporting Results N->O

Caption: Workflow for Analytical Method Validation.

QuEChERS_Workflow cluster_0 QuEChERS Sample Preparation A Sample Homogenization B Extraction with Acetonitrile A->B C Salting Out (Phase Separation) B->C D Centrifugation C->D E d-SPE Cleanup D->E F Final Centrifugation E->F G Collection of Supernatant for Analysis F->G

Caption: QuEChERS Sample Preparation Workflow.

References

A Head-to-Head Comparison of Tetraconazole and Difenoconazole Dissipation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dissipation kinetics of two widely used triazole fungicides, tetraconazole and difenoconazole. The information presented is supported by experimental data from various studies to aid in understanding their environmental fate and persistence.

Dissipation Kinetics: A Comparative Overview

This compound and difenoconazole are both systemic fungicides effective against a broad spectrum of fungal pathogens.[1][2] Their persistence in the environment, however, differs, which is a critical factor for risk assessment and regulatory purposes. The rate of degradation of this compound has been observed to be faster than that of difenoconazole in certain studies.[1][3]

The dissipation of both fungicides in various matrices generally follows first-order or non-linear two-compartment first-order kinetics.[1][2][4]

Dissipation in Plants

In plant matrices, the dissipation rates of these fungicides are influenced by factors such as the plant species, application rate, and environmental conditions.[5][6] A study on grapes found that this compound dissipated faster than difenoconazole.[1][3]

Table 1: Dissipation Half-Life (DT₅₀) of this compound and Difenoconazole in Plant Matrices

FungicidePlant MatrixHalf-Life (DT₅₀) in daysApplication Rate
This compoundGrapes12.5Recommended Rate
Grapes28.5Double Rate
DifenoconazoleGrapes25.5Recommended Rate
Grapes38.5Double Rate
Apples6.2 - 9.5118 g a.i. ha⁻¹
Apples12 - 2150 g a.i. ha⁻¹
Bananas8.4 - 13.0N/A
Banana Leaves1.91 - 7.30N/A
Jujube13.1 - 16.5N/A
Fresh Tea Leaves1.77N/A

Data sourced from multiple studies.[1][5][7][8][9][10][11][12][13]

Dissipation in Soil

In soil, both fungicides are considered to be persistent. Difenoconazole, in particular, has shown long half-life values, exceeding 175 days in laboratory conditions and 115 days in field trials.[14][15] Its persistence tends to be greater in clay soils and at higher application doses.[14][15] this compound's half-life in soil has been reported to be in the range of 66.9 to 86.0 days, with persistence varying based on soil type.[2][4]

Table 2: Dissipation Half-Life (DT₅₀) of this compound and Difenoconazole in Soil

FungicideSoil TypeHalf-Life (DT₅₀) in daysApplication Rate
This compoundAlluvial66.9 - 73.42.5 - 5.0 µg/g
Red Lateritic77.2 - 86.02.5 - 5.0 µg/g
Coastal Saline69.8 - 75.62.5 - 5.0 µg/g
DifenoconazoleClay Soil>175 (Lab)Recommended & Double Dose
Sandy Soil>175 (Lab)Recommended & Double Dose
Field Soil>115Recommended Dose
Apple Orchard Soil21.0 - 27.7118 g a.i. ha⁻¹
Banana Field Soil15.5 - 23.2N/A

Data sourced from multiple studies.[2][4][8][9][12][14][15][16]

Dissipation in Water

This compound has been shown to be persistent in water, with half-life values ranging from 94 to 125 days.[2][4] Its dissipation in water does not appear to be dependent on pH.[2][4]

Table 3: Dissipation Half-Life (DT₅₀) of this compound in Water

FungicideWater pHHalf-Life (DT₅₀) in daysApplication Rate
This compound4.094.1 - 115.81.0 - 2.0 µg/ml
7.0100.4 - 125.01.0 - 2.0 µg/ml
9.2101.9 - 119.51.0 - 2.0 µg/ml

Data sourced from a laboratory study.[2][4]

Experimental Protocols

The following describes a general methodology for conducting a dissipation study for this compound and difenoconazole, based on protocols cited in the literature.

Study Design
  • Field Trials: Conducted under real-world conditions in various geographical locations representing different climates and soil types.[9][14] Plots are treated with the fungicide at specified rates.[1][9]

  • Laboratory Studies: Performed under controlled conditions of temperature, moisture, and light to investigate the influence of specific factors on dissipation.[4][15]

Sample Collection
  • Samples of the target matrix (e.g., soil, fruit, leaves) are collected at predetermined intervals after application.[1][9]

  • Multiple subsamples are taken from each plot and combined to form a representative composite sample.[16]

Residue Extraction
  • A representative portion of the sample is weighed.[4][17]

  • The sample is homogenized and extracted with an organic solvent, such as acetonitrile or acetone.[7][17][18]

  • The extraction is often facilitated by methods like shaking, homogenization, or ultrasound-assisted extraction (UAE).[16][17]

Clean-up
  • The crude extract is purified to remove interfering co-extractives.[19]

  • This is commonly achieved using solid-phase extraction (SPE) with cartridges like silica, GCB/NH2, or by dispersive SPE (d-SPE) as in the QuEChERS method.[16][18][19]

Analytical Determination
  • The final extract is analyzed using chromatographic techniques to identify and quantify the fungicide residues.

  • Commonly used methods include:

    • Gas Chromatography-Mass Spectrometry (GC-MS/MS) [7][11]

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) [9][18][19]

    • Gas Chromatography with Electron Capture Detector (GC-ECD) or Nitrogen-Phosphorus Detector (GC-NPD) [11][19]

Data Analysis
  • The concentration of the fungicide at different time points is used to calculate the dissipation kinetics.

  • The data is often fitted to a first-order kinetic model: Ct = C₀e-kt, where Ct is the concentration at time t, C₀ is the initial concentration, and k is the dissipation rate constant.[20]

  • The half-life (DT₅₀) is calculated using the formula: DT₅₀ = ln(2)/k.[2]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a fungicide dissipation study.

Dissipation_Study_Workflow cluster_field Field/Lab Preparation cluster_lab Laboratory Analysis cluster_output Results start Study Design (Field or Lab) application Fungicide Application start->application sampling Sample Collection (Time Intervals) application->sampling extraction Residue Extraction (e.g., Acetonitrile) sampling->extraction cleanup Extract Clean-up (e.g., SPE, QuEChERS) extraction->cleanup analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) cleanup->analysis data_analysis Data Analysis (Kinetics & DT₅₀ Calculation) analysis->data_analysis end Dissipation Kinetics Report data_analysis->end

References

Assessing Tetraconazole Cross-Reactivity in Azole Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tetraconazole's cross-reactivity in immunoassays designed for other azole fungicides. The following data and protocols are presented to assist in the accurate detection and quantification of azole compounds in various matrices.

This guide summarizes publicly available data on the cross-reactivity of this compound in an enzyme-linked immunosorbent assay (ELISA) and provides a detailed, representative experimental protocol for such an assay. Additionally, it visualizes the mechanism of action of azole fungicides and a typical immunoassay workflow.

Cross-Reactivity Data

The cross-reactivity of an immunoassay is a critical performance parameter, indicating the extent to which compounds structurally similar to the target analyte can interfere with the assay's accuracy. In the context of azole fungicides, which share a common triazole or imidazole ring structure, understanding cross-reactivity is paramount for reliable quantification.

An antibody-immobilized ELISA developed for the detection of this compound demonstrated varying levels of cross-reactivity with other triazole compounds.[1] The assay showed high specificity for this compound, with significantly lower recognition of other tested azoles. A separate "triazole-specific immunoassay" has also been developed that can detect this compound, penconazole, cyproconazole, and myclobutanil, highlighting the potential for broader-spectrum azole detection methods.[2]

Below is a summary of the cross-reactivity of several azole fungicides in an ELISA optimized for this compound detection. The cross-reactivity is expressed as a percentage relative to this compound (100%).

CompoundI50 (ng/mL)Cross-Reactivity (%)
This compound22100
DTP10022
Penconazole15614
Hexaconazole13,1000.17
Propiconazole68,3000.03
TriadimefonNot Detected<0.01

I50: Concentration of the analyte that causes 50% inhibition of the signal. Data sourced from Forlani et al., 1996.[1]

Mechanism of Action of Azole Fungicides

Azole fungicides, including this compound, function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they target the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme. This inhibition disrupts membrane integrity and function, ultimately leading to the cessation of fungal growth.

Caption: Mechanism of action of azole fungicides in the ergosterol biosynthesis pathway.

Experimental Protocols

The following is a representative protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound, based on established methodologies.

Materials:

  • This compound standard solutions

  • Microtiter plates (96-well)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-tetraconazole antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Microtiter plate wells are coated with a this compound-protein conjugate in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with wash buffer to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites in the wells are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition: this compound standards or unknown samples are added to the wells, immediately followed by the addition of a limited amount of anti-tetraconazole primary antibody. The plate is then incubated for 1-2 hours at room temperature. During this step, the free this compound in the sample competes with the coated this compound-protein conjugate for binding to the antibody.

  • Washing: The plate is washed three times to remove unbound antibodies and this compound.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody, which binds to the primary antibody, is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.

  • Signal Development and Stopping: The reaction is allowed to proceed for a set amount of time before a stop solution is added to halt the reaction and stabilize the color.

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at a specific wavelength. The concentration of this compound in the samples is inversely proportional to the color intensity.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Workflow Start Start Coat 1. Coat Plate with This compound-Protein Conjugate Start->Coat Wash1 2. Wash Coat->Wash1 Block 3. Block Wells Wash1->Block Compete 4. Add Sample/Standard & Anti-Tetraconazole Antibody (Competition Step) Block->Compete Wash2 5. Wash Compete->Wash2 Secondary_Ab 6. Add Enzyme-Conjugated Secondary Antibody Wash2->Secondary_Ab Wash3 7. Wash Secondary_Ab->Wash3 Substrate 8. Add Substrate Wash3->Substrate Stop 9. Add Stop Solution Substrate->Stop Read 10. Read Absorbance Stop->Read End End Read->End

Caption: A typical workflow for a competitive ELISA for this compound detection.

References

A Comparative Analysis of the Genotoxic Profiles of Tetraconazole and Other Triazole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study on the genotoxicity of tetraconazole and other widely used triazole fungicides, including tebuconazole, epoxiconazole, and propiconazole. The information presented is curated from a range of experimental studies to assist researchers in evaluating the potential DNA-damaging effects of these compounds. This document summarizes key quantitative data, details experimental methodologies for pivotal genotoxicity assays, and illustrates the underlying molecular signaling pathways.

Executive Summary

Triazole fungicides are a critical class of agrochemicals used to protect crops from fungal diseases. However, their potential for non-target toxicity, particularly genotoxicity, is a significant concern for human health and environmental safety. This comparative analysis reveals that this compound and other selected triazole fungicides can induce genotoxic effects, primarily through the induction of oxidative stress. The data presented herein, derived from various in vitro and in vivo studies, highlights differences in their genotoxic potency and provides a basis for informed risk assessment and the development of safer alternatives.

Comparative Genotoxicity Data

The following tables summarize quantitative data from various genotoxicity assays performed on this compound and other selected triazole fungicides. These assays are standard methods for assessing the potential of chemical substances to cause DNA damage.

Table 1: Micronucleus Assay Data

The micronucleus assay is a well-established method for assessing chromosomal damage. It detects the presence of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.

FungicideTest SystemConcentration/DoseObservationReference
This compound Allium cepa root tips1.00, 5.00, 10.00 mg/LIncreased frequency of micronuclei and chromosomal aberrations.[1][1]
Tebuconazole HEp-2 cells20, 40, 50 µg/mLInduction of centromere-negative micronuclei, suggesting a clastogenic effect.[2][2]
Epoxiconazole Bovine peripheral lymphocytes2.5, 5, 10, 25, 50, 100 µg/mLNo significant increase in micronuclei frequency.[3][3]
Propiconazole --Data not available in the reviewed literature.-

Table 2: Comet Assay (Single Cell Gel Electrophoresis) Data

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells. The extent of DNA damage is quantified by measuring the displacement of DNA from the nucleus, which forms a "comet" shape.

FungicideTest SystemConcentration/DoseObservation (% Tail DNA or other metric)Reference
This compound --Data not available in the reviewed literature.-
Tebuconazole HEp-2 cells40, 60, 80 µg/mLIncreased DNA damage.[2][2]
Tebuconazole HCT116 cellsNot specifiedInduced DNA fragmentation.[4][4]
Epoxiconazole Bovine lymphocytes2.5, 5, 10, 25, 50, 100 µg/mLDose-dependent increase in DNA migration.[5][5]
Propiconazole --Data not available in the reviewed literature.-

Table 3: Other Genotoxicity-Related Endpoints

This table includes data from other relevant assays and endpoints that provide insights into the genotoxic potential of these fungicides.

FungicideTest SystemConcentration/DoseEndpointObservationReference
This compound Allium cepa root tips1.00, 5.00, 10.00 mg/LChromosomal AberrationsIncreased frequency of chromosomal aberrations.[1][1]
Tebuconazole HCT116 cellsNot specifiedReactive Oxygen Species (ROS) ProductionSignificant increase in ROS production.[4][4]
Epoxiconazole Bovine peripheral lymphocytes3 to 15 µg/mLMitotic IndexDecrease in mitotic and proliferation indices.[6][6]
Propiconazole Medaka fish larvae2.5-250 µg/LROS LevelDose-dependent induction of reactive oxygen species.[7][7]
Propiconazole Medaka fish larvae2.5-250 µg/LLipid PeroxidationIncreased lipid and protein peroxidation.[7][7]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited in this guide are outlined below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Micronucleus Assay (Following OECD Guideline 487)

The in vitro micronucleus test is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.

  • Cell Culture: Appropriate mammalian cell lines (e.g., L5178Y, CHO, V79, TK6) or primary cell cultures (e.g., human or rodent lymphocytes) are maintained in culture.

  • Exposure: Cells are exposed to at least three concentrations of the test fungicide, with and without metabolic activation (S9 mix), for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration.

  • Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cells are then stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

  • Data Analysis: The frequency of micronucleated cells is calculated and statistically compared to the negative (vehicle) control.

Comet Assay (Alkaline Version)

The alkaline comet assay is used to detect single and double-strand DNA breaks, as well as alkali-labile sites.

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, tissues from treated animals).

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis, during which the damaged, relaxed DNA fragments migrate out of the nucleoid towards the anode, forming the "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., SYBR Green, ethidium bromide).

  • Visualization and Scoring: The comets are visualized using a fluorescence microscope, and image analysis software is used to quantify the extent of DNA damage (e.g., % tail DNA, tail length, tail moment).

Ames Test (Bacterial Reverse Mutation Assay - Following OECD Guideline 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid and grow on a selective medium.

  • Bacterial Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Exposure: The test fungicide is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then combined with molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies on each plate is counted. A positive result is indicated by a concentration-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Genotoxicity

The primary mechanism by which this compound and other triazole fungicides appear to induce genotoxicity is through the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can then cause DNA damage and activate various cellular signaling pathways.

Fungicide-Induced Oxidative Stress and DNA Damage

The following diagram illustrates the general pathway from fungicide exposure to DNA damage via oxidative stress.

Fungicide_Oxidative_Stress Fungicide Triazole Fungicide (e.g., this compound) Mitochondria Mitochondrial Dysfunction Fungicide->Mitochondria ROS Increased ROS (Reactive Oxygen Species) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Strand Breaks, Oxidized Bases) OxidativeStress->DNADamage CellularDamage Lipid Peroxidation, Protein Oxidation OxidativeStress->CellularDamage Apoptosis Apoptosis DNADamage->Apoptosis Repair DNA Repair Mechanisms DNADamage->Repair

Caption: Fungicide-induced oxidative stress pathway leading to DNA damage.

p53 Signaling Pathway in Response to DNA Damage

Upon DNA damage, the p53 tumor suppressor protein is activated, leading to cell cycle arrest to allow for DNA repair, or apoptosis if the damage is too severe. Propiconazole has been shown to modulate the p53 pathway.[7]

p53_Pathway DNADamage DNA Damage ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNADamage->ATM_ATR p53_activation p53 Activation (Phosphorylation) ATM_ATR->p53_activation p21 p21 Expression p53_activation->p21 GADD45 GADD45 Expression p53_activation->GADD45 Bax Bax Expression p53_activation->Bax CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis Bax->Apoptosis TGF_beta_Pathway TGF_beta TGF-β Ligand ReceptorII Type II Receptor TGF_beta->ReceptorII ReceptorI Type I Receptor ReceptorII->ReceptorI SMAD2_3 Phosphorylation of SMAD2/3 ReceptorI->SMAD2_3 SMAD4 SMAD4 Complex Formation SMAD2_3->SMAD4 Nucleus Translocation to Nucleus SMAD4->Nucleus GeneExpression Regulation of Target Gene Expression Nucleus->GeneExpression

References

A Comparative Analysis of Interspecies Susceptibility to Tetraconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological effects of Tetraconazole across various species, supported by experimental data. This compound is a broad-spectrum triazole fungicide used in agriculture to control a variety of fungal pathogens.[1] Its mechanism of action involves the inhibition of sterol biosynthesis, a pathway essential for the integrity of fungal cell membranes.[2] Understanding the interspecies variability in susceptibility to this compound is critical for accurate environmental risk assessment and for informing human health safety standards. The primary target organs for this compound toxicity in mammals are the liver and kidneys.[1][3]

Comparative Toxicity Data

The susceptibility to this compound varies significantly across different taxonomic groups. Mammals generally exhibit low acute oral and dermal toxicity, while aquatic organisms, particularly invertebrates, show high sensitivity to the compound. The following table summarizes key quantitative toxicity endpoints from various experimental studies.

SpeciesTest TypeEndpointValueReference
Mammals
Rat (Rattus norvegicus)Acute OralLD501031 - 1248 mg/kg bw
Rat (Rattus norvegicus)Acute DermalLD50>2000 mg/kg bw
Rat (Rattus norvegicus)Acute InhalationLC50 (4-hr)>3.66 mg/L
Rat (Rattus norvegicus)Chronic OralNOAEL0.4 mg/kg bw/day[4]
Dog (Canis lupus familiaris)Chronic OralNOAEL0.73 mg/kg bw/day (male)[1]
0.82 mg/kg bw/day (female)[1]
Birds
Bobwhite Quail (Colinus virginianus)Acute OralLD50117 mg/kg bw[2]
Mallard Duck (Anas platyrhynchos)ReproductiveNOAEC10 mg/kg in diet[5]
Fish
Fathead Minnow (Pimephales promelas)Early Life StageLC50 (28-day)3.3 mg/L[5]
Fathead Minnow (Pimephales promelas)Early Life StageNOAEC (Growth)0.30 mg/L[5]
Aquatic Invertebrates
Water Flea (Daphnia magna)Acute ImmobilisationEC50 (48-hr)5.2 - 12.35 µg/L[6][7]
Aquatic Plants & Algae
Duckweed (Lemna gibba)Growth InhibitionEC500.52 mg/L[6]
Green Algae (Pseudokirchneriella subcapitata)Growth InhibitionIC5011 - 23 µg/L[6]

LD50: Median Lethal Dose; LC50: Median Lethal Concentration; NOAEL: No-Observed-Adverse-Effect-Level; NOAEC: No-Observed-Adverse-Effect-Concentration; EC50: Median Effective Concentration; IC50: Median Inhibitory Concentration; bw: body weight.

Experimental Protocols

The data presented in this guide are derived from standardized toxicological studies. Below are detailed methodologies representative of the key experiments cited.

1. Mammalian Acute Oral Toxicity (LD50) Determination

This protocol is based on standard guidelines for acute toxicity testing in rodents (e.g., OECD Guideline 420).

  • Test Animals: Healthy, young adult laboratory rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are acclimated to laboratory conditions before the study.

  • Administration: this compound is administered orally via gavage as a single dose. The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Dose Levels: A series of dose levels are tested. A sighting study may be performed to determine the appropriate dose range.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single dose of the test substance is administered.

    • Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter.

    • Body weights are recorded at the start and end of the observation period.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using statistical methods, such as the maximum likelihood method, based on the mortality data at different dose levels.

2. Aquatic Invertebrate Acute Immobilisation Test (Daphnia magna EC50)

This protocol outlines a standard procedure for determining the acute toxicity of chemicals to Daphnia magna (e.g., OECD Guideline 202).

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old at the start of the test.

  • Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent. A series of test concentrations are prepared by diluting the stock solution in culture medium.

  • Procedure:

    • Groups of daphnids (e.g., 20 daphnids per concentration, split into four replicates of five) are exposed to each test concentration and a control.

    • The test is conducted in glass vessels under controlled conditions (e.g., 20±2°C, 16-hour light/8-hour dark photoperiod).

    • Daphnids are not fed during the test.

    • The number of immobile daphnids in each vessel is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50, the concentration that causes immobility in 50% of the daphnids, is calculated for the 48-hour exposure period using statistical methods like probit analysis.

Mandatory Visualizations

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

This compound, like other triazole fungicides, acts by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51).[8][9] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity.[1][8] Inhibition of this pathway leads to the accumulation of toxic sterol intermediates and disrupts membrane function, ultimately inhibiting fungal growth.[8]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediates Episterol / Fecosterol Lanosterol->Intermediates Multiple Steps CYP51 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane_Healthy Functional Cell Membrane (Fluidity & Integrity) Ergosterol->Membrane_Healthy Incorporation Membrane_Compromised Compromised Cell Membrane (Leakage & Growth Arrest) CYP51->Intermediates CYP51->Membrane_Compromised Inhibition leads to Ergosterol depletion This compound This compound This compound->CYP51 Inhibits

Caption: Mechanism of this compound via inhibition of the CYP51 enzyme in the fungal ergosterol pathway.

Experimental Workflow: Chronic Aquatic Toxicity Testing

The workflow for assessing the chronic toxicity of a substance on an aquatic organism like Daphnia magna involves several stages, from initial range-finding to a definitive, multi-generational study to determine long-term effects on survival, growth, and reproduction.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Exposure & Observation cluster_analysis Phase 3: Data Analysis A Test Substance Stock Solution Prep C Range-Finding Test (48h Acute) A->C B Daphnid Culture (<24h Neonates) B->C D Definitive Chronic Test Setup (21 days, multiple conc. + control) C->D Select Concentrations E Daily Observation & Feeding (Record survival, molting) D->E F Reproduction Assessment (Count offspring per female) E->F G Data Collection (Survival, Growth, Reproduction) E->G F->G H Statistical Analysis (ANOVA, Dunnett's Test) G->H I Endpoint Determination (NOEC & LOEC) H->I

Caption: Workflow for a 21-day chronic toxicity test using Daphnia magna.

References

A Comparative Environmental Impact Assessment: Tetraconazole vs. Newer Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fungicide Environmental Profiles with Supporting Experimental Data

The escalating need for sustainable agricultural practices has intensified the scrutiny of the environmental footprint of crop protection agents. This guide provides a comprehensive comparison of the environmental impact of the triazole fungicide Tetraconazole against a selection of newer generation fungicides, including Quinone outside inhibitors (QoIs) and Succinate Dehydrogenase Inhibitors (SDHIs). By presenting quantitative data on aquatic toxicity, soil persistence, and effects on non-target organisms, this document aims to equip researchers and professionals with the necessary information to make informed decisions in the development and application of fungicides.

Quantitative Environmental Impact Data

The following tables summarize the key environmental impact parameters for this compound and a selection of newer fungicides. Data has been compiled from various ecotoxicological studies and regulatory assessments.

Table 1: Aquatic Toxicity

FungicideChemical ClassTest OrganismEndpointValue (mg/L)Reference
This compound Triazole (DMI)Oncorhynchus mykiss (Rainbow Trout)96h LC503.85 - >5.2[1]
Daphnia magna (Water Flea)48h EC500.01235[2]
Lemna gibba (Duckweed)7d EC500.52[3]
Pseudokirchneriella subcapitata (Green Algae)72h EbC500.27[3]
Azoxystrobin Strobilurin (QoI)Oncorhynchus mykiss (Rainbow Trout)96h LC500.47[4]
Daphnia magna (Water Flea)48h EC500.28[4]
Navicula pelliculosa (Diatom)72h ErC500.36[4]
Tebuconazole Triazole (DMI)Oncorhynchus mykiss (Rainbow Trout)96h LC504.4[5]
Daphnia magna (Water Flea)48h EC508.7[5]
Scenedesmus subspicatus (Green Algae)72h ErC501.2[5]
Boscalid Carboxamide (SDHI)Oncorhynchus mykiss (Rainbow Trout)96h LC502.7[1]
Daphnia magna (Water Flea)48h EC505.3[1]
Pseudokirchneriella subcapitata (Green Algae)72h ErC503.75[1]
Fluxapyroxad Pyrazole-carboxamide (SDHI)Oncorhynchus mykiss (Rainbow Trout)96h LC500.546[6]
Daphnia magna (Water Flea)48h EC506.96[6]
Pseudokirchneriella subcapitata (Green Algae)72h ErC500.74[6]
Pyraclostrobin Strobilurin (QoI)Oncorhynchus mykiss (Rainbow Trout)96h LC500.00616
Daphnia magna (Water Flea)48h EC500.016
Raphidocelis subcapitata (Green Algae)72h ErC50>1

Table 2: Soil Persistence

FungicideChemical ClassSoil Half-life (DT50) in daysReference
This compound Triazole (DMI)67 - >1688[7][8]
Azoxystrobin Strobilurin (QoI)72 - 164[9]
Tebuconazole Triazole (DMI)192.5 (photolysis), >730 (aerobic)[2]
Boscalid Carboxamide (SDHI)196 - 312[10]
Fluxapyroxad Pyrazole-carboxamide (SDHI)157.6 - 1000[11][12]
Pyraclostrobin Strobilurin (QoI)13.1 - 89[12][13][14]

Table 3: Effects on Non-Target Organisms

FungicideChemical ClassOrganismEffectReference
This compound Triazole (DMI)Soil microorganismsShift in microbial community structure, inhibition of microbial biomass and respiration.[8][12][8][12]
Azoxystrobin Strobilurin (QoI)EarthwormsModerately toxic.[4]
BeesModerately toxic.[4]
Tebuconazole Triazole (DMI)Soil microorganismsDecrease in microbial biomass and activity.[15]
Boscalid Carboxamide (SDHI)BirdsLow toxicity.[1]
BeesLow toxicity.[1]
Fluxapyroxad Pyrazole-carboxamide (SDHI)BirdsLow toxicity.[6]
BeesLow toxicity.[6]
Pyraclostrobin Strobilurin (QoI)Amphibian larvaeHighly toxic, LC50 values ranging from 5-18 µg/L.[16]

Experimental Protocols

The environmental impact data presented in this guide are derived from standardized laboratory and field studies. The methodologies for two key experimental assessments are detailed below.

Aquatic Toxicity Testing (based on OECD Guideline 203)

The acute toxicity of fungicides to fish is typically determined using the OECD Guideline 203, "Fish, Acute Toxicity Test".

  • Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss), is exposed to the test substance.

  • Procedure: The fish are exposed to a range of concentrations of the fungicide in water for a 96-hour period.[11][17] The test can be static (no renewal of the test solution), semi-static (renewal at regular intervals), or flow-through (continuous renewal).

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 (Lethal Concentration 50%), which is the concentration of the fungicide that is lethal to 50% of the test organisms within the 96-hour exposure period.[17]

Soil Persistence Study (based on OECD Guideline 307)

The persistence of a fungicide in the soil is evaluated through soil degradation studies, often following the OECD Guideline 307, "Aerobic and Anaerobic Transformation in Soil".

  • Test System: Soil samples are treated with the fungicide and incubated under controlled laboratory conditions in the dark.[7][18] Both aerobic (with oxygen) and anaerobic (without oxygen) conditions are typically tested.

  • Procedure: The concentration of the fungicide in the soil is measured at various time intervals over a period of up to 120 days.[3]

  • Analysis: The rate of degradation of the parent compound and the formation and decline of major transformation products are determined.

  • Endpoint: The primary endpoint is the DT50 (Dissipation Time 50%), which represents the time it takes for 50% of the initial fungicide concentration to dissipate from the soil.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the assessment process, the following diagrams are provided in the DOT language for Graphviz.

Environmental_Risk_Assessment_Workflow cluster_0 Problem Formulation cluster_1 Analysis cluster_2 Risk Characterization cluster_3 Risk Management a Hazard Identification (Toxicity Profile) c Effects Characterization (Dose-Response) a->c b Exposure Assessment (Environmental Fate) d Exposure Characterization (Predicted Environmental Concentration) b->d e Risk Estimation (Risk Quotient = Exposure / Toxicity) c->e d->e f Regulatory Decision (e.g., Registration, Restrictions) e->f

Caption: Environmental Risk Assessment Workflow for Pesticides.

Fungicide_Modes_of_Action cluster_DMI DMI Fungicides (e.g., this compound) cluster_QoI QoI Fungicides (e.g., Azoxystrobin) cluster_SDHI SDHI Fungicides (e.g., Boscalid) DMI This compound Erg11 14α-demethylase (CYP51) DMI->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Component of QoI Azoxystrobin ComplexIII Complex III (Cytochrome bc1) QoI->ComplexIII Inhibits ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Part of ATP ATP Synthesis ElectronTransport->ATP Drives SDHI Boscalid ComplexII Complex II (Succinate Dehydrogenase) SDHI->ComplexII Inhibits TCA_ETC TCA Cycle & Electron Transport Chain ComplexII->TCA_ETC Component of ATP_SDHI ATP Synthesis TCA_ETC->ATP_SDHI Drives

Caption: Simplified modes of action for DMI, QoI, and SDHI fungicides.

References

Safety Operating Guide

Essential Guide to Handling Tetraconazole: Safety, Operational, and Disposal Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, procedural guidance for the safe handling, storage, and disposal of Tetraconazole, tailored for research scientists and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE) for this compound

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various activities involving this chemical.

ActivityEye/Face ProtectionSkin ProtectionRespiratory Protection
Routine Handling & Mixing Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves (e.g., barrier laminate, butyl rubber ≥14 mils, nitrile rubber ≥14 mils, PVC ≥14 mils, or Viton ≥14 mils), long-sleeved shirt, long pants, and shoes with socks.[2] A chemical-resistant apron may be required when mixing or loading.[3]Use only in a well-ventilated area or under a laboratory fume hood.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]
Spill Cleanup Tightly fitting safety goggles with side-shields.[1][4]Wear fire/flame resistant and impervious clothing.[1][4] Use chemical-impermeable gloves.[1]For significant spills, a full-face supplied-air respirator may be required.[4] At a minimum, NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended as a backup to engineering controls.[4]
Firefighting Tightly fitting safety goggles with side-shields.[1][4]Fire/flame resistant and impervious clothing.[1][4]Self-contained breathing apparatus (SCBA) is necessary.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to prevent accidental exposure and contamination.

Pre-Handling Preparations
  • Engineering Controls : Always handle this compound in a well-ventilated area.[1][6][5] A laboratory fume hood or other forms of local exhaust ventilation are highly recommended.[4]

  • Safety Equipment Check : Ensure that safety showers and eye-wash stations are readily accessible and functional.[7]

  • PPE Assembly : Before beginning work, assemble all necessary PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture prior to use.[1][4]

  • Review Emergency Procedures : Familiarize yourself with the location of the Safety Data Sheet (SDS) and the specific first-aid measures for this compound.

Safe Handling Protocol
  • Avoid Contamination : Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][5]

  • Minimize Dust and Aerosols : Handle the substance carefully to avoid the formation of dust and aerosols.[1][4]

  • Prevent Contact : Avoid direct contact with skin and eyes and inhalation of any dust, vapor, or mist.[1][2]

  • Grounding : Use non-sparking tools and take precautionary measures against static discharge, as the flash point is 69.8 °C.[1]

Post-Handling Decontamination
  • Personal Hygiene : Wash hands thoroughly with soap and water after handling and before any breaks.[1][2] If routine exposure occurs, shower before leaving the work area.[7]

  • PPE Removal : Remove PPE immediately after handling the product. Wash the outside of gloves before removing them.[2]

  • Laundering : Wash contaminated clothing separately from other laundry using detergent and hot water.[2] Discard clothing and other absorbent materials that have been heavily contaminated. Do not reuse contaminated leather items as they cannot be decontaminated.[7]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination.[1][8] This product is toxic to fish and aquatic invertebrates.[2][6][5][8]

Disposal of Unused or Expired this compound
  • Professional Disposal : Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility or through a licensed chemical destruction plant.[1][2][9]

  • Prohibited Actions : Do not contaminate water, food, or feed by storage or disposal.[1][2] Do not discharge into sewer systems or drains.[1][5]

Disposal of Contaminated Materials
  • Containment : Collect any spilled material, absorbent materials, and contaminated PPE in suitable, closed, and labeled containers for disposal.[1]

  • Disposal : Dispose of these materials as hazardous waste in accordance with federal, state, and local regulations.[8]

Disposal of Empty Containers
  • Decontamination : Do not reuse or refill the original container.[2][8] Clean the container promptly after emptying by triple rinsing or pressure rinsing.[2][8][10]

    • Triple Rinsing :

      • Empty the remaining contents into application equipment or a mix tank, draining for 10-30 seconds.[2][8][10]

      • Fill the container one-fourth full with water and recap.[8]

      • Shake for 10 seconds.[8]

      • Pour the rinsate into the application equipment or a mix tank for later use or disposal.[8]

      • Repeat this procedure two more times.[8]

  • Final Disposal : After rinsing, puncture the container to make it unusable for other purposes.[1] Then, offer for recycling if available or dispose of it in a sanitary landfill, or by incineration if allowed by authorities.[2][8]

Emergency Response Workflow

The following diagram outlines the procedural steps for responding to a this compound spill in a laboratory setting.

G spill Spill Detected evacuate Evacuate Personnel from Immediate Area spill->evacuate ventilate Ensure Adequate Ventilation spill->ventilate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, Impervious Clothing) evacuate->ppe ventilate->ppe contain Contain Spill with Absorbent Material (Dry Clay, Sand, Sawdust) ppe->contain collect Carefully Sweep or Collect Material (Use Spark-Proof Tools) contain->collect package Place in Closed, Labeled Disposal Container collect->package decontaminate Decontaminate Spill Area with Detergent and Water package->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Caption: Workflow for this compound Spill Response.

References

×

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